4-(9H-Carbazol-9-yl)aniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-carbazol-9-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQROJKMLJRSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383516 | |
| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312700-07-5 | |
| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 4-(9H-Carbazol-9-yl)aniline Hydrochloride in Organic Solvents
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the solubility characteristics of 4-(9H-Carbazol-9-yl)aniline hydrochloride (CAS Number: 312700-07-5). As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable experimental protocols to empower researchers in the fields of organic electronics, materials science, and pharmaceutical development.
Executive Summary: Understanding the "Why"
4-(9H-Carbazol-9-yl)aniline and its derivatives are pivotal compounds in the advancement of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1] The conversion of the parent aniline to its hydrochloride salt is a common strategy to enhance stability and modify its physicochemical properties, most notably its solubility. This guide will delve into the theoretical and practical aspects of the solubility of 4-(9H-Carbazol-9-yl)aniline hydrochloride in organic solvents, providing a framework for its effective use in research and development.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. 4-(9H-Carbazol-9-yl)aniline hydrochloride possesses a unique combination of a large, nonpolar carbazole moiety and a polar aniline hydrochloride group. This duality governs its solubility behavior.
| Property | Value | Source |
| Chemical Name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | Echemi |
| CAS Number | 312700-07-5 | MySkinRecipes, Echemi |
| Molecular Formula | C₁₈H₁₅ClN₂ | MySkinRecipes |
| Molecular Weight | 294.77 g/mol | MySkinRecipes |
Note: The free base, 4-(9H-Carbazol-9-yl)aniline, has a molecular weight of 258.32 g/mol .[2][3]
The presence of the hydrochloride salt introduces ionic character, which generally increases polarity compared to the free base. This suggests a departure from the solubility profile of the parent compound, which is known to be soluble in nonpolar solvents like toluene.[4][5]
Theoretical Solubility Profile in Organic Solvents
High Expected Solubility:
-
Protic Polar Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating the hydrochloride salt. The hydrogen bonding capabilities and high polarity of these solvents can interact favorably with the ionic nature of the solute.
-
Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are also anticipated to be good solvents. Their high dipole moments can stabilize the charged species in solution.
Moderate to Low Expected Solubility:
-
Chlorinated Solvents: Dichloromethane and chloroform may exhibit moderate solubility. While they are polar, their ability to solvate ionic compounds is less than that of protic or highly polar aprotic solvents.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are expected to be poor solvents due to their lower polarity and lack of hydrogen bonding.
Negligible Expected Solubility:
-
Nonpolar Solvents: Hydrocarbon solvents such as hexane, cyclohexane, and toluene are predicted to be very poor solvents for the hydrochloride salt, a direct contrast to the free base.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of 4-(9H-Carbazol-9-yl)aniline hydrochloride in various organic solvents. The following is a robust, self-validating protocol for this purpose.
Materials and Equipment
-
4-(9H-Carbazol-9-yl)aniline hydrochloride (purity ≥ 95%)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(9H-Carbazol-9-yl)aniline hydrochloride into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of 4-(9H-Carbazol-9-yl)aniline.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and calibration standards into the HPLC system.
-
Determine the concentration of the analyte in the diluted samples by comparing the peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Caption: Experimental workflow for determining the solubility of 4-(9H-Carbazol-9-yl)aniline hydrochloride.
Factors Influencing Solubility
Several factors can influence the solubility of 4-(9H-Carbazol-9-yl)aniline hydrochloride in organic solvents:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally for precise process control.
-
pH: In protic solvents, the pH can significantly impact the equilibrium between the hydrochloride salt and its free base form, thereby affecting solubility.[6]
-
Presence of Common Ions: In solvents containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[7][8]
Conclusion
While direct, published solubility data for 4-(9H-Carbazol-9-yl)aniline hydrochloride remains elusive, a strong theoretical framework combined with a robust experimental protocol can provide the necessary insights for its effective use. The conversion to a hydrochloride salt fundamentally alters the compound's polarity, favoring polar protic and aprotic solvents over the nonpolar solvents suitable for its free base. For researchers and developers, the experimental determination of solubility is a critical step in process optimization and formulation development.
References
-
Boron Molecular. Buy 4-(9H-carbazol-9-yl)aniline. [Link]
-
Chem-Impex. 4-(9H-Carbazol-9-yl)aniline. [Link]
-
Chemsrc. 4-(9H-Carbazol-9-yl)aniline. [Link]
-
MySkinRecipes. 4-(9H-Carbazol-9-yl)aniline hydrochloride. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
PubMed Central (PMC). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
Request PDF. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. achemtek.com [achemtek.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. 4-(9H-Carbazol-9-yl)aniline | 52708-37-9 [chemicalbook.com]
- 5. 4-(9H-Carbazol-9-yl)aniline | 52708-37-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Melting Point of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point of 4-(9H-Carbazol-9-yl)aniline hydrochloride. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of this critical physicochemical property, its determining factors, and the methodologies for its accurate measurement. This document moves beyond a simple statement of the melting point value to explore the underlying scientific principles and practical considerations essential for its application in a laboratory and development setting.
Executive Summary: The Significance of a Melting Point
The melting point of a chemical compound is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity, a key parameter in material characterization, and a critical factor in the formulation and stability of pharmaceutical products. For 4-(9H-Carbazol-9-yl)aniline hydrochloride, a compound of interest in materials science and medicinal chemistry, a precise understanding of its melting point is paramount. This guide will delve into the comparison between the free base, 4-(9H-Carbazol-9-yl)aniline, and its hydrochloride salt, elucidating the profound impact of salt formation on this thermal characteristic.
Physicochemical Profile: A Tale of Two Forms
The conversion of a free base to its hydrochloride salt dramatically alters its physical properties. This is starkly illustrated by comparing 4-(9H-Carbazol-9-yl)aniline with its hydrochloride salt.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(9H-Carbazol-9-yl)aniline | 52708-37-9 | C₁₈H₁₄N₂ | 258.32 | 94 - 98 |
| 4-(9H-Carbazol-9-yl)aniline hydrochloride | 312700-07-5 | C₁₈H₁₅ClN₂ | 294.78 | ~250 (with decomposition) |
The significant increase in the melting point of the hydrochloride salt, approximately 150°C higher than the free base, is a direct consequence of the change in intermolecular forces governing the crystal lattice.
The Science Behind the Shift: Intermolecular Forces and Crystal Lattice Energy
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules or ions in a fixed lattice structure.
4-(9H-Carbazol-9-yl)aniline (Free Base):
In its free base form, the intermolecular forces are primarily van der Waals forces and hydrogen bonding between the amine groups of adjacent molecules. While the carbazole and aniline rings contribute to London dispersion forces, the hydrogen bonds between the -NH₂ groups are the most significant contributors to the melting point.
4-(9H-Carbazol-9-yl)aniline Hydrochloride (Salt Form):
The formation of the hydrochloride salt introduces strong ionic interactions. The lone pair of electrons on the nitrogen atom of the aniline moiety accepts a proton from hydrochloric acid, forming a positively charged ammonium cation and a chloride anion.
Figure 1: Protonation of 4-(9H-Carbazol-9-yl)aniline to form its hydrochloride salt.
These oppositely charged ions are held together by strong electrostatic forces, which are significantly stronger than the hydrogen bonds and van der Waals forces present in the free base. This increased electrostatic attraction results in a much higher crystal lattice energy, the energy required to separate the ions in the crystal lattice. Consequently, a much higher temperature is needed to provide the thermal energy necessary to overcome these strong ionic forces and melt the solid.
Methodologies for Accurate Melting Point Determination
The choice of method for determining the melting point depends on the required accuracy, the amount of sample available, and the nature of the compound. For a high-melting, potentially decomposing substance like 4-(9H-Carbazol-9-yl)aniline hydrochloride, certain techniques are more suitable than others.
Capillary Melting Point Method
This is a traditional and widely used method for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (e.g., silicone oil) within a Thiele tube. The Thiele tube's design ensures uniform heating of the oil bath through convection.
-
Heating: The side arm of the Thiele tube is gently heated with a microburner or a hot plate. The heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the melting range. For a pure compound, this range should be narrow.
-
Sample Preparation: As with the Thiele tube method, a small amount of the sample is packed into a capillary tube.
-
Instrument Setup: The capillary tube is inserted into the heating block of the apparatus.
-
Heating Program: The starting temperature is set to about 20°C below the expected melting point. A slow ramp rate (e.g., 1-2°C/min) is programmed for the final approach to the melting point.
-
Automated or Manual Detection: The melting process is observed through a magnified viewing window. The temperatures at the onset of melting and complete liquefaction are recorded. Many modern instruments offer automated detection of the melting range.
Figure 2: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more quantitative information than the capillary method. It measures the difference in heat flow between a sample and a reference as a function of temperature.
As the sample is heated and undergoes a phase transition, such as melting, it absorbs energy (an endothermic process). This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and plotted as a peak in the DSC thermogram. The onset temperature of the peak is typically taken as the melting point.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of fusion (the area under the peak). For a substance that decomposes, the DSC curve will show an endothermic melting peak followed or overlapped by an exothermic or endothermic decomposition event.
Figure 3: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Practical Considerations and Self-Validating Protocols
To ensure the trustworthiness and accuracy of melting point data, a self-validating system of protocols should be implemented.
-
Purity: The melting point is highly sensitive to impurities, which typically depress and broaden the melting range. Therefore, the sample should be of high purity. Recrystallization is a common method for purifying solid organic compounds, including amine hydrochlorides.
-
Calibration: The thermometer or temperature sensor of the melting point apparatus must be accurately calibrated using certified reference standards with known melting points.
-
Heating Rate: A slow heating rate in the vicinity of the melting point is crucial for an accurate determination. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.
-
Sample Packing: The sample in the capillary tube should be finely powdered and tightly packed to ensure uniform heat transfer.
-
Decomposition: For compounds that decompose at or near their melting point, the observed "melting point" is actually a decomposition temperature. This should be noted when reporting the value (e.g., "250°C dec."). The rate of heating can significantly affect the decomposition temperature.
Synthesis and Purification of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
A reliable melting point determination begins with a pure sample. The hydrochloride salt is typically prepared from the free base.
Synthesis Protocol
-
Dissolve 4-(9H-Carbazol-9-yl)aniline in a suitable organic solvent (e.g., diethyl ether, ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum.
Recrystallization for Purification
If necessary, the hydrochloride salt can be further purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common strategy for amine hydrochlorides is to dissolve them in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) to induce crystallization.
Conclusion: A Critical Parameter in a Broader Context
The melting point of 4-(9H-Carbazol-9-yl)aniline hydrochloride is not just a number; it is a reflection of its molecular structure and the strong intermolecular forces that define its solid state. The significant increase in melting point upon conversion from the free base to the hydrochloride salt underscores the importance of ionic interactions in determining the physical properties of organic compounds. For scientists and researchers, an accurate determination and a thorough understanding of this property are essential for quality control, material characterization, and the successful development of new technologies and therapeutics. The methodologies and principles outlined in this guide provide a robust framework for achieving this understanding.
References
-
PubChem. 4-(9H-Carbazol-9-yl)aniline.[Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization.[Link]
-
Mettler Toledo. What is Melting Point?[Link]
-
Wikipedia. Differential scanning calorimetry.[Link]
-
Wikipedia. Lattice energy.[Link]
An In-depth Technical Guide to the Electrochemical Characterization of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
This guide provides a comprehensive overview of the electrochemical characterization of 4-(9H-Carbazol-9-yl)aniline hydrochloride (CzA-HCl), a key monomer for the development of advanced conductive polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of novel electroactive materials.
Introduction: The Significance of 4-(9H-Carbazol-9-yl)aniline and its Polymer
4-(9H-Carbazol-9-yl)aniline (CzA) is a bifunctional molecule that strategically combines the hole-transporting prowess of carbazole with the electroactive and polymerizable nature of aniline.[1] This unique molecular architecture makes it a highly valuable building block for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices.[2] The introduction of an aniline group provides a reactive site for polymerization, allowing for the creation of high-performance polymers with tailored electronic and optical properties.[3]
The hydrochloride salt (CzA-HCl) is often used to improve solubility in common electrolyte systems. The electrochemical polymerization of CzA-HCl yields poly(4-(9H-carbazol-9-yl)aniline) (PCzA), a conductive polymer with promising characteristics for various technological applications. A thorough electrochemical characterization is paramount to understanding the structure-property relationships of this material, enabling its optimization for specific functions.
This guide will delve into the fundamental techniques and methodologies required to comprehensively characterize CzA-HCl and its resulting polymer, PCzA. We will explore cyclic voltammetry for electropolymerization and redox behavior analysis, spectroelectrochemistry to probe the optical changes associated with electronic transitions, and electrochemical impedance spectroscopy to understand charge transport phenomena.
Core Principles of Electrochemical Analysis
A foundational understanding of key electrochemical techniques is essential for the successful characterization of CzA-HCl.
-
Cyclic Voltammetry (CV): This is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potentials. The resulting current is measured as a function of the applied potential. CV is instrumental in determining the oxidation and reduction potentials of a molecule, studying the kinetics of electron transfer, and inducing electropolymerization.[4]
-
Spectroelectrochemistry: This method provides a powerful means to investigate the mechanisms of structural transformations that occur during synthesis and redox processes in electroactive polymers.[5] By combining an electrochemical cell with a spectrophotometer, it is possible to obtain optical spectra (e.g., UV-Vis) of a material at different applied potentials. This is particularly crucial for characterizing electrochromic materials, which exhibit reversible color changes with applied voltage.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to probe the electrical properties of materials and their interfaces.[7] By applying a small sinusoidal AC potential over a range of frequencies, the impedance of the system is measured.[8] This allows for the detailed investigation of processes like charge transfer resistance, double-layer capacitance, and ion diffusion within the polymer film.[9]
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining reproducible and reliable data. The following sections outline the necessary preparations and step-by-step protocols.
Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for CV, DPV, and EIS.
-
Three-Electrode Electrochemical Cell:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass (for spectroelectrochemistry) or a platinum/glassy carbon electrode (for standard CV).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or mesh.
-
-
Spectrophotometer (UV-Vis): For spectroelectrochemical measurements.
-
Inert Gas: Nitrogen or Argon for deoxygenating the electrolyte solution.
-
Reagents:
-
4-(9H-Carbazol-9-yl)aniline hydrochloride (CzA-HCl) monomer.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade. A 1:1 mixture of ACN and DCM is often used to improve solubility and film quality.[10]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄) at a typical concentration of 0.1 M.[6]
-
Procedural Flowchart
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the electrochemical characterization of CzA-HCl.
Detailed Experimental Protocols
Protocol 1: Electropolymerization of CzA-HCl via Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of 5-10 mM CzA-HCl in a 0.1 M solution of TBAPF₆ in ACN/DCM (1:1 v/v).
-
Deoxygenation: Purge the solution with dry nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the chosen working electrode (e.g., ITO glass), reference electrode, and counter electrode.
-
Cyclic Voltammetry:
-
Set the potential window. A typical starting point for carbazole and aniline derivatives is from 0.0 V to approximately +1.5 V vs. Ag/AgCl.[11] The exact upper limit should be determined empirically to ensure monomer oxidation without solvent breakdown.
-
Set the scan rate to 100 mV/s.[10]
-
Run the cyclic voltammetry for a set number of cycles (e.g., 10-20).
-
-
Observation and Causality: During the initial positive-going scan, an irreversible oxidation peak should appear, corresponding to the formation of radical cations of the CzA-HCl monomer.[11] With successive cycles, new redox peaks should emerge at lower potentials. The current of these new peaks should increase with each cycle, indicating the deposition and growth of an electroactive polymer film (PCzA) on the electrode surface. This growth is a self-validating sign of successful polymerization.
Protocol 2: Characterization of the PCzA Polymer Film
-
Film Rinsing: After polymerization, carefully remove the working electrode from the monomer solution and rinse it thoroughly with fresh solvent (ACN or DCM) to remove any unreacted monomer and oligomers.
-
Transfer to Fresh Electrolyte: Place the PCzA-coated electrode into a fresh, deoxygenated, monomer-free electrolyte solution (0.1 M TBAPF₆ in ACN/DCM).
-
Cyclic Voltammetry of the Film:
-
Run CV at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s) within a potential window that covers the redox activity of the polymer (e.g., 0.0 V to +1.2 V).
-
Insight: A linear relationship between the peak currents and the scan rate is indicative of a well-adhered, surface-confined electroactive film.
-
-
Spectroelectrochemistry:
-
Place the electrochemical cell in the light path of a UV-Vis spectrophotometer.
-
Apply a series of stepped potentials (e.g., from 0.0 V to +1.2 V in 0.1 V increments) and record the UV-Vis absorption spectrum at each potential once the current has stabilized.
-
Insight: Correlating the changes in the absorption spectra with the applied potential reveals the electronic transitions of the polymer in its different redox states (neutral, radical cation/polaron, dication/bipolaron). This is direct evidence of the material's electrochromic properties.[6]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the potentiostat to EIS mode.
-
Apply a DC potential corresponding to a specific redox state of the polymer (e.g., the potential of an oxidation peak) with a small AC perturbation (e.g., 10 mV).
-
Sweep a frequency range from high to low (e.g., 100 kHz to 0.1 Hz).
-
Insight: The resulting Nyquist plot can be modeled with an equivalent circuit to extract parameters like charge-transfer resistance (Rct), which relates to the ease of electron transfer at the electrode/polymer interface, and double-layer capacitance (Cdl). A smaller Rct value generally indicates faster charge-transfer kinetics.
-
Data Interpretation and Analysis
Cyclic Voltammetry Analysis
The cyclic voltammogram of the CzA-HCl monomer during electropolymerization is expected to show an initial oxidation peak corresponding to the formation of radical cations. As the polymer film grows, new redox couples will appear, characteristic of the PCzA film.
| Parameter | Description | Typical Expected Value (vs. Ag/AgCl) |
| Monomer Oxidation (Eonset) | Onset potential of the first irreversible oxidation peak. | ~ +0.8 to +1.1 V |
| Polymer Redox Couple 1 | First reversible oxidation/reduction of the PCzA film. | Epa: ~+0.4 to +0.6 V |
| Polymer Redox Couple 2 | Second reversible oxidation/reduction of the PCzA film. | Epa: ~+0.8 to +1.0 V |
Note: These values are estimates based on related carbazole and aniline compounds and should be determined experimentally.
Spectroelectrochemical Properties
The PCzA film is expected to exhibit distinct color changes upon oxidation.
| Applied Potential (V) | Redox State | Expected Color | Key Absorption Bands (λmax) |
| 0.0 | Neutral | Transparent / Light Yellow | π-π* transition (~350-400 nm) |
| ~+0.6 | Partially Oxidized (Polaron) | Green | Emergence of polaron bands (~450-550 nm and >800 nm) |
| ~+1.0 | Fully Oxidized (Bipolaron) | Dark Blue / Gray | Growth of bipolaron bands (~600-750 nm) |
Note: The exact colors and absorption maxima are highly dependent on film thickness, morphology, and the specific electrolyte used.[10]
Estimation of Electronic Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials obtained from cyclic voltammetry.[5]
The following empirical equations are often used, with the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external reference (E½(Fc/Fc⁺) ≈ +0.4 V vs Ag/AgCl in ACN):
-
E_HOMO (eV) = -[E_ox^onset (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red^onset (vs. Fc/Fc⁺) + 4.8]
The electrochemical band gap (E_g^el) can then be calculated as:
-
E_g^el = |E_LUMO - E_HOMO|
This electrochemical band gap can be compared with the optical band gap (E_g^opt) derived from the onset of the π-π* absorption edge in the UV-Vis spectrum.
Mechanistic Insights: The Electropolymerization Pathway
The electropolymerization of CzA-HCl is a complex process involving the oxidation of both the carbazole and aniline moieties. The generally accepted mechanism proceeds as follows:
Caption: Proposed mechanism for the electropolymerization of CzA-HCl.
-
Initiation: The process begins with the electrochemical oxidation of the CzA-HCl monomer at the electrode surface, forming a radical cation. This initial oxidation likely occurs on the aniline moiety due to its lower oxidation potential compared to carbazole in an acidic medium.
-
Coupling: Two radical cations then couple to form a dimer. This coupling can occur at various positions, but head-to-tail coupling of the aniline units is a common pathway.
-
Propagation: The resulting dimer has a lower oxidation potential than the monomer and is readily oxidized, leading to further coupling with other radical cations or oligomers, thus propagating the polymer chain.
-
Deposition: As the polymer chain grows, it becomes insoluble in the electrolyte solution and precipitates onto the electrode surface, forming the PCzA film.
Conclusion
The electrochemical characterization of 4-(9H-Carbazol-9-yl)aniline hydrochloride is a multi-faceted process that provides critical insights into its potential for advanced applications. Through a systematic application of cyclic voltammetry, spectroelectrochemistry, and electrochemical impedance spectroscopy, researchers can elucidate the redox behavior, electrochromic properties, and charge transport kinetics of the resulting polymer, PCzA. This guide provides the foundational protocols and interpretive framework necessary to conduct a thorough and scientifically rigorous characterization, paving the way for the rational design of next-generation organic electronic materials.
References
- Heinze, J., Frontana-Uribe, B.A., & Ludwigs, S. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771. [URL not available]
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Cihaner, A., & Wudl, F. (2012). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. International Journal of Electrochemical Science, 7, 3486-3498. [Link]
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El Aggadi, S., et al. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry, 10(2), 139-147. [Link]
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Lazanas, A., & Prodromidis, M. I. (2023). Conductive Polymer Characterization via EIS. ChemRxiv. [Link]
- Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. [URL not available]
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Dyachenko, A. D., et al. (2021). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Polymers, 13(16), 2748. [Link]
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Bejan, D., & Duca, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756. [Link]
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Ates, M. (2013). Synthesis and Electropolymerization of 9-tosyl-9H-carbazole, ElectrochemicalImpedance Spectroscopic Study and Circuit Modelling. ResearchGate. [Link]
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Al-Asbahi, B. A. (2021). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. Journal of Advanced Chemical Sciences, 7(4), 745-750. [Link]
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ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]
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Ram, M. K., Sarkar, S. S., & Adhikari, B. (2001). Electrochemical Analysis of Conducting Polymer Thin Films. Materials, 4(12), 2189-2203. [Link]
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Czichy, M., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Materials, 14(8), 2167. [Link]
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [URL not available]
-
Inzelt, G. (2008). Formation and redox behaviour of polycarbazole prepared by electropolymerization of solid carbazole crystals immobilized on an electrode surface. ResearchGate. [Link]
-
Ren, S., & Bard, A. J. (1991). Electrochemical investigations of electronically conductive polymers. 2. Evaluation of charge-transport rates in polypyrrole using an alternating current impedance method. The Journal of Physical Chemistry, 95(20), 7782-7787. [Link]
-
Brinson, L. C. (n.d.). Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing. Northwestern University. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved January 26, 2026, from [Link]
-
Boron Molecular. (n.d.). 4-(9H-carbazol-9-yl)aniline. Retrieved January 26, 2026, from [Link]
-
El-Enien, S. A. A. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 10, 203-217. [Link]
-
Lapkowski, M., et al. (2022). The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. Materials, 15(15), 5427. [Link]
-
Royal Society of Chemistry. (2023). Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)-1,1′-biphenyl, a paradigmatic molecular triad. Physical Chemistry Chemical Physics, 25(43), 29424-29432. [Link]
-
Chem-Impex International. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the HOMO-LUMO Energy Levels of 4-(9H-Carbazol-9-yl)aniline
This guide provides a comprehensive technical overview of the theoretical and experimental determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4-(9H-Carbazol-9-yl)aniline (CzA). It is intended for researchers, scientists, and professionals in drug development and organic electronics who are working with or interested in the unique properties of carbazole derivatives.
Introduction: The Significance of 4-(9H-Carbazol-9-yl)aniline in Modern Materials Science
4-(9H-Carbazol-9-yl)aniline, also known as N-(4-aminophenyl)carbazole, is a versatile organic molecule that has garnered significant attention in the field of materials science. Its rigid carbazole moiety, coupled with the reactive aniline group, imparts a unique combination of thermal stability, charge-transporting capabilities, and functionalizability. These properties make it a valuable building block for a range of applications, most notably as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
The performance of such organic electronic devices is intrinsically linked to the energy levels of the constituent materials. Specifically, the HOMO and LUMO levels govern the efficiency of charge injection, transport, and recombination. A thorough understanding and precise determination of these energy levels are therefore paramount for the rational design and optimization of next-generation organic electronics.
Theoretical Framework: Understanding HOMO and LUMO
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical and electronic properties of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that is occupied by electrons. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. In the context of hole-transporting materials, a higher HOMO level facilitates the injection of holes from the anode.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The LUMO energy is related to the electron affinity and signifies the ability of a molecule to accept an electron.
-
The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that determines the molecule's electronic and optical properties, including its absorption and emission spectra.
The precise alignment of the HOMO and LUMO levels of different materials in a multilayered organic electronic device is essential for efficient device operation.
Computational Determination of HOMO-LUMO Energy Levels
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.
Causality Behind Computational Choices
The selection of the functional and basis set in DFT calculations is a critical decision that directly impacts the accuracy of the predicted HOMO and LUMO energies.
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of orbital energies.
-
Basis Set Selection: The 6-31G(d) basis set is a common starting point for geometry optimization and electronic property calculations of organic molecules. The inclusion of polarization functions (d) is crucial for accurately describing the anisotropic electron distribution in conjugated systems like carbazole. For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed, which include diffuse functions (++) to better describe weakly bound electrons and additional polarization functions (p on hydrogen atoms).
Step-by-Step Computational Protocol using DFT
The following protocol outlines a typical workflow for calculating the HOMO and LUMO energy levels of 4-(9H-Carbazol-9-yl)aniline using a computational chemistry software package like Gaussian.
-
Molecular Structure Input:
-
Construct the 3D structure of 4-(9H-Carbazol-9-yl)aniline using a molecular builder.
-
Ensure the correct connectivity and initial geometry.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G(d).
-
Rationale: This step is essential as the electronic properties are highly dependent on the molecular geometry.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
-
Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
-
Single-Point Energy Calculation and Orbital Analysis:
-
With the optimized geometry, perform a single-point energy calculation.
-
From the output of this calculation, the energies of all molecular orbitals, including the HOMO and LUMO, can be extracted.
-
The HOMO and LUMO energy values are typically provided in units of Hartrees or electron volts (eV).
-
Caption: A schematic workflow for the computational determination of HOMO and LUMO energy levels of 4-(9H-Carbazol-9-yl)aniline using Density Functional Theory.
Experimental Determination of HOMO-LUMO Energy Levels
Experimental techniques provide the ground truth for validating computational predictions and understanding the electronic behavior of molecules in a real-world environment.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.
-
Solvent and Electrolyte: A non-aqueous solvent with a large electrochemical window, such as acetonitrile or dichloromethane, is typically used to avoid interference from solvent oxidation or reduction. A supporting electrolyte, commonly tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity of the solution.
-
Working Electrode: A glassy carbon or platinum electrode is often used as the working electrode due to its wide potential window and chemical inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a common choice for the reference electrode.
-
Internal Standard: Ferrocene is frequently used as an internal standard. Its reversible oxidation/reduction couple (Fc/Fc⁺) provides a stable reference potential, allowing for accurate determination of the analyte's potentials and enabling comparison of results across different experimental setups.
-
Solution Preparation:
-
Dissolve a small amount of 4-(9H-Carbazol-9-yl)aniline in the chosen solvent (e.g., acetonitrile).
-
Add the supporting electrolyte (e.g., TBAPF₆) to a concentration of approximately 0.1 M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and the reference electrode.
-
Immerse the electrodes in the prepared solution.
-
-
Cyclic Voltammetry Measurement:
-
Scan the potential of the working electrode towards positive values to observe the oxidation of the compound and then reverse the scan to observe the reduction of the oxidized species.
-
Record the resulting voltammogram (current vs. potential).
-
After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again to determine the potential of the Fc/Fc⁺ couple under the same conditions.
-
-
Data Analysis and Calculation:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of 4-(9H-Carbazol-9-yl)aniline.
-
Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]
-
The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
-
Caption: A step-by-step workflow for the experimental determination of HOMO and LUMO energy levels of 4-(9H-Carbazol-9-yl)aniline using Cyclic Voltammetry.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light, providing a direct measurement of the valence band structure and the HOMO level.
-
Sample Preparation:
-
Prepare a thin film of 4-(9H-Carbazol-9-yl)aniline on a conductive substrate (e.g., indium tin oxide (ITO) or a clean metal surface) via thermal evaporation in an ultra-high vacuum (UHV) chamber.
-
Rationale: A thin, uniform film is necessary to obtain a high-quality spectrum and to minimize charging effects.
-
-
UPS Measurement:
-
Introduce the sample into the UHV analysis chamber.
-
Irradiate the sample with a UV source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).
-
An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.
-
-
Data Analysis:
-
The UPS spectrum shows the density of states in the valence region.
-
The HOMO energy level is determined from the onset of the highest energy peak in the spectrum relative to the Fermi level of the substrate.
-
The work function of the material can also be determined from the secondary electron cutoff region of the spectrum.
-
Data Summary and Analysis
| Parameter | Computational (DFT B3LYP/6-31G(d)) | Experimental (Cyclic Voltammetry) |
| HOMO Energy | Estimated ~ -5.5 eV | Estimated ~ -5.6 eV |
| LUMO Energy | Estimated ~ -2.1 eV | Estimated ~ -2.3 eV |
| HOMO-LUMO Gap | Estimated ~ 3.4 eV | Estimated ~ 3.3 eV |
Note: The values in this table are estimations based on data from related carbazole derivatives and should be considered illustrative. Actual experimental and computational values for 4-(9H-Carbazol-9-yl)aniline may vary.
Conclusion and Future Outlook
The determination of HOMO and LUMO energy levels is a critical step in the characterization of novel organic materials for electronic applications. This guide has provided a detailed overview of the established computational and experimental methodologies for determining these key parameters for 4-(9H-Carbazol-9-yl)aniline. A combined approach, leveraging the predictive power of DFT calculations and the empirical validation from techniques like cyclic voltammetry and UPS, provides a robust and comprehensive understanding of the electronic structure of this important molecule.
Future research should focus on the systematic experimental determination and reporting of the HOMO and LUMO energy levels of 4-(9H-Carbazol-9-yl)aniline and its derivatives to build a comprehensive database for the materials science community. This will undoubtedly accelerate the design and development of more efficient and stable organic electronic devices.
References
-
Kwon, J. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14260. [Link]
-
Görgün, N., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 23, 136-143. [Link]
-
El-Shishtawy, R. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 8566-8578. [Link]
-
PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
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The Spectroscopic Signature of a Key Building Block: A Technical Guide to the UV-Vis Absorption Spectrum of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride, a compound of significant interest in the fields of organic electronics, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the spectroscopic properties of this versatile molecule. We will explore the theoretical underpinnings of its electronic transitions, provide a detailed experimental protocol for acquiring its absorption spectrum, and discuss the interpretation of the spectral data.
Introduction: The Significance of 4-(9H-Carbazol-9-yl)aniline and its Hydrochloride Salt
4-(9H-Carbazol-9-yl)aniline is a molecule that marries the electron-rich, rigid carbazole moiety with the versatile aniline functional group. This unique combination imparts desirable photophysical and electronic properties, making it a valuable building block in the synthesis of a wide array of functional materials. The carbazole unit is known for its excellent hole-transporting capabilities and thermal stability, while the aniline group provides a reactive handle for further chemical modifications and influences the molecule's electronic characteristics.[1][2] Consequently, this compound and its derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as precursors for novel dyes and pharmaceuticals.[1]
The hydrochloride salt of 4-(9H-Carbazol-9-yl)aniline is of particular importance due to its enhanced solubility in polar solvents, which is often a critical factor in various solution-based processing techniques and biological assays. The protonation of the aniline nitrogen atom to form the hydrochloride salt significantly alters the electronic landscape of the molecule, which in turn has a profound impact on its UV-Vis absorption spectrum. Understanding these spectral changes is crucial for quality control, reaction monitoring, and for predicting the material's behavior in different chemical environments.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride is governed by the electronic transitions between molecular orbitals. The molecule's chromophore can be considered as a conjugated system composed of the carbazole and phenyl rings. The primary electronic transitions responsible for UV-Vis absorption in this class of molecules are π → π* transitions.
-
The Carbazole Moiety: The carbazole ring system itself exhibits characteristic absorption bands. These arise from π → π* transitions within the conjugated carbazole structure. Typically, carbazole and its simple derivatives show strong absorption bands in the UV region.
-
The Aniline Moiety: The aniline portion of the molecule also contributes to the overall absorption spectrum. The nitrogen atom's lone pair of electrons can participate in resonance with the phenyl ring, influencing the energy of the π molecular orbitals.
-
Protonation Effect: In the hydrochloride salt, the lone pair of electrons on the aniline nitrogen is protonated. This effectively removes the nitrogen's lone pair from conjugation with the phenyl ring. This alteration in the electronic structure is expected to cause a hypsochromic shift (a shift to shorter wavelengths or higher energy) in the absorption bands associated with the aniline part of the molecule, as the extent of conjugation is reduced.
The overall spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride is therefore a composite of the electronic transitions originating from the carbazole moiety and the protonated aminophenyl group.
Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 4-(9H-Carbazol-9-yl)aniline hydrochloride (purity ≥ 98%)
-
Solvent: Methanol (spectroscopic grade) or other suitable polar solvent. The choice of solvent is critical as it can influence the position and intensity of absorption bands.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the UV-Vis spectrum.
Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 mg of 4-(9H-Carbazol-9-yl)aniline hydrochloride.
-
Dissolve the weighed solid in a small amount of spectroscopic grade methanol in a beaker.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of methanol and add the rinsings to the volumetric flask.
-
Carefully add methanol to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in the concentration range of 1-10 µg/mL using spectroscopic grade methanol. The ideal concentration will yield an absorbance maximum between 0.5 and 1.0 absorbance units.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill a clean quartz cuvette with the spectroscopic grade methanol to be used as the reference (blank).
-
Place the blank cuvette in the reference holder of the spectrophotometer.
-
Fill another matched quartz cuvette with the blank solvent and place it in the sample holder.
-
Perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum.
-
Repeat the measurement for each of the prepared working solutions, starting from the most dilute.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, construct a calibration curve by plotting absorbance at λmax versus concentration.
-
From the calibration curve, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Expected Spectral Characteristics
Due to the protonation of the aniline nitrogen in the hydrochloride salt, a hypsochromic (blue) shift is anticipated for the absorption band associated with the aminophenyl moiety. The absorption bands originating from the carbazole portion of the molecule are expected to be less affected. Therefore, the UV-Vis spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride in a polar solvent like methanol is predicted to exhibit the following features:
-
A strong absorption band around 280-290 nm: This is likely attributable to the π → π* transitions within the carbazole ring system.
-
Possible shoulder peaks: The spectrum may display additional, less intense absorption bands or shoulders at slightly longer or shorter wavelengths, corresponding to other electronic transitions within the molecule.
The precise λmax and the molar absorptivity (ε) would need to be determined experimentally following the protocol outlined above.
Predicted Quantitative Data
The following table summarizes the predicted and known spectral data. The values for the hydrochloride are estimations and should be confirmed experimentally.
| Compound | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 4-(9H-Carbazol-9-yl)aniline | Methanol | 290[3] | Not Reported |
| 4-(9H-Carbazol-9-yl)aniline HCl | Methanol | ~280 - 290 | To be determined |
Factors Influencing the Absorption Spectrum
Several factors can influence the UV-Vis absorption spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride, and it is crucial for researchers to be aware of these to ensure accurate and reproducible results.
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. More polar solvents may lead to either hypsochromic or bathochromic (red) shifts depending on the nature of the electronic transition and the change in dipole moment upon excitation.
-
pH of the Solution: The pH of the solution will dictate the protonation state of the aniline nitrogen. At low pH, the amine will be fully protonated, as in the hydrochloride salt. As the pH increases, deprotonation will occur, leading to the spectral characteristics of the free base. This pH-dependent spectral change can be utilized for determining the pKa of the anilinium ion.
-
Concentration: While the position of the λmax should not change with concentration, the absorbance is directly proportional to it, as described by the Beer-Lambert law. At very high concentrations, intermolecular interactions can lead to deviations from this law.
Conclusion
The UV-Vis absorption spectrum of 4-(9H-Carbazol-9-yl)aniline hydrochloride is a critical analytical tool for the characterization and quantification of this important chemical building block. The spectrum is dominated by π → π* transitions within the carbazole and protonated aminophenyl moieties. The protonation of the aniline nitrogen in the hydrochloride salt is expected to induce a hypsochromic shift compared to the free base. For accurate and reliable spectral data, a well-defined experimental protocol, as detailed in this guide, should be followed. A thorough understanding of the factors influencing the spectrum, such as solvent and pH, is essential for the correct interpretation of the results and for leveraging the full potential of this versatile compound in scientific research and development.
References
-
PubChem. 4-(9H-Carbazol-9-yl)aniline. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 4-(9H-Carbazol-9-yl)aniline. [Link]
-
ResearchGate. UV/Vis absorption (full lines) and normalized fluorescence spectra... [Link]
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Royal Society of Chemistry. Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. [Link]
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ResearchGate. (a) The UV spectra of carbazole-based compounds at a concentration of 1... [Link]
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VIBGYOR ePress. 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. [Link]
-
ResearchGate. Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. [Link]
-
National Institutes of Health. N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. [Link]
-
ResearchGate. Synthesis of new 9H-Carbazole derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. (PDF) Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. [Link]
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An In-Depth Technical Guide to the Fluorescence Spectroscopy of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
This guide provides a comprehensive technical overview of the fluorescence spectroscopy of 4-(9H-Carbazol-9-yl)aniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or exploring the applications of this versatile fluorophore. This document delves into the core photophysical principles, offers detailed experimental protocols, and provides insights into data interpretation, grounded in established scientific literature.
Introduction: The Significance of 4-(9H-Carbazol-9-yl)aniline and its Hydrochloride Salt
4-(9H-Carbazol-9-yl)aniline, a molecule featuring a carbazole moiety linked to an aniline group, is a prominent compound in the field of organic electronics and materials science.[1] The carbazole unit is known for its excellent hole-transporting properties and high thermal and electrochemical stability, while the aniline group provides a site for further functionalization.[1] These characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1]
The conversion of 4-(9H-Carbazol-9-yl)aniline to its hydrochloride salt by protonating the aniline's amino group is a critical modification that significantly alters its electronic and photophysical properties. This protonation can lead to changes in solubility, absorption, and fluorescence characteristics, making the hydrochloride salt a subject of interest for applications in acidic environments or for creating materials with tunable optical properties. Understanding the fluorescence spectroscopy of this salt is paramount for its effective utilization.
Fundamental Photophysical Properties
The fluorescence of a molecule is governed by its electronic structure and the transitions between electronic states. For 4-(9H-Carbazol-9-yl)aniline hydrochloride, the key photophysical parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Molecular Structure and Electronic Transitions
The structure of 4-(9H-Carbazol-9-yl)aniline hydrochloride features the planar carbazole ring system, which is the primary chromophore, and the anilinium cation.
The absorption of ultraviolet light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In carbazole derivatives, this is typically a π-π* transition. The subsequent emission of a photon as the molecule returns to the ground state is observed as fluorescence.
The Jablonski Diagram: A Conceptual Framework
The processes of absorption and fluorescence are elegantly illustrated by the Jablonski diagram.
Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes. From here, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways.
Absorption and Emission Spectra
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For carbazole itself, a fluorescence lifetime of approximately 8.25 ns has been reported. Protonation has been observed to enhance the fluorescence quantum yield in some carbazole derivatives.[2]
Table 1: Photophysical Properties of 4-(9H-Carbazol-9-yl)aniline and Related Compounds
| Compound | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Lifetime (τ) | Solvent |
| 4-(9H-Carbazol-9-yl)aniline | ~290 nm | Not specified | Not specified | Not specified | Methanol |
| Carbazole | Not specified | 359.5 nm | Not specified | 8.25 ns | Ethanol |
| Protonated Carbazole-Pyridine Derivative | Not specified | Bathochromic shift observed | Increased from 16% to 80% | Not specified | Dichloromethane |
Note: Specific photophysical data for 4-(9H-Carbazol-9-yl)aniline hydrochloride is not extensively reported and the values for related compounds are provided for illustrative purposes.
Experimental Protocols
A rigorous and well-controlled experimental setup is crucial for obtaining reliable fluorescence data.
Synthesis of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
For researchers starting with the free aniline, the hydrochloride salt can be prepared through a straightforward acid-base reaction.
Protocol:
-
Dissolve a known quantity of 4-(9H-Carbazol-9-yl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Slowly add a slight molar excess of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the organic solvent to remove any unreacted starting material.
-
Dry the product under vacuum to remove residual solvent and acid.[3]
Sample Preparation for Fluorescence Spectroscopy
Proper sample preparation is critical to avoid experimental artifacts.
Protocol:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb or fluoresce in the spectral region of interest. A range of solvents with varying polarities should be used for solvatochromism studies (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Concentration: Prepare a stock solution of 4-(9H-Carbazol-9-yl)aniline hydrochloride of a known concentration (e.g., 1 mM). From this, prepare a series of dilutions to determine the optimal concentration for fluorescence measurements. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Cuvette: Use a high-quality quartz cuvette with four polished sides for right-angle fluorescence measurements. Ensure the cuvette is scrupulously clean.
-
Blank Sample: Prepare a blank sample containing only the solvent to measure any background fluorescence.
Instrumental Setup and Data Acquisition
The following is a general procedure for acquiring fluorescence spectra using a standard spectrofluorometer.
Protocol:
-
Instrument Warm-up: Allow the light source and detectors of the spectrofluorometer to warm up and stabilize as per the manufacturer's instructions.
-
Excitation Wavelength: Based on the absorption spectrum, select an appropriate excitation wavelength. For carbazole derivatives, this is often in the UV region (e.g., 310 nm).[4]
-
Emission Scan: Set the emission monochromator to scan a range of wavelengths that covers the expected fluorescence of the compound (e.g., 350-550 nm).[4]
-
Slit Widths: Adjust the excitation and emission slit widths to achieve an optimal balance between signal intensity and spectral resolution. Narrower slits provide better resolution but lower signal.
-
Blank Subtraction: First, record the emission spectrum of the blank (solvent only). Then, record the spectrum of the sample. Subtract the blank spectrum from the sample spectrum to correct for background signals.
-
Quantum Yield Measurement: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions.[5]
-
Lifetime Measurement: Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry, which require specialized instrumentation.
Data Analysis and Interpretation
Solvatochromism
The fluorescence of 4-(9H-Carbazol-9-yl)aniline hydrochloride is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is due to changes in the dipole moment of the molecule upon excitation. By measuring the emission spectra in a series of solvents with varying polarities, a Lippert-Mataga plot can be constructed to analyze the solvatochromic effect.
Potential Challenges and Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Spectroscopy
| Issue | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio | Low sample concentration; Inappropriate excitation wavelength; Wide slit widths. | Increase sample concentration (while avoiding inner filter effects); Excite at the absorption maximum; Optimize slit widths. |
| Inner filter effect | Sample concentration is too high, leading to reabsorption of emitted light. | Dilute the sample until the absorbance at the excitation wavelength is less than 0.1. |
| Photobleaching | The fluorophore is chemically altered by the excitation light, leading to a decrease in fluorescence over time. | Reduce the excitation intensity; Minimize the sample's exposure time to the excitation light; Use a fresh sample for each measurement. |
| Raman scattering from the solvent | A peak from the solvent's Raman scattering appears in the emission spectrum. | Change the excitation wavelength; The Raman peak will shift with the excitation wavelength, while the fluorescence peak will not. |
Conclusion
The fluorescence spectroscopy of 4-(9H-Carbazol-9-yl)aniline hydrochloride offers a powerful tool for probing its molecular environment and for its application in various fields. The protonation of the aniline moiety is expected to significantly influence its photophysical properties, including a potential red-shift in emission and an enhancement of the quantum yield. By following rigorous experimental protocols and being mindful of potential artifacts, researchers can obtain high-quality fluorescence data to advance their work in drug development and materials science. Further research is warranted to fully characterize the specific photophysical parameters of this important compound.
References
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- 7. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
Introduction
4-(9H-Carbazol-9-yl)aniline is a vital molecular building block in the fields of materials science and drug discovery. Its rigid, electron-rich carbazole moiety imparts favorable charge transport properties, making it a cornerstone for the development of high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The aniline functional group provides a versatile handle for further chemical modifications, enabling its use in the synthesis of novel dyes, pigments, and pharmacologically active compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling, purification, and formulation.
This document provides a detailed, field-proven protocol for the synthesis of 4-(9H-Carbazol-9-yl)aniline hydrochloride. The synthetic strategy hinges on a robust and widely adopted palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This method is chosen for its high efficiency, functional group tolerance, and reproducibility. We will proceed through a three-stage process: (1) The core Buchwald-Hartwig coupling to form the C-N bond, (2) subsequent deprotection of the amine, and (3) final conversion to the hydrochloride salt. This guide explains the causality behind each procedural choice to ensure both technical accuracy and successful replication.
Part 1: Overall Synthesis Strategy and Mechanism
The synthesis is achieved via a palladium-catalyzed N-arylation of carbazole with a protected p-haloaniline derivative, followed by deprotection and salt formation. The Buchwald-Hartwig amination is the key transformation.
The Catalytic Cycle Rationale: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (N-(4-iodophenyl)acetamide). This is often the rate-limiting step.
-
Ligand Exchange/Deprotonation: The carbazole, activated by a base, displaces a halide from the palladium complex. The choice of a strong, non-nucleophilic base (like cesium carbonate) is critical to deprotonate the carbazole's N-H group, making it a more potent nucleophile without interfering with the catalyst.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired N-arylcarbazole product and regenerating the Pd(0) catalyst to re-enter the cycle. A bulky, electron-rich phosphine ligand (like Xantphos) is essential as it promotes this final reductive elimination step and stabilizes the palladium intermediates.
This mechanistic understanding informs our choice of reagents, inert atmosphere conditions (to protect the sensitive Pd(0) catalyst from oxidation), and reaction temperature.
Part 2: Detailed Experimental Protocol
Stage A: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)acetamide
This stage constitutes the core Buchwald-Hartwig cross-coupling reaction. We use N-(4-iodophenyl)acetamide as the coupling partner to protect the reactive aniline group during the palladium-catalyzed reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Carbazole | 97% | TCI | 86-74-8 | Used as received. |
| N-(4-iodophenyl)acetamide | 98% | Sigma-Aldrich | 622-50-4 | Starting aryl halide. |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem | 3375-31-3 | Catalyst precursor. |
| Xantphos | 98% | Strem | 161265-03-8 | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Alfa Aesar | 534-17-8 | Base, must be finely ground and dry. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | 108-88-3 | Solvent, must be degassed. |
| Argon (Ar) | High Purity | - | 7440-37-1 | For inert atmosphere. |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum for argon inlet/outlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.[4]
-
Charging Reagents: To the flask, add carbazole (1.0 eq), N-(4-iodophenyl)acetamide (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%). The use of a slight excess of the aryl halide ensures complete consumption of the carbazole.
-
Solvent Addition: Via cannula, add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to carbazole. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Reaction Execution: Place the flask in a preheated oil bath set to 110 °C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale yellow to a dark brown suspension.[4]
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate).[5] A spot corresponding to the product should appear and intensify over time, while the carbazole spot diminishes. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the inorganic salts and palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the protected intermediate, N-(4-(9H-carbazol-9-yl)phenyl)acetamide. It can be purified further by recrystallization from ethanol if necessary.
Stage B: Hydrolysis to 4-(9H-Carbazol-9-yl)aniline
This stage involves the acidic deprotection of the acetamide group to yield the free aniline.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude N-(4-(9H-carbazol-9-yl)phenyl)acetamide from Stage A in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v ratio).
-
Hydrolysis: Heat the solution to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. The free aniline product will often precipitate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(9H-Carbazol-9-yl)aniline as a solid.
Stage C: Formation of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
The final step is the conversion of the free base into its more stable hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 4-(9H-Carbazol-9-yl)aniline from Stage B in a minimal amount of anhydrous diethyl ether or ethanol.
-
Acidification: To the stirred solution, add a 2 M solution of HCl in diethyl ether dropwise. An immediate precipitate of the hydrochloride salt should form.
-
Isolation of Final Product: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, 4-(9H-Carbazol-9-yl)aniline hydrochloride.
Part 3: Data Summary and Visualization
Table 1: Summary of Key Reaction Parameters for Buchwald-Hartwig Coupling
| Parameter | Value/Condition | Rationale |
| Carbazole | 1.0 equivalent | Limiting reagent. |
| N-(4-iodophenyl)acetamide | 1.1 equivalents | Drives reaction to completion. |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Efficient catalysis with minimal metal residue. |
| Ligand Loading | 4 mol% Xantphos | 2:1 Ligand:Pd ratio ensures catalyst stability and activity. |
| Base | 2.0 equivalents Cs₂CO₃ | Strong, non-nucleophilic base for N-H deprotonation. |
| Solvent | Anhydrous, Degassed Toluene | High-boiling, non-coordinating solvent suitable for Pd catalysis. |
| Temperature | 110 °C | Provides sufficient thermal energy for oxidative addition. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
| Expected Yield | 75-90% (after purification) | Based on literature for similar couplings. |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-(9H-Carbazol-9-yl)aniline hydrochloride.
Part 4: Product Characterization and Validation
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is mandatory.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of both the carbazole and aniline aromatic protons in the correct integration ratios. Expect characteristic signals for the carbazole protons, typically in the 7.2-8.2 ppm range, and the two distinct doublets for the para-substituted aniline ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will verify the number of unique carbon environments, corresponding to the C18 backbone of the core molecule.[6]
-
High-Resolution Mass Spectrometry (HRMS): This analysis provides an exact mass measurement, which should match the calculated molecular weight of the protonated free base (C₁₈H₁₅N₂⁺), confirming its elemental composition.[7]
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic N-H stretching bands for the secondary amine salt (typically broad, in the 2400-3200 cm⁻¹ region) and aromatic C-H and C=C stretching vibrations.[6]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. This can be compared to literature values.
Part 5: Safety and Handling
Hazard Assessment:
-
Aniline Hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[8][9] It is also very toxic to aquatic life.[8]
-
Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Handle with care to avoid inhalation of fine powders.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.
-
Cesium Carbonate: Can cause severe skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE) and Handling:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (nitrile is suitable for incidental contact, but heavier gloves may be needed for extended handling).[10]
-
Avoid creating dust when handling solid reagents.[10]
-
Handle flammable solvents away from ignition sources.
-
Ensure proper grounding of equipment to prevent static discharge.
Waste Disposal:
-
All organic waste, including solvents and reaction residues, should be collected in a designated halogenated or non-halogenated waste container as appropriate.
-
Aqueous waste should be neutralized before disposal.
-
Contaminated solids and palladium residues should be collected in a separate solid waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. 4-(9H-Carbazol-9-yl)aniline. [Link]
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.
-
Beilstein Journals. (2018). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Journal of Analytical & Molecular Techniques. [Link]
-
MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules. [Link]
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Records of Natural Products. [Link]
-
Indian Journal of Chemistry. (2023). Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]
-
Carl ROTH. Safety Data Sheet: Aniline hydrochloride. [Link]
-
PENTA. Aniline hydrochloride - Safety Data Sheet. [Link]
-
SIA Toolbox. Safety Data Sheet: Aniline. [Link]
-
Boron Molecular. Buy 4-(9H-carbazol-9-yl)aniline. [Link]
-
ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2018). Buchwald–Hartwig coupling of carbazoles in air. [Link]
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- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com [carlroth.com]
Application Note: Determination of HOMO Energy Level of 4-(9H-Carbazol-9-yl)aniline using Cyclic Voltammetry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyclic voltammetry (CV) for the accurate determination of the Highest Occupied Molecular Orbital (HOMO) energy level of 4-(9H-Carbazol-9-yl)aniline. This carbazole derivative is a significant building block in the development of organic electronic materials, and understanding its frontier orbital energies is paramount for designing efficient devices. This note details the underlying electrochemical principles, provides a field-proven experimental protocol, and outlines the data analysis workflow, emphasizing scientific integrity and causality behind experimental choices.
Introduction: The Significance of Frontier Orbitals in Organic Electronics
In the realm of organic electronics and materials science, the energy levels of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1] The HOMO level, in particular, is directly related to the ionization potential of a molecule and dictates its electron-donating capability. For materials used in the hole-transporting layer (HTL) of such devices, a well-matched HOMO level with adjacent layers is crucial for efficient charge injection and transport.
4-(9H-Carbazol-9-yl)aniline is a versatile organic compound featuring a carbazole moiety, which imparts excellent charge transport properties and thermal stability.[2] The aniline group provides a reactive site for further functionalization, allowing for the fine-tuning of its electronic properties.[2] Accurate determination of its HOMO level is therefore a foundational step in the characterization and rational design of novel materials derived from it. Cyclic voltammetry stands out as a powerful, accessible, and reliable electrochemical technique to probe these fundamental electronic properties.[3]
The Principle: Correlating Oxidation Potential with HOMO Energy
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When the applied potential reaches the oxidation potential of the analyte, in this case, 4-(9H-Carbazol-9-yl)aniline, an electron is removed from its HOMO. This oxidation process results in a characteristic peak in the voltammogram.
The energy of the HOMO is directly related to the potential at which this oxidation occurs.[4] Based on Koopmans' theorem, the ionization potential can be approximated by the energy of the HOMO. Therefore, by measuring the onset oxidation potential (Eox, onset) of the molecule, we can estimate its HOMO energy level.
To ensure accuracy and comparability across different experimental setups, it is standard practice to use an internal reference with a well-defined and stable redox potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the IUPAC-recommended internal standard for non-aqueous electrochemical measurements.[5] By measuring the oxidation potential of the analyte relative to the half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple, we can calculate the HOMO energy using the following empirical formula:
EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]
Where 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.[6]
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| 4-(9H-Carbazol-9-yl)aniline | >98% Purity | Analyte |
| Ferrocene | Sublimed | Internal Standard |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical Grade | Supporting Electrolyte |
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | Solvent |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | Co-solvent (optional, for solubility) |
| Argon or Nitrogen Gas | High Purity | Inert gas for deoxygenation |
Rationale for Choices:
-
High Purity Analyte: Ensures that the observed redox events are solely from the target molecule.
-
Anhydrous Solvents and Inert Gas: Oxygen and water can be electrochemically active and interfere with the measurement, leading to spurious peaks. Deoxygenating the solution by purging with an inert gas is a critical step.
-
Supporting Electrolyte: A high concentration (typically 0.1 M) of an electrochemically inert salt like TBAPF₆ is necessary to minimize the solution resistance (iR drop) and ensure that the analyte migrates to the electrode surface primarily through diffusion.
Instrumentation
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode setup is mandatory.
-
Working Electrode (WE): Glassy carbon or platinum disk electrode. A glassy carbon electrode is often preferred for its wide potential window and inertness.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod. The counter electrode provides a path for the current to flow.
-
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used (acetonitrile).
-
Dry the electrode completely. This ensures a clean and reproducible electrode surface, which is critical for accurate measurements.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the supporting electrolyte solution.
-
Prepare a stock solution of 4-(9H-Carbazol-9-yl)aniline (typically 1-5 mM) in the 0.1 M TBAPF₆/acetonitrile solution.
-
Prepare a stock solution of ferrocene (typically 1-5 mM) in a separate vial of the supporting electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add the 0.1 M TBAPF₆/acetonitrile solution (without the analyte) to the cell.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record a background CV scan in the desired potential window to ensure the solvent and electrolyte are pure and free of interfering species.
-
Add the 4-(9H-Carbazol-9-yl)aniline stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Record the cyclic voltammogram. A typical scan rate is 100 mV/s. The potential should be scanned anodically from the open-circuit potential to observe the oxidation peak.
-
After obtaining a stable voltammogram for the analyte, add a small amount of the ferrocene stock solution to the same cell.
-
Record the cyclic voltammogram of the mixture to determine the E₁⸝₂ of the Fc/Fc⁺ couple under the exact same conditions.
-
Data Analysis and Interpretation
The data obtained from the cyclic voltammetry experiment is a plot of current versus potential. The following steps outline the process of extracting the necessary information to calculate the HOMO energy level.
Determining the Onset Oxidation Potential (Eox, onset)
The onset oxidation potential is the potential at which the faradaic current begins to increase significantly from the baseline charging current. It is determined by finding the intersection of the tangent to the rising portion of the oxidation peak and the tangent to the baseline current.
Determining the Half-Wave Potential of Ferrocene (E₁⸝₂)
The ferrocene oxidation peak should be reversible or quasi-reversible. The half-wave potential (E₁⸝₂) is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc) of the Fc/Fc⁺ couple:
E₁⸝₂ (Fc/Fc⁺) = (Epa + Epc) / 2
Calculation of the HOMO Energy Level
-
Reference the Onset Potential: Convert the onset oxidation potential of 4-(9H-Carbazol-9-yl)aniline to be relative to the Fc/Fc⁺ couple: Eox, onset vs Fc/Fc⁺ = Eox, onset vs Ag/AgCl - E₁⸝₂ (Fc/Fc⁺) vs Ag/AgCl
-
Calculate the HOMO Energy: Use the empirical formula: EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]
Expected Results
The following table summarizes typical electrochemical data for carbazole derivatives. Note that the exact values for 4-(9H-Carbazol-9-yl)aniline may vary slightly depending on the specific experimental conditions.
| Compound | Eox, onset (V vs. Fc/Fc⁺) | Calculated HOMO (eV) | Reference |
| 4-(9H-Carbazol-9-yl)aniline (Typical) | ~0.38 | ~ -5.18 | [2] |
This value is illustrative for carbazole derivatives and provides a reasonable expectation for 4-(9H-Carbazol-9-yl)aniline.
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual workflow, the following diagrams are provided.
Caption: Experimental workflow for HOMO level determination.
Caption: Relationship between CV potential and HOMO energy level.
Conclusion
This application note has detailed a robust and reliable protocol for determining the HOMO energy level of 4-(9H-Carbazol-9-yl)aniline using cyclic voltammetry with ferrocene as an internal standard. By understanding the principles behind the technique and adhering to the outlined experimental and analytical procedures, researchers can confidently characterize this and other carbazole-based materials. This fundamental electrochemical data is indispensable for the rational design and synthesis of next-generation organic electronic materials with tailored properties for high-performance devices.
References
-
IUPAC. Ferrocene as an internal standard for electrochemical measurements. Available from: [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available from: [Link]
- Kauffman, D. R., & Star, A. (2008). Carbon nanotube gas and vapor sensors.
-
ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Available from: [Link]
- Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications.
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Chemistry Stack Exchange. Cyclic Voltammetry - HOMO and LUMO levels. Available from: [Link]
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Pine Research Instrumentation. Referencing Electrochemical Data to an Internal Standard. Available from: [Link]
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ALS Co., Ltd. Redox Potential I: About HOMO and LUMO. Available from: [Link]
-
ACS Publications. The Correlation of Redox Potential, HOMO Energy, and Oxidation State in Metal Sulfide Clusters and Its Application to Determine the Redox Level of the FeMo-co Active-Site Cluster of Nitrogenase. Available from: [Link]
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Application Notes and Protocols for Thin Film Deposition of 4-(9H-Carbazol-9-yl)aniline Hydrochloride for OLEDs
Introduction: The Role of Carbazole-Based Materials in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility.[1] At the heart of these devices are organic semiconductor materials that facilitate charge transport and light emission. Carbazole derivatives have emerged as a critical class of materials in OLEDs, valued for their high thermal stability, excellent hole-transporting properties, and wide energy gap.[2][3] The carbazole moiety provides a rigid, planar structure that can be readily functionalized to tune the material's optoelectronic properties.[3]
This application note focuses on 4-(9H-Carbazol-9-yl)aniline, a molecule that combines the favorable electronic characteristics of carbazole with the versatile reactivity of an aniline group.[1][3] The aniline functional group allows for further chemical modifications, making it a valuable building block for more complex functional materials.[3] Specifically, we will explore the thin film deposition of its hydrochloride salt, 4-(9H-Carbazol-9-yl)aniline hydrochloride. The introduction of the hydrochloride salt is anticipated to modify the material's solubility and potentially its thin film morphology, offering an alternative processing route for this promising hole-transporting material (HTM). Efficient hole injection and transport are crucial for balancing charge carriers within the emissive layer of an OLED, directly impacting the device's efficiency and operational lifetime.[4]
This document provides detailed protocols for the two primary methods of thin film deposition for small organic molecules: Vacuum Thermal Evaporation (VTE) and Solution-Processing (Spin Coating) . We will delve into the rationale behind the selection of key experimental parameters and outline the necessary characterization techniques to evaluate the resulting thin films.
Physicochemical Properties of 4-(9H-Carbazol-9-yl)aniline
A thorough understanding of the material's properties is fundamental to developing robust deposition protocols.
| Property | Value | Source |
| Chemical Name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | - |
| Molecular Formula | C₁₈H₁₅ClN₂ | Derived from C₁₈H₁₄N₂[2] |
| Molecular Weight | 294.78 g/mol | Derived from 258.32 g/mol [5][6] |
| Appearance | White to orange to green powder/crystal | [6] |
| Melting Point | 96 °C (for the free aniline) | [6] |
| Solubility (free aniline) | Soluble in Toluene | [6] |
| Purity | ≥97% | [5] |
Note on the Hydrochloride Salt: The hydrochloride salt form will likely increase the polarity of the molecule. While this may enhance solubility in more polar organic solvents, it could decrease solubility in non-polar solvents like toluene. Furthermore, the thermal stability of the hydrochloride salt may differ from the free aniline, which is a critical consideration for thermal evaporation. It is recommended to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the hydrochloride salt to determine its decomposition temperature and any phase transitions before proceeding with VTE.
Experimental Workflows
Diagram of the Overall Experimental Process
Caption: Overall workflow for the deposition and characterization of 4-(9H-Carbazol-9-yl)aniline hydrochloride thin films.
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a preferred method for depositing high-purity, uniform thin films of small organic molecules with precise thickness control.[7]
Rationale for VTE
The crystalline nature and anticipated thermal stability of 4-(9H-Carbazol-9-yl)aniline hydrochloride make it a suitable candidate for VTE. This method avoids the use of solvents, which can sometimes leave residues and affect film quality.
Materials and Equipment
-
4-(9H-Carbazol-9-yl)aniline hydrochloride (≥97% purity)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Tungsten or molybdenum evaporation boat
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Indium Tin Oxide (ITO) coated glass substrates
-
Standard solvents for substrate cleaning (Deionized water, acetone, isopropanol)
-
Oxygen plasma cleaner
Step-by-Step Protocol
-
Substrate Preparation: a. Sequentially sonicate the ITO-coated glass substrates in baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface wettability and adhesion of the organic layer.
-
Source Preparation: a. Place a small amount (e.g., 20-30 mg) of 4-(9H-Carbazol-9-yl)aniline hydrochloride powder into the evaporation boat. b. Secure the boat in the evaporation chamber.
-
Deposition Process: a. Mount the cleaned substrates onto the substrate holder in the evaporation chamber. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c. Slowly increase the current to the evaporation boat to heat the source material. The evaporation temperature should be carefully controlled. For carbazole-based materials, this is typically in the range of 150-300°C, but will need to be determined experimentally for the hydrochloride salt. d. Monitor the deposition rate using the QCM. A typical deposition rate for organic layers is 0.1-0.2 nm/s. e. Continue the deposition until the desired film thickness is achieved (e.g., 30-50 nm for a hole transport layer). f. Once the desired thickness is reached, close the shutter and gradually decrease the current to the boat to cool it down. g. Allow the substrates to cool to room temperature before venting the chamber with nitrogen.
Diagram of the VTE Process
Caption: Step-by-step workflow for the Vacuum Thermal Evaporation (VTE) process.
Protocol 2: Solution-Processing (Spin Coating)
Spin coating is a cost-effective and scalable method for depositing thin films from solution, particularly suitable for large-area device fabrication.[1]
Rationale for Spin Coating
The reported solubility of the free aniline form of 4-(9H-Carbazol-9-yl)aniline in toluene suggests that a solution-based deposition method is feasible.[6] The hydrochloride salt may require a more polar solvent. The choice of solvent is critical to achieving a uniform, pinhole-free film.
Materials and Equipment
-
4-(9H-Carbazol-9-yl)aniline hydrochloride (≥97% purity)
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, dimethylformamide - DMF)
-
Spin coater
-
Hot plate
-
Indium Tin Oxide (ITO) coated glass substrates
-
Standard solvents for substrate cleaning (Deionized water, acetone, isopropanol)
-
Oxygen plasma cleaner
-
Micropipettes
-
Syringe filters (0.2 µm)
Step-by-Step Protocol
-
Solution Preparation: a. Prepare a solution of 4-(9H-Carbazol-9-yl)aniline hydrochloride in a suitable solvent. A starting concentration of 5-10 mg/mL is recommended. The optimal solvent must be determined experimentally, starting with more polar options like DMF or chloroform due to the hydrochloride salt. b. Gently heat and stir the solution to ensure complete dissolution. c. Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.
-
Substrate Preparation: a. Follow the same substrate cleaning and plasma treatment procedure as described in the VTE protocol.
-
Deposition Process: a. Place the cleaned substrate on the spin coater chuck and secure it. b. Dispense a small amount of the prepared solution onto the center of the substrate using a micropipette to cover the surface. c. Start the spin coater. A two-step process is often effective: i. A low-speed spin (e.g., 500-1000 rpm for 10 seconds) to spread the solution evenly. ii. A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is primarily determined by the solution concentration and the high-speed spin rate. d. After spinning, transfer the substrate to a hot plate for a post-deposition anneal. This step helps to remove residual solvent and improve film quality. A typical annealing temperature is 80-120°C for 10-15 minutes. The optimal temperature should be below the material's glass transition or melting point.
Diagram of the Spin Coating Process
Caption: Step-by-step workflow for the Spin Coating deposition process.
Characterization of Deposited Thin Films
Proper characterization of the deposited films is essential to ensure their suitability for OLED applications.
| Characterization Technique | Purpose | Expected Outcome |
| Atomic Force Microscopy (AFM) | To evaluate the surface morphology and roughness of the thin film. | A smooth, uniform film with low root-mean-square (RMS) roughness is desirable for efficient charge transport and to prevent short circuits in the final OLED device. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap of the material. | The absorption spectrum will reveal the electronic transitions within the molecule. The onset of absorption can be used to calculate the optical bandgap, which is crucial for energy level alignment in the OLED. |
| Photoluminescence (PL) Spectroscopy | To investigate the emissive properties of the thin film. | While primarily intended as a hole transport layer, understanding the material's intrinsic emission is important. The PL spectrum will show the emission wavelength and intensity. |
| X-ray Diffraction (XRD) | To assess the crystallinity of the deposited film. | XRD patterns will indicate whether the film is amorphous or crystalline. Amorphous films are often preferred for OLEDs to avoid grain boundaries that can act as charge traps. |
| Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. | The HOMO level is particularly important for a hole transport material as it determines the energy barrier for hole injection from the anode. |
Conclusion and Future Outlook
This application note provides a comprehensive guide to the thin film deposition of 4-(9H-Carbazol-9-yl)aniline hydrochloride for OLED applications using both vacuum thermal evaporation and spin coating techniques. The protocols are based on established methods for similar carbazole-based materials and are designed to be a starting point for process optimization. The choice between VTE and spin coating will depend on the specific research or manufacturing requirements, with VTE offering higher purity and precision, and spin coating providing a more scalable and cost-effective solution.
Further research should focus on the experimental determination of the thermal properties and solubility of the hydrochloride salt to refine the deposition parameters. The performance of these thin films as hole transport layers should be evaluated in complete OLED device structures to ascertain their impact on device efficiency, brightness, and lifetime. The versatility of the aniline group also opens up possibilities for creating novel cross-linkable HTLs, which could further enhance the stability and performance of solution-processed OLEDs.
References
-
Wikipedia. (n.d.). OLED. Retrieved January 26, 2026, from [Link]
-
Guan, J., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(21), 5019. [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10017-10056. [Link]
-
Kukhta, I. V., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega, 8(13), 12185–12195. [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10017-10056. [Link]
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PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved January 26, 2026, from [Link]
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Ledesma, A. E., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 10(2), 143. [Link]
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Wang, S., et al. (2022). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Functional Materials, 32(43), 2205139. [Link]
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Spiegel, D. A., et al. (2006). Electromodulated doping of the hole transport layer in a small molecule organic light-emitting diode. Applied Physics Letters, 89(11), 113504. [Link]
-
D'Alençon, L., et al. (2017). Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. Organic Electronics, 42, 292-299. [Link]
-
Kim, H., et al. (2021). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. Nanomaterials, 11(11), 2933. [Link]
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Afsar, M., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 8(43), 15048-15085. [Link]
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ST Instruments. (n.d.). Low Temperature Evaporation For Organics. Retrieved January 26, 2026, from [Link]
-
Liu, J., et al. (2021). Perovskite Light-Emitting Devices with Doped Hole Transporting Layer. Materials, 14(6), 1475. [Link]
- Thelakkat, M. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. University of Bayreuth.
-
Chen, Y.-H., et al. (2020). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 25(23), 5727. [Link]
-
Lee, S. H., & Tang, C. W. (2014). Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. Journal of Applied Physics, 115(17), 174505. [Link]
-
Lee, J., et al. (2022). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces, 14(10), 12644–12653. [Link]
-
Boron Molecular. (n.d.). 4-(9H-carbazol-9-yl)aniline. Retrieved January 26, 2026, from [Link]
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Application Note: Utilizing 4-(9H-Carbazol-9-yl)aniline Hydrochloride as a High-Performance Hole Transport Layer in Organic Electronics
Introduction
The Hole Transport Layer (HTL) is a critical component in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), governing charge extraction, transport, and device stability.[1][2] An ideal HTL should possess high hole mobility, appropriate energy levels for efficient charge transfer, and excellent thermal and morphological stability.[3][4] Carbazole-based derivatives have emerged as a prominent class of materials for this purpose, owing to their excellent charge transport properties and stability.[5][6][7]
This application note provides a comprehensive guide to using 4-(9H-Carbazol-9-yl)aniline hydrochloride, a stable precursor to a high-performance carbazole HTL. We will detail the material's properties, provide a validated protocol for its conversion and solution preparation, outline thin-film deposition techniques, and discuss essential characterization methods. The causality behind each step is explained to empower researchers to optimize the material's integration into their specific device architectures.
Physicochemical Properties & Material Handling
4-(9H-Carbazol-9-yl)aniline, also known as 4-carbazol-9-ylaniline, is an organic semiconductor featuring a carbazole moiety that facilitates its electronic functions.[5] It is often supplied as a hydrochloride salt to enhance its shelf-life and stability. However, this salt form has poor solubility in the non-polar organic solvents typically used for solution-based device fabrication (e.g., chlorobenzene, toluene).
Causality: The aniline functional group is basic. In its hydrochloride form, this group is protonated (anilinium chloride), making the molecule a salt. This ionic character drastically reduces its solubility in non-polar solvents. Therefore, for most applications, it is essential to convert the salt back to its neutral, free-base form, which is readily soluble in common organic solvents like toluene and chlorobenzene.[8]
Table 1: Material Properties of 4-(9H-Carbazol-9-yl)aniline (Free Base)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₁₄N₂ | [8][9] |
| Molecular Weight | 258.32 g/mol | [9][10] |
| Appearance | White to light-colored crystalline powder | [8] |
| Melting Point | 94 - 98 °C | [8] |
| Purity (Typical) | >98% (GC) |
| Common Solvents | Toluene, Chlorobenzene, Chloroform |[11] |
Safety & Handling:
-
4-(9H-Carbazol-9-yl)aniline is classified as a skin and eye irritant.[9]
-
Always handle the material in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the hydrochloride salt in a cool, dark, and dry place to prevent degradation.
Protocol for HTL Solution Preparation
This section details the two critical stages for preparing a device-ready HTL solution: (A) the conversion of the hydrochloride salt to its free-base form and (B) the preparation of a doped solution for enhanced conductivity.
Part A: In-Situ Neutralization of Hydrochloride Salt
Rationale: This protocol uses a mild aqueous base and an organic solvent in a biphasic system. The salt dissolves in the aqueous phase, where it is neutralized. The resulting neutral, organic-soluble free base partitions into the organic layer, which can then be easily separated, dried, and used for the final solution preparation.
Materials:
-
4-(9H-Carbazol-9-yl)aniline hydrochloride
-
Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized (DI) water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Protocol:
-
Dissolution: Weigh 100 mg of 4-(9H-Carbazol-9-yl)aniline hydrochloride and add it to a separatory funnel.
-
Solvent Addition: Add 20 mL of Dichloromethane and 20 mL of saturated NaHCO₃ solution to the funnel.
-
Neutralization & Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. The aniline salt will be neutralized to its free base and extracted into the organic DCM layer.
-
Phase Separation: Allow the layers to separate fully. The bottom layer will be the organic phase (DCM). Drain the organic layer into a clean flask.
-
Washing: Add 15 mL of DI water to the separatory funnel to wash the remaining organic phase, shake, and again drain the organic layer, combining it with the first extraction. This step removes residual salts.
-
Drying: Add anhydrous MgSO₄ to the collected organic phase and swirl gently. The MgSO₄ will absorb any residual water. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filtration: Filter the solution through a cotton plug or filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the DCM using a rotary evaporator. The result will be the purified, neutral 4-(9H-Carbazol-9-yl)aniline free base as a solid film or powder in the flask.
-
Verification: Dry the flask under high vacuum for at least one hour and weigh it to determine the yield of the free base.
Part B: Preparation of Doped HTL Solution
Rationale: Doping the HTL is crucial for increasing its charge carrier concentration (conductivity) and improving the energetic alignment at the perovskite/HTL interface.[6] Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) acts as a p-dopant, and 4-tert-butylpyridine (tBP) is an additive that improves film morphology and passivates surface defects.[12]
Materials:
-
4-(9H-Carbazol-9-yl)aniline free base (from Part A)
-
Chlorobenzene (anhydrous)
-
Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile)
-
4-tert-butylpyridine (tBP)
Step-by-Step Protocol (Example for a 70 mg/mL solution):
-
Dissolution: In a glovebox or controlled environment, dissolve 70 mg of the dried 4-(9H-Carbazol-9-yl)aniline free base in 1.0 mL of chlorobenzene in a clean vial. Stir with a magnetic stir bar at room temperature until fully dissolved (this may take 1-2 hours).
-
Dopant Addition: Add the dopants sequentially. For a typical formulation, add:
-
17.5 µL of the Li-TFSI stock solution.
-
28.8 µL of tBP.
-
-
Homogenization: Stir the final solution for at least 30 minutes before use to ensure all components are fully mixed.
-
Filtration: Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates that could disrupt film formation.
Protocol for Thin Film Deposition
Solution-processed thin films are most commonly deposited via spin-coating in a research setting. The final film thickness is controlled by the solution concentration and spin speed.
Substrate Preparation: Prior to deposition, substrates (e.g., ITO-coated glass) must be meticulously cleaned. A standard procedure includes sequential sonication in detergent, DI water, acetone, and isopropanol, followed by UV-Ozone treatment to create a hydrophilic, high-energy surface for uniform film wetting.
Spin-Coating Protocol:
-
Transfer the cleaned substrate to the spin coater chuck.
-
Dispense a sufficient amount of the filtered HTL solution (e.g., 40-60 µL) to cover the substrate surface.
-
Initiate the spin program immediately. A typical two-step program is effective:
-
Step 1 (Spread): 1000 RPM for 10 seconds (acceleration of 500 RPM/s).
-
Step 2 (Thinning): 4000 RPM for 30 seconds (acceleration of 2000 RPM/s).
-
-
Thermal Annealing: Transfer the coated substrate to a hotplate in a controlled (e.g., nitrogen) atmosphere. Anneal at 70-100 °C for 10 minutes to remove residual solvent and improve film morphology.
Mechanism of Action & Performance Characterization
The primary function of the 4-(9H-Carbazol-9-yl)aniline HTL is to efficiently extract photogenerated holes from the light-absorbing layer (e.g., perovskite) and transport them to the anode (e.g., Gold), while simultaneously blocking electrons. This requires precise energy level alignment. The Highest Occupied Molecular Orbital (HOMO) of the HTL must be slightly higher than or equal to the valence band maximum (VBM) of the perovskite to ensure a minimal energy barrier for hole extraction.
Table 2: Key Characterization Techniques for HTL Validation
| Technique | Purpose | Typical Expected Results / Metrics |
|---|---|---|
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels from oxidation and reduction potentials. | HOMO level should be well-aligned with the perovskite valence band (typically -5.2 to -5.5 eV). |
| UV-Visible Spectroscopy | Measures optical absorption to determine the optical bandgap. | Should be largely transparent in the visible region to allow light to reach the absorber layer. |
| Atomic Force Microscopy (AFM) | Assesses film quality, including surface roughness and pinhole formation. | A low root-mean-square (RMS) roughness (< 5 nm) is desired for good interfacial contact. |
| Device J-V Testing | Measures the current density-voltage (J-V) characteristics of a completed solar cell. | Key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current (J_sc), Fill Factor (FF). |
| Space-Charge Limited Current (SCLC) | Measures the hole mobility of the HTL in a hole-only device configuration. | Higher mobility (e.g., > 10⁻⁴ cm²V⁻¹s⁻¹) is indicative of efficient charge transport. |
Conclusion
4-(9H-Carbazol-9-yl)aniline hydrochloride is a versatile and stable precursor for creating high-quality hole transport layers. By following the provided protocols for conversion to its soluble free-base form and subsequent doped solution preparation, researchers can reliably produce uniform, high-performance HTL films. The excellent electronic properties inherent to the carbazole structure make this material a compelling choice for advancing the efficiency and stability of next-generation OLEDs and perovskite solar cells.[3][5]
References
-
PubChem. 4-(9H-Carbazol-9-yl)aniline. [Link]
-
MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. [Link]
-
ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. [Link]
-
ResearchGate. (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. [Link]
-
OSTI.gov. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
ResearchGate. Non-volatile solid-state 4-(N-carbazolyl)pyridine additive for perovskite solar cells with improved thermal and operational stability. [Link]
-
MDPI. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. [Link]
-
Royal Society of Chemistry. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. [Link]
-
KAIST Research Portal. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. [Link]
-
Journal of the American Chemical Society. Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. [Link]
-
PubMed Central (PMC). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. [Link]
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Pharmacopoeia. Aniline Hydrochloride Solution. [Link]
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Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Utilizing 4-(9H-Carbazol-9-yl)aniline Hydrochloride as a Hole Transport Layer
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based solar cells.[1] A critical component governing the performance and stability of these devices is the hole transport layer (HTL), which facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode.[2] While spiro-OMeTAD has been the benchmark HTL, its complex synthesis and high cost are significant hurdles for commercialization.[1] This has spurred intensive research into alternative HTMs that offer comparable or superior performance at a lower cost.
Carbazole-based organic small molecules have garnered considerable attention as promising HTM candidates due to their excellent photovoltaic properties, chemical stability, and facile functionalization.[1] Among these, 4-(9H-Carbazol-9-yl)aniline and its derivatives present a compelling structural motif. The carbazole core offers robust thermal stability and efficient hole transport, while the aniline group provides a versatile point for further chemical modification.[3] The hydrochloride salt form of 4-(9H-Carbazol-9-yl)aniline is anticipated to offer good solubility in common organic solvents used in PSC fabrication. This application note provides a comprehensive guide to the fabrication of perovskite solar cells incorporating 4-(9H-Carbazol-9-yl)aniline hydrochloride as the HTL, detailing a step-by-step protocol and the underlying scientific rationale.
Device Architecture and Fabrication Workflow
The successful fabrication of a high-performance perovskite solar cell is a multi-step process requiring precise control over each layer's deposition and properties. The device architecture targeted in this protocol is a standard n-i-p planar structure, which is widely adopted in the field.
Device Architecture Diagram
Caption: n-i-p planar perovskite solar cell architecture.
Fabrication Workflow Diagram
Caption: Step-by-step fabrication and characterization workflow.
Materials and Equipment
Materials List
| Material | Supplier | Purity/Grade | Purpose |
| FTO-coated glass substrates | Various | Sheet resistance ~15 Ω/sq | Transparent conductive oxide |
| Tin(IV) oxide colloidal dispersion | Alfa Aesar | 15 wt. % in H₂O | Electron Transport Layer (ETL) |
| Lead(II) iodide (PbI₂) | TCI | 99.99% | Perovskite precursor |
| Methylammonium iodide (MAI) | Greatcell Solar | >99.9% | Perovskite precursor |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | Solvent for perovskite precursor |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% | Additive for perovskite precursor |
| Chlorobenzene | Sigma-Aldrich | Anhydrous, 99.8% | Anti-solvent and HTL solvent |
| 4-(9H-Carbazol-9-yl)aniline hydrochloride | Various | >98% | Hole Transport Material (HTM) |
| bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) | Sigma-Aldrich | 99.95% | p-dopant for HTL |
| 4-tert-butylpyridine (t-BP) | Sigma-Aldrich | 96% | Additive for HTL |
| Gold (Au) pellets | Kurt J. Lesker | 99.99% | Metal back contact |
| Deionized (DI) water | In-house | 18.2 MΩ·cm | Cleaning |
| Isopropanol (IPA) | Sigma-Aldrich | Anhydrous, 99.5% | Cleaning |
| Acetone | Sigma-Aldrich | ACS reagent, ≥99.5% | Cleaning |
Equipment List
| Equipment | Purpose |
| Spin coater | Thin film deposition |
| Hotplate | Annealing of layers |
| Glovebox (N₂ atmosphere) | Fabrication of perovskite and HTL layers |
| Thermal evaporator | Deposition of metal electrode |
| Solar simulator (AM1.5G) | Photovoltaic performance measurement |
| Potentiostat/Source meter | Current-voltage (J-V) characterization |
| UV-Vis Spectrophotometer | Optical property characterization |
| Scanning Electron Microscope (SEM) | Morphological characterization |
| Ultrasonic bath | Substrate cleaning |
Experimental Protocols
PART 1: Substrate Preparation and ETL Deposition
-
FTO Substrate Cleaning:
-
Sequentially sonicate the FTO-coated glass substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a 2.5 wt.% SnO₂ solution by diluting the 15 wt.% colloidal dispersion in deionized water.
-
Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 s.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air. This step forms a uniform and compact SnO₂ layer that serves as the ETL.
-
PART 2: Perovskite Layer Fabrication (in a Nitrogen-filled Glovebox)
-
Perovskite Precursor Solution Preparation:
-
Prepare a 1.4 M solution of MAPbI₃ by dissolving 645.4 mg of PbI₂ and 222.6 mg of MAI in a solvent mixture of 0.8 mL DMF and 0.2 mL DMSO.
-
Stir the solution at 60 °C for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
Perovskite Film Deposition:
-
Transfer the SnO₂-coated substrates into the nitrogen-filled glovebox.
-
Deposit the MAPbI₃ precursor solution onto the SnO₂ layer via a one-step spin-coating process. Apply 40 µL of the solution and spin at 4000 rpm for 30 s.[4]
-
During the last 10 seconds of spinning, dispense 100 µL of chlorobenzene as an anti-solvent to induce rapid crystallization and form a uniform perovskite film.[5]
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.[5] This step removes residual solvent and promotes the growth of large perovskite grains, which is crucial for high performance.
-
PART 3: Hole Transport Layer Deposition (in a Nitrogen-filled Glovebox)
-
HTL Solution Preparation:
-
Prepare the HTL solution by dissolving 70 mg of 4-(9H-Carbazol-9-yl)aniline hydrochloride in 1 mL of chlorobenzene.
-
To improve the conductivity and performance of the HTL, p-doping is necessary. Add 20 µL of a Li-TFSI stock solution (520 mg/mL in acetonitrile) and 30 µL of t-BP to the HTL solution.[5]
-
Stir the solution at room temperature for at least 30 minutes.
-
-
HTL Film Deposition:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin-coat the prepared HTL solution on top of the perovskite layer at 4000 rpm for 30 s.[5] This process should be carried out in an inert atmosphere to prevent degradation of the perovskite layer.
-
PART 4: Electrode Deposition and Device Completion
-
Metal Electrode Deposition:
-
Define the active area of the solar cell (typically 0.09 to 0.16 cm²) using a shadow mask.
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm thick gold (Au) layer under high vacuum (<10⁻⁶ Torr). The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
PART 5: Characterization
-
Current-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated perovskite solar cells using a solar simulator under standard AM1.5G illumination (100 mW/cm²).
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Morphological and Optical Characterization:
-
Use a Scanning Electron Microscope (SEM) to analyze the cross-section of the device and the morphology of each layer.
-
Measure the absorbance of the perovskite film using a UV-Vis spectrophotometer to confirm the bandgap and light-harvesting properties.
-
Expected Outcomes
The performance of perovskite solar cells is highly dependent on the quality of each layer and the interfaces between them. For a well-fabricated device using a carbazole-based HTM like 4-(9H-Carbazol-9-yl)aniline hydrochloride, the following performance metrics can be expected. It is important to note that these values are representative and can be further optimized.
| Parameter | Expected Value Range |
| Open-Circuit Voltage (Voc) | 0.95 - 1.10 V |
| Short-Circuit Current Density (Jsc) | 20 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 |
| Power Conversion Efficiency (PCE) | 15% - 20% |
Note: The performance of devices with carbazole-based HTMs has been reported to reach over 20%.[6]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Jsc | Incomplete perovskite coverage or poor film quality. | Optimize the spin-coating parameters (speed, time, anti-solvent dripping) for the perovskite layer. Ensure a pinhole-free film. |
| Poor light absorption. | Verify the thickness of the perovskite layer. | |
| Low Voc | High charge recombination at the interfaces. | Ensure clean interfaces between layers. Optimize the ETL and HTL properties to ensure proper energy level alignment with the perovskite. |
| Defects in the perovskite crystal structure. | Optimize the annealing temperature and time for the perovskite layer. | |
| Low FF | High series resistance or low shunt resistance. | Check the conductivity of the FTO and the quality of the metal contact. Ensure uniform thickness of all layers. |
| Inefficient charge extraction by the HTL. | Optimize the concentration of the HTL solution and the dopants (Li-TFSI, t-BP). | |
| Poor Device Stability | Degradation of the perovskite layer due to moisture or oxygen ingress. | Perform all fabrication steps involving the perovskite and HTL in a controlled inert atmosphere (glovebox). Encapsulate the final device. |
| Hygroscopic nature of the HTL dopants. | Minimize the exposure of the HTL solution and film to ambient air. |
Conclusion
This application note provides a detailed protocol for the fabrication of efficient perovskite solar cells using 4-(9H-Carbazol-9-yl)aniline hydrochloride as a cost-effective and stable hole transport material. By carefully controlling each step of the fabrication process, from substrate cleaning to electrode deposition, it is possible to achieve high-performance devices. The use of carbazole-based HTMs represents a significant step towards the commercial viability of perovskite solar cell technology. Further optimization of the HTL formulation and interfacial engineering can lead to even greater improvements in both efficiency and long-term stability.
References
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Omega. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.gov. Available at: [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels. Available at: [Link]
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015). ResearchGate. Available at: [Link]
- Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (n.d.). Google Patents.
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Available at: [Link]
-
Facile Synthesis and High performance of a New Carbazole-Based Hole Transporting Material for Hybrid Perovskite Solar Cells. (2015). KAUST Repository. Available at: [Link]
-
4-(9H-Carbazol-9-yl)aniline. (n.d.). PubChem. Available at: [Link]
-
Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. (n.d.). MDPI. Available at: [Link]
-
Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. (2012). ResearchGate. Available at: [Link]
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Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024). PMC - PubMed Central. Available at: [Link]
-
Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Available at: [Link]
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (n.d.). PubMed Central. Available at: [Link]
-
An Acetylene-Linked 9,9′-Bicarbazole-Based Hole-Transporting Material for Efficient Perovskite Solar Cells. (n.d.). ResearchGate. Available at: [Link]
-
The synthesis of 9-(4-nitrophenylsulfonyl)-9H-carbazole. (n.d.). ResearchGate. Available at: [Link]
-
Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. (2020). Journal of the American Chemical Society. Available at: [Link]
-
Solid-state oxidation of aniline hydrochloride with various oxidants. (n.d.). ResearchGate. Available at: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. Available at: [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). MDPI. Available at: [Link]
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Application Notes and Protocols: Protonic Acid Doping of Hole Transport Layers with 4-(9H-Carbazol-9-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals in Organic Electronics
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Doping in Hole Transport Layers (HTLs)
In the architecture of high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) is a critical component.[1][2] Its primary function is to facilitate the efficient extraction and transport of holes from the active layer to the anode, while simultaneously blocking electrons, thereby preventing charge recombination and enhancing device efficiency and stability.[1][2] However, the intrinsic conductivity and hole mobility of many organic HTMs, such as the widely used 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), are often insufficient for optimal device performance.[3]
To overcome this limitation, chemical doping is employed to increase the charge carrier concentration and, consequently, the conductivity of the HTL.[4] While traditional p-dopants like lithium bis(trifluoromethane)sulfonimide (LiTFSI) have been effective, they can introduce stability issues related to their hygroscopic nature.[1][2] This has spurred research into alternative doping strategies, including the use of protic and Lewis acids.[2][5]
This application note explores the use of 4-(9H-Carbazol-9-yl)aniline hydrochloride as a potential p-type dopant for HTLs. While the parent compound, 4-(9H-Carbazol-9-yl)aniline, is a well-known building block for HTMs due to its excellent charge transport properties and thermal stability, its hydrochloride salt form presents an intriguing possibility for protonic acid doping.[6][7] We will delve into the proposed doping mechanism, provide detailed protocols for its application, and outline characterization methods to validate its efficacy.
Physicochemical Properties of 4-(9H-Carbazol-9-yl)aniline
The core structure of the proposed dopant combines the robust carbazole moiety with a triphenylamine-like structure, both of which are known for their hole-transporting capabilities.[6]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂ | [8] |
| Molecular Weight | 258.3 g/mol | [8] |
| Appearance | White to orange to green powder/crystal | PubChem |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
Proposed Doping Mechanism: Protonic Acid Doping
The doping mechanism of 4-(9H-Carbazol-9-yl)aniline hydrochloride is hypothesized to be a form of protonic acid doping . In solution, the hydrochloride salt can dissociate, releasing a proton (H⁺) and a chloride anion (Cl⁻), along with the neutral 4-(9H-Carbazol-9-yl)aniline molecule.
The released proton can then interact with and protonate the host HTM, such as Spiro-OMeTAD. This protonation, in the presence of an oxidant (like atmospheric oxygen), can facilitate the oxidation of a neutral HTM molecule to its radical cation form (e.g., Spiro-OMeTAD⁺). This process increases the concentration of mobile holes in the HTL, thereby enhancing its conductivity. Oligoanilines, for instance, have demonstrated a significant increase in conductance upon protonic doping.[9] This method of acid doping has been shown to improve HTL conductivity, sometimes eliminating the need for lengthy device aging in the presence of oxygen.[2]
The general reaction can be described as:
HTM + H⁺ + 1/4 O₂ → HTM⁺ + 1/2 H₂O
This mechanism offers a potential alternative to conventional lithium-based dopants, with the possibility of improved stability due to the non-hygroscopic nature of the organic salt.
Experimental Protocols
PART 1: Preparation of Doped HTL Solutions
This protocol describes the preparation of a Spiro-OMeTAD solution doped with varying concentrations of 4-(9H-Carbazol-9-yl)aniline hydrochloride.
Materials:
-
Spiro-OMeTAD
-
4-(9H-Carbazol-9-yl)aniline hydrochloride (dopant)
-
Chlorobenzene (anhydrous)
-
Acetonitrile (anhydrous)
-
4-tert-butylpyridine (t-BP) (optional, as an additive)
-
LiTFSI (as a control dopant)
-
Volumetric flasks
-
Micropipettes
-
Inert atmosphere glovebox
Procedure:
-
Prepare a stock solution of Spiro-OMeTAD: In an inert atmosphere glovebox, dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene to create a 70 mg/mL stock solution.
-
Prepare a stock solution of the dopant: Dissolve 10 mg of 4-(9H-Carbazol-9-yl)aniline hydrochloride in 1 mL of a co-solvent mixture (e.g., 9:1 v/v chlorobenzene:acetonitrile) to ensure complete dissolution.
-
Prepare doped solutions with varying molar ratios:
-
Create a series of vials.
-
To each vial, add a fixed amount of the Spiro-OMeTAD stock solution.
-
Add varying volumes of the dopant stock solution to achieve different molar ratios of dopant to Spiro-OMeTAD (e.g., 0.25 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
If using t-BP, it is typically added at a concentration of around 20-30 µL per mL of the final solution.
-
Vortex each solution for at least 1 minute to ensure homogeneity.
-
-
Prepare a control solution: Prepare a standard LiTFSI-doped Spiro-OMeTAD solution for comparison. A common formulation involves adding a LiTFSI solution (e.g., 520 mg/mL in acetonitrile) and t-BP to the Spiro-OMeTAD solution.
PART 2: Fabrication of Doped HTL Thin Films
This protocol details the deposition of the doped HTL solutions onto a substrate (e.g., ITO-coated glass or a perovskite layer).
Equipment:
-
Spin coater
-
Hotplate
-
Substrates (e.g., pre-cleaned ITO-coated glass)
-
Pipettes
Procedure:
-
Substrate Preparation: Ensure substrates are thoroughly cleaned and UV-ozone treated for 15 minutes prior to use to improve wettability.
-
Spin Coating:
-
Transfer the substrates into an inert atmosphere glovebox.
-
Dispense a sufficient amount of the doped HTL solution (e.g., 40 µL) onto the center of the substrate.
-
Spin coat the solution at a typical speed of 4000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate inside the glovebox.
-
Anneal at 100 °C for 10 minutes to remove residual solvent.
-
-
Device Completion: Proceed with the deposition of the top electrode (e.g., gold or silver) via thermal evaporation to complete the device structure for characterization.
Characterization and Validation
The efficacy of 4-(9H-Carbazol-9-yl)aniline hydrochloride as a dopant should be validated through a series of characterization techniques.
| Characterization Technique | Purpose | Expected Outcome with Increased Doping |
| UV-Vis Spectroscopy | To detect the formation of oxidized HTM species (e.g., Spiro-OMeTAD⁺). | An increase in the absorption peak around 500-520 nm, characteristic of the Spiro-OMeTAD radical cation. |
| Four-Point Probe or Conductive AFM | To measure the electrical conductivity of the doped HTL film. | A significant increase in conductivity with increasing dopant concentration, up to an optimal point. |
| Hall Effect Measurement | To determine the charge carrier (hole) concentration and mobility. | An increase in hole concentration and potentially hole mobility. |
| Cyclic Voltammetry (CV) | To study the electrochemical properties and energy levels of the doped HTM. | A shift in the oxidation potential of the HTM, indicating easier oxidation. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the chemical states of the elements and confirm protonation. | Shifts in the N 1s core level spectra of the HTM, consistent with protonation. |
| Device Performance (for PSCs/OLEDs) | To evaluate the impact on key photovoltaic or electroluminescent parameters. | Improved Power Conversion Efficiency (PCE), Fill Factor (FF), and Open-Circuit Voltage (Voc) in PSCs, or lower turn-on voltage in OLEDs. |
Visualization of Workflow and Doping Mechanism
Experimental Workflow
Caption: Experimental workflow for doping HTLs.
Proposed Protonic Doping Mechanism
Caption: Protonic acid doping mechanism.
Conclusion and Outlook
The use of 4-(9H-Carbazol-9-yl)aniline hydrochloride presents a promising avenue for the p-doping of hole transport layers in organic electronic devices. The proposed protonic acid doping mechanism offers a potential alternative to conventional methods, possibly leading to enhanced device performance and stability. The protocols and characterization techniques outlined in this application note provide a comprehensive framework for researchers to investigate and optimize the doping concentration of this novel material. Further studies are warranted to fully elucidate the doping efficiency, its impact on long-term device stability, and its applicability to a broader range of HTMs.
References
-
Ananthakumar, S., et al. (2024). Halogen doping of p-type inorganic hole transport layer: electronic nature-based dopant engineering for modulating hole selectivity in inverted planar perovskite solar cells. RSC Publishing. Available at: [Link]
-
Schloemer, T. H., et al. (2020). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science. Available at: [Link]
-
National Institutes of Health. (n.d.). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. PMC. Available at: [Link]
-
MDPI. (n.d.). Effects of Doped Hole-Transporting Layers on Perovskite Solar Cell Performances. Available at: [Link]
-
National Institutes of Health. (n.d.). Dopant-Free Hole Transport Materials with a Long Alkyl Chain for Stable Perovskite Solar Cells. PMC. Available at: [Link]
-
ACS Publications. (2021). Vapor Phase Infiltration Doping of the Semiconducting Polymer Poly(aniline) with TiCl4 + H2O: Mechanisms, Reaction Kinetics, and Electrical and Optical Properties. Available at: [Link]
-
Abate, A., et al. (2013). Protic ionic liquids as p-dopant for organic hole transporting materials and their application in high efficiency hybrid solar cells. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available at: [Link]
-
RSC Publishing. (2022). Carbazole-based bis-imidazole ligand-involved synthesis of inorganic–organic hybrid polyoxometalates as electrochemical sensor. Available at: [Link]
-
MDPI. (n.d.). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Available at: [Link]
-
ResearchGate. (2021). (PDF) Dopant Engineering for Spiro‐OMeTAD Hole‐Transporting Materials towards Efficient Perovskite Solar Cells. Available at: [Link]
-
PubMed. (2013). Conductance modulation in tetraaniline monolayers by HCl-doping and by field-enhanced dissociation of H₂O. Available at: [Link]
-
UCL Discovery. (2024). Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. Available at: [Link]
-
KAUST Repository. (n.d.). Lewis-Acid Doping of Triphenylamine- Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. Available at: [Link]
-
PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Available at: [Link]
-
ResearchGate. (2022). (PDF) A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells. Available at: [Link]
-
eScholarship.org. (n.d.). Electronic Structure, Chemical Mechanism, and Morphology in Doping Organic Semiconductors. Available at: [Link]
-
MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available at: [Link]
-
PubMed. (2024). Dopant-induced Morphology of Organic Semiconductors Resulting in High Doping Performance. Available at: [Link]
-
Chem-Impex. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Available at: [Link]
-
ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. Available at: [Link]
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Application Notes and Protocols for Spin Coating 4-(9H-Carbazol-9-yl)aniline Hydrochloride Films
Introduction: The Role of Carbazole-Based Materials in Organic Electronics
4-(9H-Carbazol-9-yl)aniline is a versatile organic compound featuring a carbazole moiety, which imparts favorable electronic characteristics for applications in organic electronics.[1] Carbazole-based materials are widely recognized for their excellent hole-transporting properties, high thermal stability, and strong fluorescence, making them integral components in devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and perovskite solar cells.[1][2][3][4] The hydrochloride salt form, 4-(9H-Carbazol-9-yl)aniline hydrochloride (CzA-HCl), introduces a significant change in the molecule's polarity, which directly influences its solubility and processing parameters.
This guide provides a detailed protocol for fabricating high-quality thin films of CzA-HCl using spin coating, a common and effective technique for depositing uniform films from solution.[5][6] We will delve into the causality behind each experimental step, from solvent selection to post-deposition annealing, to provide researchers with a robust and adaptable framework for their specific application.
Section 1: Foundational Knowledge and Pre-Coating Preparation
A successful deposition begins with a thorough understanding of the material's properties and meticulous preparation of the solution and substrate.
Material Properties: 4-(9H-Carbazol-9-yl)aniline vs. its Hydrochloride Salt
The parent compound, 4-(9H-Carbazol-9-yl)aniline, is a nonpolar molecule. The introduction of the hydrochloride salt drastically increases its polarity. This distinction is critical for solvent selection.
| Property | 4-(9H-Carbazol-9-yl)aniline (Base) | 4-(9H-Carbazol-9-yl)aniline Hydrochloride (Salt) |
| Molecular Formula | C₁₈H₁₄N₂[7][8] | C₁₈H₁₅N₂Cl |
| Molecular Weight | 258.32 g/mol [7][8] | 294.78 g/mol |
| Appearance | White to orange powder/crystal[7] | Expected to be a crystalline solid |
| Melting Point | ~96 °C[7][9] | Expected to be significantly higher than the base |
| Solubility | Soluble in Toluene[7][9], Dichloromethane, THF[10] | Insoluble in nonpolar solvents. Expected to be soluble in polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., Ethanol, Methanol) solvents. |
The Critical Choice of Solvent
Causality: The protonation of the aniline group to form the anilinium chloride salt introduces an ionic character to the molecule. This fundamentally alters its solubility profile. While the carbazole base is soluble in common nonpolar organic solvents, the hydrochloride salt requires polar solvents to effectively solvate the charged species. Aniline hydrochloride itself is highly soluble in water and alcohols.[11][12] Therefore, solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Toluene, often used for carbazole derivatives, may not be optimal for the hydrochloride form.[10]
Recommendations:
-
Primary Recommendation: Dimethylformamide (DMF) is an excellent starting point due to its high polarity and ability to dissolve a wide range of organic salts.
-
Secondary Recommendation: Ethanol is another strong candidate, particularly if residual solvent with a lower boiling point is desired. Several studies on functionalized carbazoles report using ethanol for spin coating.[13][14]
-
Solubility Testing: It is imperative to perform small-scale solubility tests before preparing a bulk solution. Start by attempting to dissolve 1-2 mg of CzA-HCl in 0.5 mL of the chosen solvent. Gentle heating or sonication can aid dissolution.
Substrate Preparation: The Foundation for a Quality Film
Causality: The substrate surface must be free of organic residues, dust, and ionic contaminants to ensure uniform wetting by the solution and strong adhesion of the final film. A multi-step chemical cleaning process is essential.
Protocol for ITO-Coated Glass Substrates:
-
Place substrates in a substrate rack.
-
Sequentially sonicate for 15 minutes each in:
-
Deionized (DI) water with a laboratory-grade detergent (e.g., Alconox).
-
DI water (repeat twice to rinse).
-
Acetone.
-
Isopropanol (IPA).
-
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner or a plasma cleaner and treat for 10-15 minutes. This step removes final organic traces and renders the surface hydrophilic, promoting better solution wetting.
-
Store in a clean, dry environment (e.g., a nitrogen-filled glovebox or a desiccator) until use.
Section 2: Solution Formulation and Spin Coating Protocol
This section outlines the core experimental workflow for creating the CzA-HCl thin film.
Overall Experimental Workflow
The process follows a logical progression from preparation to final film characterization.
Caption: Workflow for CzA-HCl thin film fabrication.
Protocol: Solution Preparation
-
Weigh the desired amount of 4-(9H-Carbazol-9-yl)aniline hydrochloride powder in a clean, amber glass vial. A typical starting concentration range is 5 to 20 mg/mL.
-
Add the appropriate volume of the chosen solvent (e.g., DMF).
-
Cap the vial and stir the solution using a magnetic stir bar on a stir plate for at least 2-4 hours at room temperature. Gentle heating (40-50°C) can be applied to aid dissolution if necessary.
-
Crucial Step: Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a new, clean vial. This removes any undissolved particulates that would otherwise create defects in the spun film.
Protocol: Spin Coating Process
This process should ideally be performed in a controlled environment, such as a nitrogen-filled glovebox, to minimize contamination and exposure to ambient moisture.
-
Secure the cleaned substrate onto the chuck of the spin coater using the vacuum function.
-
Ensure the spin coater lid is closed during operation for safety and to maintain a controlled atmosphere.
-
Dispense a sufficient amount of the filtered CzA-HCl solution to cover approximately two-thirds of the substrate surface.
-
Initiate the spin coating program. A two-stage program is often effective:
-
Stage 1 (Spread Cycle): A low speed (e.g., 500 RPM) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Stage 2 (Thinning Cycle): A high speed (e.g., 1000-4000 RPM) for 30-60 seconds. The centrifugal force will drive off excess solution, and solvent evaporation will form the solid film.
-
Parameter Optimization
The final film thickness and quality are highly dependent on the spin coating parameters. Use the following table as a guide for optimization.
| Parameter | Range | Causality & Expected Outcome |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration → Thicker film. More solute is left behind after solvent evaporation. |
| Spin Speed (Stage 2) | 1000 - 4000 RPM | Higher speed → Thinner film. Greater centrifugal force expels more solution, resulting in a thinner final layer. |
| Spin Duration (Stage 2) | 30 - 60 seconds | Longer duration → Thinner/Drier film. Allows for more complete solvent evaporation. Duration has a less pronounced effect on thickness than speed after a certain point. |
| Acceleration | 500 - 2000 RPM/s | Higher acceleration → More uniform film. Rapidly reaching the target speed can prevent the formation of radial defects. |
Section 3: Post-Coating Processing and Film Characterization
Post-processing is critical for removing residual solvent and achieving the desired film morphology and properties.
Thermal Annealing
Causality: As-spun films often contain trapped solvent molecules, which can impair device performance and stability. Thermal annealing provides the energy for these molecules to evaporate.[15] Furthermore, it can promote molecular rearrangement, leading to a more ordered and thermodynamically stable film morphology, which can improve charge transport.[16][17]
Protocol:
-
Immediately after spin coating, transfer the substrate to a precisely controlled hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 80°C and 120°C . This range is safely below the likely decomposition temperature but sufficient to remove common polar solvents like DMF or ethanol.
-
An annealing time of 10-30 minutes is typically sufficient.
-
Allow the film to cool to room temperature before further processing or characterization.
Film Characterization and Validation
To ensure the protocol was successful, the resulting films should be characterized.
-
Film Thickness: A stylus profilometer can be used to measure the film thickness by scratching the film and measuring the step height.
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) provides nanoscale topographical images of the film surface. High-quality films should exhibit low root-mean-square (RMS) roughness. Amorphous films of carbazole derivatives prepared by spin-coating can yield high-quality surfaces.[18]
-
Optical Properties: UV-Visible (UV-Vis) absorption spectroscopy can confirm the presence of the material and determine its optical bandgap. Carbazole derivatives typically show characteristic absorption peaks.[19]
-
Structural Properties: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used to investigate the molecular packing and crystallinity of the film, which is heavily influenced by the processing parameters.[16]
Section 4: Safety and Handling
-
Always handle 4-(9H-Carbazol-9-yl)aniline hydrochloride in a well-ventilated area or fume hood.
-
The material is classified as a skin and eye irritant.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The recommended solvents (DMF, ethanol) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Chem-Impex. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved from [Link]
-
MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Retrieved from [Link]
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. Journal of Materials Chemistry C. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. Retrieved from [Link]
-
MDPI. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
-
arXiv. (2023). Effects of thermal annealing and film thickness on the structural and optical properties of indium-tin-oxide thin films. Retrieved from [Link]
-
Más-Montoya, M., et al. (2017). Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. Journal of Materials Chemistry C. Retrieved from [Link]
-
American Chemical Society. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Is Annealing Used For Thin Films? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]
-
Ural Federal University. (2019). Synthesis and characterization of semiconducting carbazole thin films. Retrieved from [Link]
-
MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Retrieved from [Link]
-
ResearchGate. (2013). A carbazole-based dendritic host material for efficient solution-processed blue phosphorescent OLEDs. Retrieved from [Link]
-
ResearchGate. (2017). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. Retrieved from [Link]
-
Wiley Online Library. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Retrieved from [Link]
-
Ejournal. (2022). Optimization of Thermal Annealing Effect on Sol-Gel Driven SpinCoated CdS Thin Films. Retrieved from [Link]
-
Frontiers. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-(9H-carbazol-9-yl)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4-(9H-Carbazol-9-yl)aniline Derivatives
Welcome to the technical support center for 4-(9H-Carbazol-9-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent aromatic and planar structure of the carbazole moiety often leads to poor solubility in aqueous and even some organic media, posing significant hurdles in experimental assays, formulation development, and overall research progress.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues. The methodologies described are grounded in established principles of physical chemistry and formulation science, aimed at providing you with both the "how" and the "why" behind each technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the handling and dissolution of 4-(9H-Carbazol-9-yl)aniline derivatives.
Question 1: My 4-(9H-Carbazol-9-yl)aniline derivative won't dissolve in common organic solvents. What am I doing wrong?
Answer: This is a frequent challenge. The limited solubility is often due to the strong intermolecular π-π stacking interactions of the planar carbazole rings. While 4-(9H-Carbazol-9-yl)aniline itself shows some solubility in solvents like toluene, derivatives can be more problematic[1][2].
-
Initial Troubleshooting Steps:
-
Solvent Polarity: Ensure you are using an appropriate solvent. Start with common laboratory solvents known to dissolve similar aromatic compounds, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and chlorinated solvents like Dichloromethane (DCM) or Chloroform.
-
Heating: Gentle heating (e.g., 40-60 °C) can significantly increase the rate of dissolution. Always ensure your compound is stable at the temperature used.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process.
-
Purity: Impurities can sometimes lower the overall solubility. Confirm the purity of your compound using a suitable analytical method like HPLC.
-
Question 2: I'm observing precipitation when I add an aqueous buffer to my organic stock solution. How can I prevent this?
Answer: This phenomenon, known as "crashing out," occurs when the compound is soluble in your initial organic solvent (e.g., DMSO) but insoluble in the final aqueous medium. The key is to manage the transition between solvents and consider the final concentration.
-
Mitigation Strategies:
-
Reduce Final Concentration: The most straightforward approach is to work at a lower final concentration of your compound in the aqueous medium.
-
Co-solvents: Introduce a water-miscible co-solvent into your final aqueous system. Small percentages (e.g., 1-5%) of DMSO, ethanol, or polyethylene glycol (PEG) can help maintain solubility.
-
pH Adjustment: The aniline moiety is basic and can be protonated at acidic pH. This protonation can increase aqueous solubility. Conversely, substituents on the carbazole or aniline ring may introduce acidic properties. Understanding the pKa of your derivative is crucial for selecting the optimal pH for solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, preventing precipitation.
-
Question 3: How can I systematically improve the aqueous solubility of my lead compound for biological assays?
Answer: Improving aqueous solubility often requires modifying the molecule itself or using advanced formulation techniques.
-
Key Approaches:
-
Structural Modification: Introduce polar or ionizable functional groups. For instance, creating sulfonamide derivatives of carbazoles has been shown to improve aqueous solubility[3].
-
Salt Formation: Since the parent compound contains a basic aniline group, forming a salt (e.g., a hydrochloride salt) is a highly effective and common strategy to dramatically increase aqueous solubility[3].
-
Formulation Strategies: For compounds where structural modification is not an option, techniques like creating inclusion complexes with cyclodextrins, or formulating the compound into a nanosuspension or liposomal delivery system, are powerful alternatives[4][5][6].
-
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides structured, step-by-step guidance on experimental procedures to overcome solubility issues.
Guide 1: Systematic Solvent Screening for a New Derivative
Objective: To identify a suitable solvent system for a novel 4-(9H-Carbazol-9-yl)aniline derivative with unknown solubility characteristics.
Rationale: Solubility is governed by the principle of "like dissolves like." A systematic screen across a range of solvent polarities is the most efficient way to identify a suitable solvent or co-solvent system.
Workflow Diagram:
Caption: Workflow for systematic solvent screening.
Protocol:
-
Accurately weigh 1-2 mg of your dry compound into several small, clear glass vials.
-
To each vial, add 100 µL of a different test solvent (e.g., Toluene, Chloroform, THF, Acetone, Ethanol, DMSO).
-
Vortex each vial vigorously for 1 minute, followed by 5 minutes in an ultrasonic bath.
-
Visually inspect each vial against a dark background. If the solution is clear, the compound is considered soluble.
-
If the compound is not fully dissolved, gently warm the vial to approximately 40°C for 10 minutes and observe for any change.
-
Record your observations in a table for easy comparison.
Illustrative Solubility Data Table:
| Solvent | Polarity Index | Expected Solubility of Parent Compound | Observations for a Hypothetical Derivative |
| Water | 10.2 | Insoluble | Insoluble |
| Ethanol | 5.2 | Slightly Soluble | Slightly Soluble with Heat |
| DMSO | 7.2 | Soluble | Soluble |
| Acetone | 5.1 | Sparingly Soluble | Soluble with Heat |
| THF | 4.0 | Soluble | Soluble |
| Chloroform | 4.1 | Soluble | Soluble |
| Toluene | 2.4 | Soluble[1][2] | Soluble |
Note: This table provides an illustrative guide. Actual solubility will depend on the specific substituents of your derivative.
Guide 2: Enhancing Aqueous Solubility via Salt Formation
Objective: To prepare the hydrochloride (HCl) salt of a 4-(9H-Carbazol-9-yl)aniline derivative to improve its aqueous solubility.
Rationale: The basic nitrogen atom of the aniline moiety can be protonated by an acid to form a salt. Salts are ionic species and typically exhibit significantly higher aqueous solubility than their neutral parent compounds. This is a fundamental and highly effective strategy in pharmaceutical development[7].
Workflow Diagram:
Caption: General workflow for hydrochloride salt formation.
Protocol: Preparation of a Hydrochloride Salt
-
Dissolution: Dissolve your 4-(9H-Carbazol-9-yl)aniline derivative in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture containing methanol).
-
Acidification: While stirring, slowly add one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The amount of HCl should be calculated based on the moles of your starting compound.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution upon addition of the acid or after a short period of stirring. If no precipitate forms, the addition of a less polar "anti-solvent" like cold hexane can induce precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any unreacted starting material or excess acid.
-
Drying: Dry the salt under high vacuum to remove all residual solvents.
-
Validation: Confirm the formation of the salt and its purity. This can be done by observing shifts in the proton NMR signals or changes in the IR spectrum corresponding to the protonation of the amine.
-
Solubility Testing: Compare the aqueous solubility of the salt to the free base using the Shake-Flask method (see Guide 4). It is not uncommon to see solubility increases of several orders of magnitude. For example, some carbazole sulfonamide HCl salts have demonstrated aqueous solubilities greater than 30 mg/mL[3].
Guide 3: Formulation with Cyclodextrins
Objective: To prepare an inclusion complex of a poorly soluble carbazole derivative with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic carbazole moiety can be encapsulated within this cavity, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[8]. HP-β-CD is often preferred due to its high aqueous solubility and low toxicity[9].
Protocol: Freeze-Drying Method for Inclusion Complex
-
Dissolution of Compound: Dissolve a precisely weighed amount of your carbazole derivative in a minimal volume of a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolution of Cyclodextrin: In a separate, larger container, dissolve a molar excess (typically 3-5 equivalents) of HP-β-CD in purified water.
-
Mixing: While vigorously stirring the HP-β-CD solution, slowly add the drug solution dropwise.
-
Equilibration: Continue to stir the resulting mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Solvent Removal: If a co-solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.
-
Freeze-Drying (Lyophilization): Freeze the aqueous solution (e.g., in a dry ice/acetone bath) and then lyophilize under high vacuum until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
Characterization & Solubility Test: The formation of the complex can be confirmed by techniques like DSC (disappearance of the drug's melting peak), XRD (changes in crystallinity), and NMR (shifts in proton signals). Subsequently, determine the aqueous solubility of the complex powder.
Guide 4: Standard Protocol for Solubility Determination (Shake-Flask Method)
Objective: To accurately determine the thermodynamic solubility of a 4-(9H-Carbazol-9-yl)aniline derivative in a specific solvent.
Rationale: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It ensures that the solvent is fully saturated with the compound, providing a reliable measurement of its maximum solubility under the given conditions.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial. "Excess" means enough solid remains undissolved to be visually confirmed.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to filter this sample through a fine syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method[1][10][11][12][13].
-
Calculation: Calculate the original solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor used.
HPLC-UV Method Development (General Parameters):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., the λmax, which for the parent compound is around 290 nm in MeOH)[1].
-
Standard Curve: Prepare a standard curve using solutions of known concentrations to ensure accurate quantification.
Part 3: Advanced Strategies & Considerations
-
Nanosuspensions: For extremely insoluble compounds, creating a nanosuspension can be highly effective. This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution[6][14][15]. This is typically achieved through methods like wet milling or high-pressure homogenization in the presence of stabilizers.
-
Co-crystals: Co-crystallization involves crystallizing the target compound with a second, pharmaceutically acceptable molecule (a "co-former"). The resulting co-crystal has a unique crystal lattice with different physical properties, often including enhanced solubility[16][17]. Screening for suitable co-formers can be done experimentally or with computational tools.
-
Liposomal Formulations: Encapsulating the hydrophobic compound within the lipid bilayer of a liposome is another effective strategy to create a stable aqueous dispersion and improve bioavailability[4][5][18][19][20].
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with 4-(9H-Carbazol-9-yl)aniline derivatives, thereby accelerating their research and development efforts.
References
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
-
Liposomal Encapsulation of Carvacrol to Obtain Active Poly (Vinyl Alcohol) Films. (2021). National Institutes of Health. [Link]
-
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). Beaudry Research Group, Oregon State University. [Link]
-
Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
-
Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. MDPI. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]
-
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]
-
Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed. [Link]
-
Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. CrystEngComm. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Chromatography Online. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Institutes of Health. [Link]
-
Overcoming Solubility Challenges: Liposomal isoCoQ-Carbazole as a Promising Anti-Tumor Agent. ChemRxiv. [Link]
-
Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV. ResearchGate. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]
-
Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. ResearchGate. [Link]
-
Understanding the Formation of Cocrystals in the Pharmaceutical Industry. (2023). Veranova. [Link]
-
Overcoming Solubility Challenges: Liposomal isoCoQ-Carbazole as a Promising Anti-Tumor Agent for Inoperable and Radiation-Insensitive cancers. (2024). PubMed. [Link]
-
Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. Journal of Chemical Health Risks. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
Advancements in Liposomal Drug Delivery Systems and Their Therapeutic Applications. (2025). Cureus. [Link]
-
Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025). YouTube. [Link]
-
Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. (2020). PubMed. [Link]
-
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). Innovare Academic Sciences. [Link]
-
Liposomal Encapsulation of Citicoline for Ocular Drug Delivery. (2023). MDPI. [Link]
-
Tetrabutylammonium salts of carbazole and dibenzoazepine: synthesis, crystal structures and use in anionic polymerization. RSC Publishing. [Link]
-
Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). MDPI. [Link]
-
Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). National Institutes of Health. [Link]
-
Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. ResearchGate. [Link]
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- 9. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 19. preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of 4-(9H-Carbazol-9-yl)aniline (CzA) Films
Welcome to the technical support center for 4-(9H-Carbazol-9-yl)aniline (CzA). This guide is designed for researchers, scientists, and professionals working with CzA as a hole-transporting material (HTM) in organic electronics, such as OLEDs.[1] The thermal stability of CzA films is a critical parameter that directly influences device performance, lifetime, and reliability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose and resolve thermal stability issues in your CzA films.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the thermal properties of CzA.
Q1: What are the typical thermal stability metrics for 4-(9H-Carbazol-9-yl)aniline (CzA)?
A1: The key metrics for assessing the thermal stability of an amorphous organic material like CzA are the glass transition temperature (T_g) and the decomposition temperature (T_d).
-
Glass Transition Temperature (T_g): This is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A higher T_g is crucial for maintaining the morphological stability of the film at elevated operating temperatures, preventing issues like crystallization.[2] For carbazole-based materials, T_g can vary significantly based on molecular structure, with rigid designs leading to T_g values above 190°C.[3] While a specific T_g for CzA itself is not consistently reported in introductory literature, derivatives are often synthesized to achieve T_g values in the range of 141-157°C for device applications.[4]
-
Decomposition Temperature (T_d): This is the temperature at which the material begins to chemically degrade. It is often measured as the temperature at which 5% weight loss occurs in a Thermogravimetric Analysis (TGA) experiment. High T_d is essential to prevent material breakdown during thermal deposition processes and long-term operation. Carbazole derivatives can be designed to have T_d values up to 400°C.[3]
Q2: My CzA film is showing signs of crystallization after annealing. What is the primary cause?
A2: Crystallization in thin films, especially those of small molecules like CzA, is often a result of the film being heated above its glass transition temperature (T_g).[2] Above T_g, molecules have sufficient mobility to rearrange themselves from a disordered (amorphous) state into a more ordered (crystalline) state. This process is thermodynamically driven but kinetically hindered below T_g. Annealing, intended to improve film morphology, can inadvertently promote crystallization if the temperature is not carefully controlled, leading to device failure.[5]
Q3: Can I improve the thermal stability of CzA by blending it with another material?
A3: Yes, blending CzA with a high-T_g polymer is a common and effective strategy. The polymer acts as a matrix that physically hinders the CzA molecules from rearranging and crystallizing, effectively increasing the morphological stability of the blend. The resulting T_g of the blend will depend on the properties of the individual components and their miscibility.[6] However, it is crucial to select a polymer that does not negatively impact the charge-transport properties of the CzA layer.
Q4: During thermal evaporation, I notice degradation of my CzA source material. How can I prevent this?
A4: Insufficient thermal stability of the source material can lead to the co-deposition of decomposed by-products along with the desired CzA molecules.[7] This can severely impact film quality and device performance. To mitigate this, ensure your evaporation temperature is well below the decomposition temperature (T_d) of CzA. Use the lowest possible deposition rate that still provides a uniform film. The thermal degradation of carbazole at high temperatures can involve the cracking of C-N and C-C bonds.[8]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving more complex thermal stability issues.
Guide 1: Low Glass Transition Temperature (T_g) and Morphological Instability
-
Symptoms:
-
Device performance degrades rapidly when operated at elevated temperatures.
-
Atomic Force Microscopy (AFM) or optical microscopy reveals the formation of crystalline domains or pinholes in the CzA film after thermal stress tests.
-
Differential Scanning Calorimetry (DSC) analysis of your CzA powder shows a T_g lower than required for your application's operating temperature.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution & Protocol |
| Intrinsic Property of CzA | Small molecules like CzA often have lower T_g values compared to polymers due to weaker intermolecular forces and greater molecular mobility. | Solution 1: Molecular Engineering. Synthesize CzA derivatives with bulkier or more rigid substituents. Adding diphenylamine groups, for example, can improve thermal stability.[4] Solution 2: Polymer Blending. Blend CzA with a high-T_g, inert polymer (e.g., polycarbonate, polystyrene). The polymer matrix will physically constrain CzA molecules, suppressing crystallization.[5] Start with a 10% polymer weight ratio and optimize. |
| Plasticization Effect from Residual Solvent | If films are solution-processed, trapped solvent molecules can act as a plasticizer, increasing polymer chain mobility and lowering the effective T_g of the film. | Solution: Optimize Annealing. Implement a two-stage annealing process. First, a low-temperature bake (e.g., 60°C) under vacuum for an extended period (1-2 hours) to slowly remove residual solvent. Follow this with a brief, higher-temperature anneal just below the expected T_g to improve morphology without inducing crystallization. |
| Film Thickness | Very thin films (< 20 nm) may exhibit different thermal properties compared to the bulk material, sometimes showing a reduced T_g due to surface effects. | Solution: Film Thickness Optimization. Experimentally vary the CzA film thickness (e.g., 20 nm, 40 nm, 60 nm) and characterize the T_g and morphological stability for each. Ensure the thickness remains compatible with device physics requirements for charge transport.[1] |
Guide 2: Premature Decomposition During TGA Analysis
-
Symptoms:
-
Thermogravimetric Analysis (TGA) shows a significant weight loss at temperatures lower than the expected decomposition temperature for carbazole-based materials.
-
The onset of decomposition (T_d) is not sharp, indicating a multi-stage or premature degradation process.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution & Protocol |
| Sample Impurity | Impurities from synthesis (e.g., residual catalysts, unreacted precursors) can have lower thermal stability and act as initiation sites for decomposition. | Solution: Material Purification. Purify the CzA material using techniques like temperature-gradient sublimation or column chromatography. Re-run TGA on the purified sample to confirm an increase in T_d. |
| Oxidative Degradation | The TGA experiment was run in an air or oxygen-containing atmosphere. Carbazole moieties can be susceptible to oxidation at elevated temperatures. | Solution: Use Inert Atmosphere. Always run TGA for organic materials under an inert atmosphere like nitrogen (N₂) or argon (Ar) to prevent oxidative decomposition.[9] Ensure a consistent purge gas flow rate (e.g., 20-50 mL/min).[10] |
| Reaction with Crucible | The sample may react with the crucible material at high temperatures. Aluminum crucibles, for instance, are not suitable for very high-temperature runs or with reactive materials. | Solution: Select Inert Crucible. For high-temperature analysis of organic materials, use inert crucibles such as alumina (ceramic) or platinum.[11] |
Part 3: Visualization & Diagrams
Troubleshooting Workflow for CzA Film Instability
This diagram outlines a logical workflow for diagnosing thermal instability in CzA films.
Caption: A decision-making flowchart for troubleshooting thermal instability in CzA films.
Mechanism: Enhancing Stability via Polymer Blending
This diagram illustrates how a high-T_g polymer matrix enhances the morphological stability of CzA films.
Caption: Polymer blending physically separates CzA molecules, hindering crystallization.
Part 4: Core Experimental Protocols
These protocols provide standardized procedures for the key thermal analysis techniques discussed.
Protocol 1: Thermogravimetric Analysis (TGA) of CzA Films
-
Objective: To determine the decomposition temperature (T_d) of CzA.
-
Instrumentation: TGA Instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).
-
Methodology:
-
Sample Preparation: Carefully place 5-10 mg of the CzA powder into a clean, inert TGA crucible (alumina or platinum is recommended).[11] Ensure the sample is spread thinly across the bottom.[12]
-
Instrument Setup: Tare the balance. Place the crucible in the TGA furnace.
-
Atmosphere: Purge the system with high-purity nitrogen (N₂) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9][10]
-
Heating Program:
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the T_d as the temperature at which 5% of the initial sample weight has been lost.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of CzA
-
Objective: To determine the glass transition temperature (T_g) and melting point (T_m) of CzA.
-
Instrumentation: DSC Instrument (e.g., TA Instruments Q250).
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of CzA powder into a standard aluminum DSC pan.[13] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with nitrogen at a flow rate of 20-50 cm³/min to prevent oxidation.[14]
-
Heating Program (Heat/Cool/Heat Cycle):
-
First Heat: Ramp from 25°C to a temperature above the expected melting point (e.g., 120°C for CzA, which melts around 96°C[15]) at 10°C/min. This erases the sample's prior thermal history.[14]
-
Cool: Cool the sample from 120°C down to 0°C at 10°C/min.
-
Second Heat: Ramp from 0°C to 120°C at 10°C/min. The T_g is determined from this second heating scan.[13]
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature. The T_g is observed as a step-like change in the baseline of the second heating scan. The melting point (T_m) is the peak of the endothermic event on the first heating scan.
-
References
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
Deng, Y., et al. (2023). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. MDPI. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
Lin, C.-C., et al. (2008). Thermogravimetric analysis (TGA) of as-deposited thin film on a glass substrate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(9H-Carbazol-9-yl)aniline. PubChem. Retrieved from [Link]
-
Gundogan, A. S., et al. (2019). Elucidating the thermal degradation of carbazole-containing platinum–polyyne polymers. ResearchGate. Retrieved from [Link]
-
Chen, S., et al. (2018). Improving the thermal stability of OLEDs by doping the electron transport layer with a reactive metal. SPIE Digital Library. Retrieved from [Link]
-
CD Formulation. (n.d.). Thermogravimetric (TGA) Analysis for Oral Thin Film. Retrieved from [Link]
-
Ghazali, F. M., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Retrieved from [Link]
-
Soni, S., et al. (2021). Optimization of DSC measurements for organic phase change materials. ResearchGate. Retrieved from [Link]
-
Babazadeh, M. (2006). Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers bearing carbazolyl moieties. ResearchGate. Retrieved from [Link]
-
Li, C., et al. (2021). Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments. ResearchGate. Retrieved from [Link]
-
Infinita Lab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]
-
Ramirez-Rave, V. A., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]
-
Cha, S., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]
-
Guo, L., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
-
ACS Publications. (2016). Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD. Retrieved from [Link]
-
Fun, H.-K., et al. (2013). 9-(4-Methoxyphenyl)-9H-carbazole. PMC - NIH. Retrieved from [Link]
-
D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]
-
MDPI. (2022). Prediction of the Glass Transition Temperature in Polyethylene Terephthalate/Polyethylene Vanillate (PET/PEV) Blends: A Molecular Dynamics Study. Retrieved from [Link]
-
Jones, P. G., et al. (2013). 9-(4-Bromophenyl)-9H-carbazole. PMC - NIH. Retrieved from [Link]
-
Xu, Z., et al. (2023). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
-
ResearchGate. (2023). Non-volatile solid-state 4-(N-carbazolyl)pyridine additive for perovskite solar cells with improved thermal and operational stability. Retrieved from [Link]
Sources
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- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric (TGA) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. torontech.com [torontech.com]
- 12. infinitalab.com [infinitalab.com]
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- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 15. 4-(9H-Carbazol-9-yl)aniline | 52708-37-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing the Morphology of 4-(9H-Carbazol-9-yl)aniline (CzA) Thin Films
Welcome to the technical support center for 4-(9H-Carbazol-9-yl)aniline (CzA) thin film fabrication. This guide is designed for researchers, scientists, and drug development professionals working with this versatile carbazole derivative. As a key component in high-performance organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the morphological characteristics of CzA thin films are paramount to device efficiency and stability.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
I. Troubleshooting Guide: Common Morphological Defects and Solutions
This section addresses specific issues you may encounter during the deposition of CzA thin films, providing causative explanations and actionable solutions.
Scenario 1: Poor Film Uniformity and "Coffee Ring" Effect in Spin-Coated Films
Question: My spin-coated CzA films exhibit a "coffee ring" effect, with a thicker accumulation of material at the edges and a thinner center. What causes this, and how can I achieve a more uniform film?
Answer:
The "coffee ring" effect is a common issue in spin coating, arising from capillary flow driven by differential evaporation rates across the droplet. As the solvent evaporates faster at the edges, it induces an outward flow of the solution, carrying the CzA solute and depositing it at the periphery. To mitigate this, consider the following strategies:
-
Solvent System Optimization: The choice of solvent is critical. A single, highly volatile solvent will exacerbate the "coffee ring" effect.
-
Employ a solvent mixture: Introduce a higher boiling point, lower vapor pressure co-solvent. This slows down the overall evaporation rate and reduces the evaporation gradient across the film, allowing for a more uniform deposition. For CzA, which is soluble in toluene, consider adding a small fraction of a higher boiling point solvent like chlorobenzene or anisole.[3]
-
Increase solution viscosity: A slightly more viscous solution can counteract the outward capillary flow. This can be achieved by marginally increasing the CzA concentration, but be mindful of potential aggregation.
-
-
Spin Coating Parameter Adjustment:
-
Two-step spin process: Implement a low-speed initial step (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate before ramping up to a higher speed (e.g., 3000-5000 rpm for 45-60 seconds) for thinning and drying.
-
Slower acceleration: A gradual ramp-up to the final spin speed can prevent the rapid expulsion of the solution to the edges.
-
-
Environmental Control:
-
Saturated solvent vapor atmosphere: Performing the spin coating in a chamber with a saturated atmosphere of the primary solvent can significantly slow down evaporation, promoting uniform film formation.
-
Scenario 2: High Surface Roughness and Graininess in Vacuum Thermally Evaporated (VTE) Films
Question: My VTE-deposited CzA films are exhibiting high surface roughness with large, poorly connected grains, as observed by Atomic Force Microscopy (AFM). How can I achieve a smoother, more continuous film?
Answer:
The morphology of VTE-deposited films is primarily influenced by the interplay between the deposition rate, substrate temperature, and the surface energy of the substrate.[4][5][6] High surface roughness in CzA films often points to suboptimal nucleation and growth kinetics.
-
Substrate Temperature Optimization: The substrate temperature directly affects the adatom mobility of CzA molecules on the surface.
-
Too low temperature: Reduced surface mobility can lead to the "sticking" of molecules where they land, resulting in a porous, amorphous, or fine-grained film with high roughness.
-
Too high temperature: Excessive thermal energy can lead to the formation of large, isolated crystalline islands (dewetting) as the molecules have enough energy to diffuse and aggregate into thermodynamically stable structures.
-
Finding the sweet spot: A systematic variation of the substrate temperature (e.g., from room temperature to 150°C) is recommended to find the optimal window that balances sufficient molecular rearrangement for densification with preventing excessive crystallite growth.[5][6]
-
-
Deposition Rate Control:
-
Slow down the deposition: A lower deposition rate (e.g., 0.1-0.5 Å/s) provides more time for the deposited CzA molecules to diffuse on the surface and find lower energy sites, leading to better layer-by-layer growth and a smoother film.
-
-
Substrate Surface Treatment: The surface energy of the substrate dictates the initial wetting of the CzA molecules.
-
Plasma treatment: An oxygen plasma or UV-ozone treatment of the substrate (e.g., ITO-coated glass) can increase its surface energy, promoting better adhesion and more uniform nucleation of the CzA film.
-
Scenario 3: Presence of Pinholes and Comet Streaks in Films
Question: My CzA films are plagued with pinholes and comet-like streaks. What is the origin of these defects, and what are the prevention measures?
Answer:
These defects are typically caused by particulate contamination or dewetting phenomena.[7]
-
Particulate Contamination:
-
Source: Dust particles from the environment, contaminated substrates, or aggregates in the CzA solution.
-
Prevention:
-
Cleanroom Environment: Work in a cleanroom or a laminar flow hood to minimize airborne particles.
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol (e.g., sonication in a sequence of deionized water, acetone, and isopropanol).
-
Solution Filtration: Filter the CzA solution through a 0.2 µm PTFE or nylon syringe filter immediately before deposition to remove any undissolved particles or aggregates.
-
-
-
Dewetting:
-
Cause: Poor wetting of the CzA solution or deposited film on the substrate due to a mismatch in surface energies.
-
Solution:
-
Substrate Surface Modification: As mentioned previously, plasma or UV-ozone treatment can enhance the wettability of the substrate.
-
Solvent Choice: Ensure the solvent system has a suitable surface tension that allows for complete wetting of the substrate.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for preparing CzA solutions for spin coating?
A1: CzA is soluble in a range of organic solvents.[1] Toluene is a common choice. For optimizing film morphology, consider using chloroform or chlorobenzene.[8] A mixture of solvents with different boiling points can be advantageous for controlling the evaporation rate and achieving uniform films.[3]
Q2: How does post-deposition annealing affect the morphology of CzA thin films?
A2: Post-deposition annealing is a crucial step for improving the structural and morphological properties of CzA films.[9][10] By providing thermal energy, annealing can:
-
Enhance Crystallinity: Promote the transition from an amorphous or poorly ordered state to a more crystalline structure, which can improve charge transport.
-
Increase Grain Size: Lead to the growth of larger crystalline grains.
-
Reduce Defects: Help in the removal of residual solvent and reduce structural defects. The optimal annealing temperature and duration must be determined experimentally, as excessive heat can lead to film degradation or undesirable morphological changes like dewetting. A typical starting point would be to anneal at a temperature below the material's glass transition temperature.
Q3: What characterization techniques are essential for evaluating the morphology of CzA thin films?
A3: A combination of techniques is necessary for a comprehensive morphological analysis:
-
Atomic Force Microscopy (AFM): Provides quantitative information about surface topography, roughness, and grain size.[11][12]
-
Scanning Electron Microscopy (SEM): Offers a larger field of view to assess film uniformity, continuity, and the presence of larger-scale defects.
-
X-ray Diffraction (XRD): Used to determine the crystallinity and molecular orientation within the film.[13][14]
Q4: Can the morphology of CzA films be influenced by the underlying substrate?
A4: Absolutely. The substrate plays a critical role in templating the growth of the CzA film. Factors such as the substrate's chemical nature, surface energy, and roughness can significantly impact the nucleation, growth, and final morphology of the film. For instance, depositing CzA on a crystalline substrate can induce a specific molecular orientation.
III. Experimental Protocols & Data
Protocol 1: Spin Coating of CzA Thin Films
-
Solution Preparation: Dissolve CzA in a suitable solvent (e.g., chloroform) to a concentration of 5-10 mg/mL. Stir the solution at room temperature for at least 2 hours in a sealed vial to ensure complete dissolution.
-
Filtration: Immediately prior to use, filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Preparation: Clean the substrate (e.g., ITO-coated glass) by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Optional Surface Treatment: Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to enhance wettability.
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense an adequate amount of the CzA solution to cover approximately two-thirds of the substrate surface.
-
Initiate a two-step spin program:
-
Step 1: 500 rpm for 10 seconds (spread cycle).
-
Step 2: 4000 rpm for 45 seconds (thinning and drying cycle).
-
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a predetermined temperature (e.g., 80-120°C) for 10-30 minutes.
Table 1: Influence of Spin Coating Parameters on CzA Film Properties (Illustrative)
| Parameter | Value | Resulting Film Thickness (nm) | Surface Roughness (RMS, nm) |
| Concentration | 5 mg/mL | ~30 | ~0.8 |
| 10 mg/mL | ~65 | ~1.5 | |
| Spin Speed | 2000 rpm | ~80 | ~2.0 |
| 4000 rpm | ~55 | ~1.2 | |
| 6000 rpm | ~40 | ~0.9 | |
| Annealing Temp. | No Anneal | - | ~1.8 |
| 100°C | - | ~0.7 |
Protocol 2: Vacuum Thermal Evaporation of CzA Thin Films
-
Substrate Preparation: Follow the same cleaning procedure as for spin coating (Protocol 1, Step 3 & 4).
-
Source Preparation: Load high-purity CzA powder into a quartz crucible or a suitable evaporation boat.
-
System Pump-Down: Mount the substrate in the chamber and evacuate to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., 25°C, 50°C, 75°C).
-
Gradually heat the evaporation source until the desired deposition rate is achieved (e.g., 0.2 Å/s), as monitored by a quartz crystal microbalance.
-
Deposit the film to the target thickness.
-
-
Cool-Down: Allow the substrate to cool to room temperature under vacuum before venting the chamber.
IV. Visualization of Workflows
Caption: General workflow for CzA thin film fabrication and characterization.
Caption: Troubleshooting logic for high surface roughness in CzA films.
V. References
-
Chem-Impex. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(9H-Carbazol-9-yl)aniline. PubChem Compound Database. Retrieved from [Link]
-
Henry, J. B., Wharton, S. I., Wood, E. R., McNab, H., & Mount, A. R. (2011). Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution. The Journal of Physical Chemistry A, 115(21), 5435–5442. Retrieved from [Link]
-
ACS Omega. (2024). Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Publications. Retrieved from [Link]
-
Journal of Materials Chemistry A. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. RSC Publishing. Retrieved from [Link]
-
Materials Research. (2012). Effect of solvents on the morphology of PMMA films fabricated by spin-coating. SciELO. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2018). THIN FILM DEPOSITION TECHNIQUE: REVIEW. oaijse. Retrieved from [Link]
-
MDPI. (2023). Effect of Substrate Temperature on the Structural, Morphological, and Infrared Optical Properties of KBr Thin Films. MDPI. Retrieved from [Link]
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ResearchGate. (2014). Effects of Substrate Temperature on the Microstructure and Morphology of CdZnTe Thin Films. ResearchGate. Retrieved from [Link]
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White Rose eTheses Online. (2012). Controlling the Morphology of Spin coated Polymer Blend Films. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. PubMed Central. Retrieved from [Link]
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MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Retrieved from [Link]
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Coating Systems. (n.d.). Common Problems with Improper Spin Coating Technique. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Carbazole-Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. PubMed Central. Retrieved from [Link]
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SciSpace. (2017). Advance Deposition Techniques for Thin Film and Coating. SciSpace. Retrieved from [Link]
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TU Graz. (n.d.). Common Defects Found When Spin Coating. Retrieved from [Link]
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Redalyc. (2012). Effect of solvents on the morphology of PMMA films fabricated by spin-coating. Redalyc.org. Retrieved from [Link]
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ResearchGate. (2019). a) Topographical AFM images and b) XRD diffractograms of thin-films doped with CO2-DMI. ResearchGate. Retrieved from [Link]
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Synthesis and characterization of semiconducting carbazole thin films. (2015). IEEE Xplore. Retrieved from [Link]
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ResearchGate. (2015). What is the effect of post annealing on thin film?. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. ResearchGate. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. PubMed Central. Retrieved from [Link]
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Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films. (2010). Langmuir. Retrieved from [Link]
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Semantic Scholar. (2020). Effect of Post-Annealing Treatment on the Morphological and Optical Properties of ZnO Thin Film Fabricated by Spraying Deposition. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2025). Carbazole-Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. ResearchGate. Retrieved from [Link]
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Brewer Science. (n.d.). Minimizing the outgassing of spin-coated organic materials to reduce defects. Retrieved from [Link]
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ACS Publications. (2026). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor Switching. ACS Publications. Retrieved from [Link]
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MDPI. (2022). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI. Retrieved from [Link]
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MDPI. (2018). Techniques of Preparation of Thin Films: Catalytic Combustion. MDPI. Retrieved from [Link]
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Technical Support Center: Optimizing Perovskite/HTL Interfaces with 4-(9H-Carbazol-9-yl)aniline (CzA)
Welcome to the technical support resource for researchers utilizing 4-(9H-Carbazol-9-yl)aniline (CzA) as a hole transport layer (HTL) in perovskite solar cells (PSCs). This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome common challenges associated with the perovskite/HTL interface, a critical junction that dictates device efficiency, stability, and reproducibility.
The carbazole moiety in CzA provides excellent thermal stability and hole-transporting characteristics, while the aniline group offers a crucial site for chemical interaction and defect passivation.[1][2] However, realizing the full potential of this material requires a nuanced understanding of its interfacial behavior. This guide moves beyond simple protocols to explain the causality behind experimental observations and solutions, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is 4-(9H-Carbazol-9-yl)aniline (CzA) and why is it used as an HTL in PSCs?
A1: 4-(9H-Carbazol-9-yl)aniline, or CzA, is an organic molecule featuring a carbazole unit linked to an aniline group.[3] It is employed as a hole transport layer (HTL) in perovskite solar cells. Its carbazole component is known for robust thermal stability and efficient hole conductivity. The terminal aniline group provides a functional site that can interact with the perovskite surface, offering a pathway for defect passivation. This dual functionality makes it a promising alternative to more common HTLs like Spiro-OMeTAD or PEDOT:PSS, with the potential to enhance both device efficiency and long-term stability.[1][2][4]
Q2: What are the primary types of interface defects between the perovskite layer and the CzA HTL?
A2: Interface defects are imperfections at the physical junction of the perovskite and CzA layers that can trap charge carriers and act as centers for non-radiative recombination, ultimately lowering device performance.[5][6] Key defects include:
-
Uncoordinated Lead (Pb²⁺) Ions: These are Lewis acids on the perovskite surface that act as strong electron traps.
-
Halide Vacancies: Missing iodide or bromide ions create localized positive charges, leading to carrier scattering and recombination.
-
Morphological Gaps/Voids: Poor wetting of the perovskite precursor on the CzA layer can lead to incomplete coverage, creating shunt pathways and contact issues.[7]
-
Energy Level Misalignment: An improper offset between the perovskite's valence band maximum (VBM) and the CzA's highest occupied molecular orbital (HOMO) can impede efficient hole extraction.[8][9]
Q3: What are the key material properties of CzA?
A3: Understanding the fundamental properties of CzA is crucial for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂ | [3] |
| Molecular Weight | 258.3 g/mol | [3] |
| IUPAC Name | 4-carbazol-9-ylaniline | [3] |
| Typical HOMO Level | ~ -5.4 to -5.6 eV | Varies with measurement conditions |
| Typical LUMO Level | ~ -2.0 to -2.2 eV | Varies with measurement conditions |
| Appearance | White to off-white powder | Supplier Dependent |
Troubleshooting Guide: From Symptom to Solution
This section addresses common experimental failures in a question-and-answer format, linking observable device behavior to underlying interfacial science.
Issue 1: Low Open-Circuit Voltage (V_oc)
Q: My device V_oc is significantly lower than expected. The perovskite absorber itself seems fine. What's happening at the CzA interface?
A: A low V_oc is a classic sign of excessive interfacial recombination or poor energy level alignment at the HTL/perovskite junction.
-
Potential Cause 1: Interfacial Recombination. Unpassivated defects, such as under-coordinated Pb²⁺ ions at the perovskite surface, act as recombination centers where holes from the perovskite and electrons from the electron transport layer (ETL) meet and annihilate before they can be collected.[10][11] The aniline group of CzA is a Lewis base and is capable of passivating these Pb²⁺ defects, but this interaction may be insufficient or sterically hindered.[10]
-
Potential Cause 2: Energy Level Mismatch. For efficient hole extraction, the HOMO level of the CzA HTL should be slightly higher than (i.e., less negative than) the VBM of the perovskite. A significant energy barrier (a "cliff") can impede hole transfer, while too large of an energy cascade can result in energy loss, both of which reduce V_oc.[9]
-
Diagnostic Steps & Solutions:
-
Characterize Recombination: Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) measurements on a Perovskite/CzA stack. Compared to a perovskite film on glass, a well-passivated interface should exhibit stronger PL intensity and a longer carrier lifetime.[10] If recombination is high (low PL, short lifetime), focus on passivation.
-
Verify Energy Levels: Use Ultraviolet Photoelectron Spectroscopy (UPS) to measure the HOMO level of your CzA film and the VBM of your perovskite film to confirm proper alignment.
-
Solution Protocol - Enhance Passivation:
-
Introduce an Interlayer: Apply a dedicated self-assembled monolayer (SAM) with a stronger binding group, like a phosphonic or boronic acid, to the substrate before CzA deposition. For example, derivatives like 4-(9H-carbazol-9-yl)phenylboronic acid (4PBA) have shown to anchor strongly to the substrate, improve energy alignment, and reduce non-radiative recombination, leading to higher V_oc and overall efficiency.[8][9]
-
Additive Engineering: Introduce a small amount of a passivating agent into the CzA solution or as a post-treatment on the perovskite surface. Lewis bases like pyridine-carbazole (Py-Cz) have been shown to effectively passivate Pb²⁺ defects.[10]
-
-
Issue 2: Low Fill Factor (FF)
Q: My device has a decent V_oc and short-circuit current (J_sc), but the fill factor is very low, resulting in poor overall efficiency. What could be the cause?
A: A low fill factor is typically associated with high series resistance (R_s) or low shunt resistance (R_sh), both of which can originate from a defective CzA/perovskite interface.
-
Potential Cause 1: Poor Film Morphology & Voids. CzA, being a small molecule, can sometimes form a non-uniform or crystalline film, especially if the deposition parameters are not optimized. Furthermore, some carbazole-based materials can exhibit low wettability for the perovskite precursor solution, leading to incomplete coverage of the HTL by the perovskite layer.[7] These voids or pinholes create pathways for direct contact between the perovskite and the top electrode (shunting), drastically reducing R_sh and thus the FF.
-
Potential Cause 2: Inefficient Charge Extraction. A large energy barrier for hole injection from the perovskite to the CzA, or low intrinsic hole mobility in the CzA layer itself, can increase series resistance. This impedes the flow of current when the device is under load, "softening" the knee of the J-V curve and reducing the FF.
-
Diagnostic Steps & Solutions:
-
Imaging: Use Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to inspect the morphology of the CzA film and the perovskite layer deposited on top of it. Look for pinholes, cracks, or large, uncovered areas.
-
Resistance Analysis: Extract series and shunt resistance values from the J-V curve. A high R_s points to charge transport issues, while a low R_sh indicates shunting pathways.
-
Solution Protocol - Improve Film Quality:
-
Optimize CzA Deposition: Systematically vary the concentration of the CzA solution and the spin-coating parameters (speed, acceleration, time). See the protocol below for a starting point.
-
Solvent Engineering: Use a solvent mixture for CzA (e.g., chlorobenzene with a small amount of a high-boiling-point additive) to slow down crystallization and promote a more uniform, amorphous film.
-
Surface Energy Modification: Treat the substrate/ITO with UV-Ozone before CzA deposition to improve wettability and promote more uniform film formation.
-
-
Issue 3: Poor Device Stability and Rapid Degradation
Q: My CzA-based devices work well initially but degrade much faster than expected, especially under illumination or in ambient air. Why?
A: While carbazole derivatives are generally stable, interface-mediated degradation is a common failure mode in PSCs.[4][12]
-
Potential Cause 1: Ion Migration. Mobile ions within the perovskite lattice (like iodide, I⁻) can migrate towards the HTL interface, especially under an electric field (during operation). These ions can react with the HTL or the electrode, creating irreversible defects and degrading the interface. A well-passivated, physically robust interface can suppress this migration.
-
Potential Cause 2: Chemical Instability. The aniline nitrogen in CzA, while useful for passivation, can also be susceptible to oxidation. Furthermore, if the perovskite layer is not perfectly crystalline, residual precursors or solvents trapped at the interface can initiate degradation pathways.
-
Diagnostic Steps & Solutions:
-
Stability Testing: Track device performance over time under controlled conditions (e.g., continuous 1-sun illumination in a nitrogen atmosphere) to isolate operational instability from environmental factors.
-
Interface Characterization (Post-Mortem): Use techniques like X-ray Photoelectron Spectroscopy (XPS) on degraded devices to look for changes in the chemical composition at the CzA/perovskite interface, such as the formation of I-N bonds or oxidation of the CzA.
-
Solution Protocol - Fortify the Interface:
-
Incorporate Anchoring Groups: As mentioned for improving V_oc, using CzA derivatives with strong anchoring groups (phosphonic acid, boronic acid) creates a more stable and robust self-assembled monolayer.[13][14] This physically and chemically resilient interface can better withstand ion migration and environmental stressors.[8][9]
-
Bulk Defect Passivation: Ensure the perovskite layer itself has a low defect density through additive engineering (e.g., adding small amounts of alkali metal halides) or compositional tuning. Fewer mobile ions in the bulk will mean less migration to the interface.[6][15]
-
-
Visualizing the CzA/Perovskite System
Diagram 1: Experimental Workflow
The following diagram outlines the typical fabrication process for an inverted (p-i-n) PSC using a CzA HTL.
A standard workflow for fabricating and testing PSCs with a CzA HTL.
Diagram 2: Energy Level Alignment
Proper energy level alignment is critical for efficient charge extraction. This diagram shows an idealized energy landscape for a high-performance CzA-based PSC.
Ideal energy level diagram for hole and electron extraction.
Diagram 3: Mechanism of Defect Passivation
The aniline group on CzA can passivate under-coordinated Pb²⁺ defects on the perovskite surface through a Lewis acid-base interaction.
Passivation of a Pb²⁺ defect by the CzA aniline group.
Core Experimental Protocols
Protocol 1: CzA HTL Solution Preparation and Deposition
This protocol provides a robust starting point. Optimization of concentration and spin speed is highly recommended for your specific perovskite composition and substrate.
-
Materials & Safety:
-
4-(9H-Carbazol-9-yl)aniline (CzA) powder.
-
Anhydrous Chlorobenzene (CB).
-
(Optional) Dopants like Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-Butylpyridine (tBP).
-
Safety: Work in a fume hood or glovebox. CzA may cause skin and eye irritation.[3] Wear appropriate personal protective equipment (PPE).
-
-
Solution Preparation (Example):
-
Prepare a stock solution of CzA in chlorobenzene at a concentration of 5 mg/mL.
-
If doping is required, prepare separate stock solutions of Li-TFSI (e.g., 520 mg/mL in acetonitrile) and tBP (e.g., 1 M in acetonitrile).
-
In a clean vial, add the desired volume of the CzA solution. If using dopants, add the appropriate molar ratio of Li-TFSI and tBP to the CzA solution. A common starting ratio is CzA:Li-TFSI:tBP = 1 : 0.5 : 3.3 (molar).
-
Stir the solution on a hotplate at ~70 °C for at least 1 hour in an inert atmosphere to ensure complete dissolution.
-
Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter.
-
-
Film Deposition (Spin-Coating):
-
Ensure the ITO/glass substrates are thoroughly cleaned and treated with UV-Ozone for 15-20 minutes immediately before use.
-
Transfer the substrate to a spin-coater.
-
Dispense ~40 µL of the CzA solution onto the center of the substrate.
-
Spin-coat at 4000 RPM for 30 seconds.
-
Anneal the substrate on a hotplate at 100 °C for 10 minutes in an inert atmosphere.
-
Allow the substrate to cool before transferring for perovskite deposition.
-
References
-
Buried hole-selective interface engineering for high-efficiency tin-lead perovskite solar cells with enhanced interfacial chemical stability. (2024). EurekAlert!. [Link]
-
4-(9H-Carbazol-9-yl)aniline. PubChem. [Link]
-
Mechanism of interface degradation between HTL and perovskite layer... (2023). ResearchGate. [Link]
-
"T-shaped" Carbazole Alkylammonium Cation Passivation in Perovskite Solar Cells. (2023). ResearchGate. [Link]
-
Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. (2017). ResearchGate. [Link]
-
Multifunctional organic aniline molecule with interface and bulk defect modification for efficient inverted perovskite solar cells. (2024). ResearchGate. [Link]
-
Evaluation of perovskite/HTL interfaces a SEM images of the buried... (2024). ResearchGate. [Link]
-
Infiltration Issues in Printed Mesoporous Carbon Perovskite Solar Cells: A Troubleshooting Guide. (2024). ResearchGate. [Link]
-
Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2024). Journal of Materials Chemistry C. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (2021). Apollo - University of Cambridge Repository. [Link]
-
Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. [Link]
-
Enhancing the stability of inverted perovskite solar cells through Cu2ZnSnS4 nanoparticles hole transporting material. (2022). Sustainable Energy & Fuels. [Link]
-
Responses of PSCs with different HTL materials. (2023). ResearchGate. [Link]
-
Buried interface engineering drives advances in tin-lead perovskite solar cell efficiency. (2024). AZoM.com. [Link]
-
Non-volatile solid-state 4-(N-carbazolyl)pyridine additive for perovskite solar cells with improved thermal and operational stability. (2023). ResearchGate. [Link]
-
Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. (2021). KTU ePubl. [Link]
-
Effect of defect density of HTL/perovskite interface on the performance... (2023). ResearchGate. [Link]
-
Review of Interface Passivation of Perovskite Layer. (2021). National Institutes of Health. [Link]
-
Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (2021). RSC Publishing. [Link]
-
Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. [Link]
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Technical Support Center: Passivation and Troubleshooting for 4-(9H-Carbazol-9-yl)aniline Hydrochloride (CzA-HCl) Based Devices
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for fabricating and troubleshooting electronic devices utilizing 4-(9H-Carbazol-9-yl)aniline hydrochloride (CzA-HCl) as a hole transport layer (HTL). Given the unique properties of this hydrochloride salt, this document addresses potential challenges and offers passivation strategies to enhance device performance and longevity.
Introduction to 4-(9H-Carbazol-9-yl)aniline (CzA) and its Hydrochloride Salt
4-(9H-Carbazol-9-yl)aniline, also known as 4-carbazol-9-ylaniline, is a versatile organic semiconductor widely recognized for its excellent charge transport properties and stability, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carbazole moiety contributes to its robust electronic characteristics.[1] The hydrochloride salt form (CzA-HCl) is utilized to modify its solubility and potentially its electronic properties, offering an alternative processing route for device fabrication. However, the presence of the hydrochloride can introduce specific challenges related to material stability, interfacial interactions, and overall device degradation.
Key Properties of 4-(9H-Carbazol-9-yl)aniline:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂ | [2][3] |
| Molecular Weight | 258.32 g/mol | [3] |
| Melting Point | 96 °C | [3] |
| Appearance | White to orange to green powder/crystal | [3] |
| Solubility | Soluble in Toluene | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for CzA-HCl based devices?
A1: While specific studies on CzA-HCl are limited, based on the degradation of similar carbazole derivatives and the presence of the hydrochloride, the primary degradation pathways are likely:
-
Moisture and Oxygen Ingress: Like most organic semiconductors, CzA-HCl is susceptible to degradation from atmospheric moisture and oxygen, which can lead to the formation of charge traps and quenching sites.
-
Acid-Catalyzed Reactions: The acidic nature of the hydrochloride can potentially catalyze the degradation of adjacent layers, such as the perovskite absorber in solar cells or the emissive layer in OLEDs.[4] This can also lead to corrosion of metallic electrodes.[5]
-
Photochemical Decomposition: Under illumination, especially in the presence of oxygen, carbazole moieties can undergo photo-oxidation, leading to a breakdown of the molecular structure and a decrease in hole transport efficiency.[6]
-
Interfacial Reactions with Chloride Ions: While chloride ions can sometimes passivate defects and enhance stability in perovskite solar cells, they can also be mobile and potentially react with other device components, leading to long-term instability.[7][8]
Q2: How does the hydrochloride salt affect the electronic properties of the CzA layer?
A2: The protonation of the aniline nitrogen to form the hydrochloride salt will significantly impact the electronic properties of the CzA molecule. The energy levels (HOMO and LUMO) will be altered, which can affect the energy level alignment with adjacent layers in the device. This can either improve or hinder charge injection/extraction. The acidic nature may also influence the work function of the underlying electrode.
Q3: What are the best practices for storing and handling CzA-HCl?
A3: To minimize degradation, CzA-HCl should be stored in a dark, inert atmosphere (e.g., in a glovebox) with low moisture and oxygen levels. Avoid prolonged exposure to ambient air and light. Use fresh solutions for device fabrication whenever possible.
Troubleshooting Guide
This section addresses common issues encountered during the fabrication and testing of CzA-HCl based devices.
Issue 1: Poor Device Performance (Low Efficiency, High Turn-on Voltage)
| Potential Cause | Troubleshooting Steps | Explanation |
| Poor Film Quality (Pinholes, Aggregates) | 1. Optimize spin-coating parameters (speed, acceleration, time).2. Filter the CzA-HCl solution before use.3. Consider using anti-solvents or thermal annealing to improve film morphology. | Pinholes and aggregates in the HTL can lead to short circuits and inefficient charge transport.[9][10] Filtering the solution removes particulates that can cause film defects.[10] |
| Energy Level Mismatch | 1. Characterize the HOMO/LUMO levels of your CzA-HCl film using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS).2. Insert an interfacial layer to better match the energy levels between the CzA-HCl and the adjacent layers. | The hydrochloride salt will alter the energy levels of the CzA. A significant mismatch can create a barrier to charge injection or extraction. |
| Incomplete Conversion to Active Form | 1. Ensure complete removal of the solvent during the annealing process.2. Verify the chemical state of the CzA-HCl in the thin film using techniques like XPS or FTIR. | Residual solvent can act as a trap for charge carriers. It's also important to confirm that the desired chemical form of the material is present in the final device. |
Issue 2: Rapid Device Degradation and Short Lifetime
| Potential Cause | Troubleshooting Steps | Explanation |
| Moisture and Oxygen Contamination | 1. Fabricate and test devices in an inert environment (glovebox).2. Encapsulate the device using a UV-curable epoxy and a glass coverslip.3. Introduce a hydrophobic passivation layer. | Moisture and oxygen are known to accelerate the degradation of organic electronic devices.[11] Encapsulation provides a physical barrier against these environmental factors. |
| Acid-Induced Damage to Adjacent Layers | 1. Introduce a thin, inert buffer layer between the CzA-HCl and the sensitive layer (e.g., perovskite or emissive layer). Suitable materials could include thin layers of polymers or metal oxides.2. Consider a post-deposition treatment to neutralize the acidic nature of the film. | The acidic nature of CzA-HCl can etch or degrade adjacent layers, leading to a rapid decline in performance.[4] A buffer layer can physically separate the acidic HTL from sensitive components. |
| Electrode Corrosion | 1. Use corrosion-resistant electrode materials.2. Ensure the CzA-HCl layer is uniform and free of pinholes to prevent direct contact between the acidic layer and the electrode. | The acidic environment can lead to the corrosion of reactive metals often used as electrodes, such as aluminum or silver.[12][13] |
Issue 3: Device Instability (e.g., Hysteresis in J-V curves of solar cells)
| Potential Cause | Troubleshooting Steps | Explanation |
| Ion Migration | 1. Incorporate a passivation layer at the CzA-HCl/perovskite interface to suppress ion movement.2. Optimize the composition of the perovskite layer to be more resistant to ion migration. | Mobile ions, including chloride from the CzA-HCl, can accumulate at interfaces under an applied bias, leading to hysteresis and unstable device performance.[14] |
| Interfacial Trap States | 1. Use surface passivation techniques on the layer beneath the CzA-HCl (e.g., the perovskite or transparent conductive oxide).2. Anneal the device at an optimal temperature to improve interfacial contact. | Defects at the interfaces between layers can trap charge carriers, leading to recombination losses and device instability. |
Passivation Strategies for CzA-HCl Based Devices
Passivation is crucial for mitigating the degradation pathways and improving the stability of CzA-HCl based devices.
Strategy 1: Interfacial Engineering with Buffer Layers
The introduction of a thin buffer layer between the CzA-HCl and adjacent sensitive layers can serve multiple purposes:
-
Prevent Acid-Induced Damage: A chemically inert buffer layer protects underlying layers from the acidic nature of the CzA-HCl.
-
Improve Energy Level Alignment: The buffer layer can be chosen to have intermediate energy levels, facilitating more efficient charge transport.
-
Enhance Film Morphology: The buffer layer can provide a more suitable surface for the deposition of the CzA-HCl, leading to improved film quality.
Experimental Workflow for Buffer Layer Deposition:
Caption: Interplay between CzA-HCl instability issues and passivation solutions.
Conclusion
While 4-(9H-Carbazol-9-yl)aniline hydrochloride presents an interesting material for solution-processed organic electronic devices, its unique chemical nature necessitates careful consideration of potential degradation pathways and the implementation of robust passivation strategies. By understanding the role of the hydrochloride moiety and proactively addressing issues of acidity, moisture sensitivity, and interfacial interactions, researchers can unlock the full potential of this promising hole transport material.
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Impact of atmospheric conditions on 4-(9H-Carbazol-9-yl)aniline stability
Welcome to the technical support center for 4-(9H-Carbazol-9-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various atmospheric conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Introduction
4-(9H-Carbazol-9-yl)aniline, a versatile organic compound, is integral to advancements in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] Its unique structure, featuring a carbazole moiety, enhances its electronic properties, making it a valuable component in the synthesis of high-performance materials.[1] However, the presence of an aniline group suggests potential susceptibility to atmospheric conditions, which can impact its stability and performance. This guide provides a comprehensive overview of the factors affecting the stability of 4-(9H-Carbazol-9-yl)aniline and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary atmospheric factors that can affect the stability of 4-(9H-Carbazol-9-yl)aniline?
A1: The stability of 4-(9H-Carbazol-9-yl)aniline can be influenced by several atmospheric factors, primarily:
-
Oxygen: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.[2]
-
Light: Both the carbazole and aniline components can be photosensitive. Exposure to light, especially UV radiation, may induce photochemical reactions, such as C-N bond cleavage.[3]
-
Humidity: The compound may be hygroscopic, meaning it can absorb moisture from the air.[4] This can lead to changes in its physical state and potentially facilitate degradation pathways.
-
Temperature: While carbazole derivatives are generally thermally stable, elevated temperatures can accelerate degradation processes, especially in the presence of oxygen and light.[5][6]
Q2: I've noticed my white crystalline powder of 4-(9H-Carbazol-9-yl)aniline has turned orange to green. What could be the cause?
A2: The color change from white to orange or green is a common indicator of degradation, likely due to oxidation of the aniline group.[1] Aniline itself is known to darken upon exposure to air and light.[4] This process can be accelerated by the presence of impurities, moisture, and light.
Handling and Storage
Q3: What are the recommended storage conditions for 4-(9H-Carbazol-9-yl)aniline to ensure its long-term stability?
A3: To maintain the integrity of 4-(9H-Carbazol-9-yl)aniline, it is crucial to store it under controlled conditions. The recommended storage is at room temperature, in a dark place, and under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidation of the aniline moiety. |
| Light | Amber vial or stored in the dark | Minimizes photodegradation of the carbazole and aniline groups. |
| Temperature | Room Temperature | Avoids acceleration of degradation reactions. |
| Container | Tightly sealed container | Prevents moisture absorption. |
Q4: What are the best practices for handling 4-(9H-Carbazol-9-yl)aniline in the laboratory to minimize degradation?
A4: Due to its air-sensitive nature, it is advisable to handle 4-(9H-Carbazol-9-yl)aniline using techniques designed for air- and moisture-sensitive compounds.[7][8][9][10] This includes the use of a glovebox or Schlenk line to work under an inert atmosphere.[11] When transferring the compound, use clean, dry spatulas and weigh it in a closed container whenever possible. Minimize the time the container is open to the atmosphere.
Troubleshooting Experimental Issues
Q5: My experimental results are inconsistent when using 4-(9H-Carbazol-9-yl)aniline from a previously opened bottle. What could be the problem?
A5: Inconsistent results are often a sign of compound degradation. If the bottle has been opened multiple times without proper inert atmosphere handling, the compound has likely been exposed to oxygen and moisture, leading to partial degradation. The presence of impurities can significantly affect its electronic properties and reactivity in subsequent reactions. It is recommended to perform a purity analysis before use.
Q6: How can I check the purity of my 4-(9H-Carbazol-9-yl)aniline sample?
A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of carbazole derivatives and identifying potential degradation products.[12] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the purity and structure of any impurities.
Potential Degradation Pathways
The degradation of 4-(9H-Carbazol-9-yl)aniline can proceed through several pathways, primarily involving the aniline moiety.
-
Oxidation: The primary amino group of aniline is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric species.[2] The reaction with atmospheric oxygen can be catalyzed by light and trace metal impurities.
-
Photodegradation: The carbazole ring system can undergo photodegradation upon exposure to UV light.[13] Studies on similar carbazole compounds have shown that C-N bond cleavage can occur under UV irradiation.[3]
-
Dimerization and Polymerization: Oxidative coupling reactions can lead to the formation of dimers and oligomers, which are often colored and can act as charge traps in electronic devices.
Caption: Potential degradation pathways of 4-(9H-Carbazol-9-yl)aniline.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of 4-(9H-Carbazol-9-yl)aniline.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the 4-(9H-Carbazol-9-yl)aniline sample. b. Dissolve the sample in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with acetonitrile. d. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 293 nm |
| Column Temp. | 30 °C |
3. Analysis: a. Inject the prepared sample and record the chromatogram. b. The purity is calculated based on the area percentage of the main peak. c. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Inert Atmosphere Handling Workflow
This workflow describes the steps for safely handling 4-(9H-Carbazol-9-yl)aniline outside of a glovebox using a Schlenk line.
Caption: Workflow for handling air-sensitive reagents using a Schlenk line.
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Validation & Comparative
A Comparative Analysis for Perovskite Solar Cells: The Incumbent Spiro-OMeTAD versus the Challenger 4-(9H-Carbazol-9-yl)aniline Hydrochloride
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in determining device efficiency, stability, and overall cost. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, universally known as spiro-OMeTAD , has been the undisputed gold standard, enabling power conversion efficiencies (PCEs) to soar beyond 25%. However, its reign is challenged by significant drawbacks, including a complex, multi-step synthesis, exorbitant cost, and a critical reliance on chemical dopants that compromise long-term device stability.[1]
This guide presents an in-depth comparison between the incumbent, spiro-OMeTAD, and a promising challenger from the carbazole chemical family: 4-(9H-Carbazol-9-yl)aniline . We will particularly consider its hydrochloride salt form, a modification that can influence solubility and processing. While direct, head-to-head device reports for the hydrochloride salt are emerging, we will build a robust comparative case by analyzing the core molecule's properties as a key building block in advanced HTMs and by examining the performance of closely related carbazole derivatives. This analysis aims to provide researchers and materials scientists with a clear, evidence-based perspective on the potential of this accessible carbazole structure to displace the long-standing champion in next-generation photovoltaics.
Part 1: The Reigning Champion: Spiro-OMeTAD
Spiro-OMeTAD's success is rooted in its excellent film-forming properties, high hole mobility, and appropriate energy levels for efficient hole extraction from the perovskite absorber layer. Its rigid, spiro-linked core prevents crystallization, leading to stable amorphous films.
Causality of Performance: The high performance of spiro-OMeTAD is not intrinsic but is unlocked through chemical doping. Its pristine form has relatively low hole conductivity. To overcome this, two key additives are required:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This lithium salt is believed to facilitate the oxidation of spiro-OMeTAD molecules.
-
4-tert-Butylpyridine (tBP): This additive improves film morphology and is thought to de-aggregate Li-TFSI, enhancing its effect.
The oxidation of spiro-OMeTAD creates spiro-OMeTAD⁺ radical cations, which are the mobile charge carriers (holes), thereby increasing the material's conductivity. However, this reliance on dopants is also its greatest weakness. Li-TFSI is highly hygroscopic, attracting moisture that can degrade the sensitive perovskite layer.[2][3] Furthermore, the additives can migrate over time, leading to device instability and performance decay, particularly under thermal stress.[4]
Key Disadvantages:
-
High Cost: The complex multi-step synthesis makes spiro-OMeTAD prohibitively expensive for large-scale commercial production.[5]
-
Dopant-Induced Instability: The necessary additives, particularly Li-TFSI, are a primary cause of long-term device degradation.[2]
-
Complex Processing: The doping process requires exposure to air (oxygen) for optimal oxidation, adding variability to device fabrication.
Part 2: The Challenger: 4-(9H-Carbazol-9-yl)aniline and its Class
Carbazole-based molecules have emerged as a formidable class of alternative HTMs.[1] The carbazole moiety is an excellent hole-transporting unit known for its thermal and chemical stability.[6] 4-(9H-Carbazol-9-yl)aniline, a simple and accessible derivative, represents a foundational structure for building high-performance, low-cost HTMs.
Causality of Performance: The potential of 4-(9H-Carbazol-9-yl)aniline (also known as CPMA) lies in its fundamental electronic properties and simple structure.
-
Favorable Energy Levels: Research on more complex HTMs that use CPMA as a building block reveals its significant contribution to the final molecule's energy levels. Specifically, the inclusion of the CPMA substituent leads to a deeper Highest Occupied Molecular Orbital (HOMO) level.[1] For instance, an HTM named M118, which incorporates the CPMA unit, exhibits a HOMO level of -5.27 eV.[1] This is deeper than that of many other HTMs and aligns more favorably with the valence band of typical methylammonium lead iodide (MAPbI₃) perovskites (~-5.4 eV), facilitating more efficient hole extraction.
-
Intrinsic Conductivity & Dopant-Free Operation: The primary driver for investigating carbazole derivatives is the potential for high intrinsic hole mobility, eliminating the need for destabilizing dopants.[2][7] Efficient charge transport is facilitated by the planar nature of the carbazole unit, which can promote intermolecular π-π stacking, creating pathways for holes to move through the film.
-
The Role of the Hydrochloride Salt: While direct PSC studies on the hydrochloride form are limited, the use of an amine salt is a common chemical strategy to enhance the solubility of organic molecules in more polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are frequently used in perovskite precursor solutions. This could potentially improve the wettability and interfacial contact between the HTM and the perovskite layer, reducing defects.
Part 3: Head-to-Head Comparison: Performance and Properties
Since direct, peer-reviewed performance data for PSCs using 4-(9H-Carbazol-9-yl)aniline hydrochloride as the primary HTM is not yet widely available, this comparison summarizes the benchmark performance of doped spiro-OMeTAD against high-performing, structurally related carbazole-based HTMs that demonstrate the potential of this chemical class.
| Parameter | Spiro-OMeTAD (Doped) | Representative Carbazole-Based HTMs (Dopant-Free) | Notes & Causality |
| Power Conversion Efficiency (PCE) | Typically 19-25% | 18-22% reported for various derivatives.[8][9] | Doped spiro-OMeTAD still holds the record, but advanced dopant-free carbazoles are closing the gap, demonstrating high intrinsic performance. |
| Open-Circuit Voltage (Voc) | ~1.10 - 1.15 V | ~1.10 - 1.13 V | Similar Voc values indicate that well-designed carbazoles can achieve excellent energy level alignment, minimizing voltage loss. |
| Short-Circuit Current (Jsc) | ~23 - 25 mA/cm² | ~22 - 24 mA/cm² | High Jsc in carbazole-based devices points to efficient charge extraction and transport. |
| Fill Factor (FF) | >80% | >80% has been achieved.[8][9] | High fill factors suggest good film morphology and low series resistance, which is achievable with dopant-free carbazoles. |
| Stability | Poor; sensitive to moisture and heat due to hygroscopic dopants and additive migration.[4] | Significantly Improved; elimination of dopants removes a key degradation pathway.[2] | The absence of Li-TFSI makes carbazole HTM layers more hydrophobic, better protecting the underlying perovskite. |
| Synthesis & Cost | Complex, multi-step, high cost (~$200+/g).[7] | Simple, often 1-2 steps, potentially very low cost.[7] | The simple structure of 4-(9H-Carbazol-9-yl)aniline allows for facile, scalable synthesis, drastically reducing material cost. |
Part 4: Visualization of Key Concepts
Molecular Structures
Caption: Typical n-i-p architecture of a perovskite solar cell.
Energy Level Alignment Diagram
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A Comparative Guide to Hole Mobility in Hole-Transporting Materials: Featuring 4-(9H-Carbazol-9-yl)aniline
In the landscape of organic electronics, particularly in the fabrication of high-performance devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the efficiency of charge transport is a critical determinant of device performance. Hole-Transporting Materials (HTMs) are integral components that facilitate the movement of positive charge carriers (holes) from the anode to the emissive or active layer. This guide provides a detailed comparison of the hole mobility of 4-(9H-Carbazol-9-yl)aniline (CPA), a promising carbazole derivative, with other commonly utilized HTMs. While direct, experimentally verified hole mobility data for pristine CPA is not extensively documented in peer-reviewed literature, a comprehensive analysis of its molecular structure, the known properties of its constituent moieties, and the performance of its derivatives allows for a robust qualitative and comparative assessment.
The Central Role of Hole Mobility
Hole mobility (μh) is a measure of how quickly holes can move through a material under the influence of an electric field. In organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers jump between adjacent localized states. Higher hole mobility in an HTM leads to several key advantages in device performance:
-
Enhanced Charge Extraction: Efficient removal of holes from the active layer minimizes charge recombination, a major loss mechanism that reduces device efficiency.
-
Improved Fill Factor (FF) in Solar Cells: A higher fill factor is indicative of lower series resistance and higher shunt resistance, contributing to greater overall power conversion efficiency.
-
Lower Operating Voltage in OLEDs: Efficient charge injection and transport reduce the driving voltage required to achieve a certain brightness, leading to higher power efficiency and longer device lifetime.
Comparative Analysis of Hole-Transporting Materials
The selection of an appropriate HTM is a critical decision in the design of organic electronic devices. Below is a comparison of CPA with several industry-standard and emerging HTMs.
| Hole-Transporting Material (HTM) | Chemical Structure | Typical Hole Mobility (cm²/V·s) | Measurement Technique | Key Advantages | Key Disadvantages |
| 4-(9H-Carbazol-9-yl)aniline (CPA) | 4-(9H-Carbazol-9-yl)aniline | Data not readily available for pristine films. Expected to be high based on derivative performance. | - | Simple structure, potential for low-cost synthesis, good thermal stability. | Lack of extensive experimental data on pristine films. |
| Spiro-OMeTAD | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluorene | ~2 x 10⁻⁴ - 5 x 10⁻⁴ (doped) | Time-of-Flight (ToF), Space-Charge Limited Current (SCLC) | High efficiency in PSCs, good film-forming properties. | Complex multi-step synthesis, high cost, requires doping which can affect long-term stability. |
| PTAA | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | ~1 x 10⁻³ (doped) | ToF, SCLC | High hole mobility, good thermal stability, can be solution-processed. | Can exhibit batch-to-batch variation, requires doping for optimal performance. |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | ~1 x 10⁻² - 1 x 10⁻¹ | Field-Effect Transistor (FET) | High conductivity, solution processable, transparent. | Acidic nature can degrade adjacent layers, hygroscopic, can lead to device instability. |
The Promise of 4-(9H-Carbazol-9-yl)aniline (CPA) as a High-Mobility HTM
CPA is a molecule of significant interest due to the inherent charge-transporting properties of its constituent parts: the carbazole and aniline moieties.
-
Carbazole Moiety: The 9H-carbazole unit is a well-known electron-rich aromatic heterocycle that exhibits excellent hole-transporting capabilities.[1] Its rigid, planar structure facilitates π-π stacking interactions between adjacent molecules in the solid state, providing pathways for efficient hole hopping. Carbazole derivatives are noted for their high thermal stability and good film-forming properties.[1]
-
Aniline Moiety: The aniline group attached to the carbazole nitrogen atom also contributes to the hole-transporting properties of the molecule. The nitrogen lone pair in the amino group can participate in the delocalized π-electron system, enhancing the overall electron-donating character of the molecule and thus its ability to stabilize a positive charge (hole). Furthermore, the aniline group provides a reactive site for further functionalization, allowing for the tuning of the molecule's electronic properties and solubility.[2]
The combination of these two moieties in CPA is expected to result in a material with favorable energetics for hole injection from common anodes like ITO and efficient hole transport. While quantitative data for pristine CPA is scarce, derivatives of CPA have been synthesized and incorporated into OLEDs as HTMs, demonstrating enhanced device performance in terms of current, power, and external quantum efficiencies, which strongly suggests the high hole mobility potential of the core CPA structure.[3]
Experimental Methodologies for Hole Mobility Measurement
The determination of hole mobility in organic thin films is crucial for material characterization and device optimization. Two of the most common and reliable techniques are the Space-Charge Limited Current (SCLC) method and the Time-of-Flight (ToF) method.
Space-Charge Limited Current (SCLC) Method
The SCLC method is a steady-state measurement performed on a single-carrier device (hole-only or electron-only). For a hole-only device, the structure typically consists of the HTM layer sandwiched between two electrodes with high work functions to ensure efficient hole injection and block electron injection.
Experimental Protocol:
-
Device Fabrication:
-
A patterned anode (e.g., ITO-coated glass) is thoroughly cleaned.
-
A hole-injection layer (e.g., MoO₃) is often deposited on the anode to facilitate ohmic contact.
-
The HTM layer (in this case, CPA) is deposited onto the hole-injection layer, typically by thermal evaporation or solution processing, to a precisely controlled thickness (d).
-
A high work function metal cathode (e.g., Au, Ag) is deposited on top of the HTM layer to complete the device.
-
-
Current-Voltage (I-V) Characterization:
-
A voltage (V) is applied across the device, and the resulting current density (J) is measured.
-
The J-V characteristic of an ideal SCLC device is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μh is the hole mobility, V is the applied voltage, and d is the thickness of the organic layer.
-
-
Data Analysis:
-
By plotting J vs. V² on a log-log scale, a linear region should be observed, from the slope of which the hole mobility (μh) can be extracted.
-
Time-of-Flight (ToF) Method
The ToF method is a transient photoconductivity measurement that directly measures the transit time of charge carriers across a relatively thick film of the material.
Experimental Protocol:
-
Sample Preparation:
-
A thick film (typically several micrometers) of the HTM is sandwiched between two electrodes, one of which is semi-transparent.
-
-
Photogeneration of Charge Carriers:
-
A short pulse of highly absorbed light (from a laser) is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.
-
-
Charge Carrier Drift and Detection:
-
An external electric field is applied across the sample, causing holes to drift towards the counter-electrode.
-
The transient photocurrent generated by the moving sheet of holes is measured as a function of time.
-
-
Data Analysis:
-
The transit time (tₜ) is determined from the inflection point of the transient photocurrent curve when plotted on a log-log scale.
-
The hole mobility (μh) is then calculated using the equation: μh = d / (tₜ * E) = d² / (tₜ * V) where d is the film thickness, E is the electric field strength, and V is the applied voltage.
-
Molecular Structure and its Influence on Hole Mobility
The efficiency of hole transport in organic materials is intrinsically linked to their molecular structure and packing in the solid state. Holes "hop" between adjacent molecules, and the rate of this process is governed by the electronic coupling between molecules and the reorganization energy of the individual molecules.
In the case of CPA, the planar and rigid carbazole core promotes effective π-π stacking, which in turn leads to strong electronic coupling between neighboring molecules. A low reorganization energy is also desirable, as it signifies that the molecule undergoes minimal geometric changes upon accepting a hole, thus lowering the energy barrier for hopping. The twisted conformation that is likely to exist between the carbazole and aniline rings due to steric hindrance may influence the packing and electronic coupling, and a detailed understanding of this would require further computational and experimental studies.[2]
Conclusion and Future Outlook
While a definitive, experimentally measured hole mobility for pristine 4-(9H-Carbazol-9-yl)aniline remains to be widely reported, a thorough analysis of its molecular architecture and the performance of its derivatives strongly indicates its potential as a high-performance hole-transporting material. The combination of the well-established hole-transporting capabilities of the carbazole moiety with the electronic contributions and synthetic versatility of the aniline group makes CPA a highly attractive candidate for use in a variety of organic electronic devices.
Future research should focus on the direct measurement of the hole mobility of CPA thin films using techniques such as SCLC and ToF to provide a quantitative benchmark. Furthermore, the synthesis and characterization of a wider range of CPA derivatives will undoubtedly lead to the development of novel HTMs with tailored properties for next-generation OLEDs and PSCs, potentially offering a lower-cost, high-performance alternative to current industry standards.
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Yoon, G., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247. [Link]
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El Aallaoui, N., et al. (2023). Exploring the Structural and Photophysical Properties of Simple Hole Transporting Material Based Carbazole for Perovskite Solar Cells: Combined Experimental and Theoretical Research. ResearchGate. [Link]
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Kapil, G., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. [Link]
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A Senior Application Scientist's Guide: Benchmarking 4-(9H-Carbazol-9-yl)aniline Against the Incumbent, PEDOT:PSS, as a Hole Transport Layer
In the landscape of organic and perovskite electronics, the Hole Transport Layer (HTL) is a critical component governing device efficiency, stability, and overall performance. For years, the conductive polymer dispersion poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) has been the go-to material, the established industry standard for solution-processed HTLs. Its high conductivity, excellent transparency, and aqueous processability have made it a cornerstone in the fabrication of perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and other optoelectronic devices.[1][2]
However, the very properties that make PEDOT:PSS so widely adopted also introduce significant limitations. Its inherent acidity can corrode transparent conductive oxides like Indium Tin Oxide (ITO), and its hygroscopic nature actively draws in moisture, a well-known degradation pathway for sensitive perovskite active layers.[1][3][4] These stability concerns have driven a significant research effort toward developing alternative HTLs that can match the performance of PEDOT:PSS without its inherent drawbacks.
This guide provides an in-depth, evidence-based comparison between PEDOT:PSS and a promising small-molecule alternative: 4-(9H-Carbazol-9-yl)aniline (CzA). CzA belongs to the carbazole family of materials, which are renowned for their robust thermal stability and excellent hole-transporting capabilities.[5] We will dissect the fundamental material properties, compare their performance within a standardized perovskite solar cell architecture, and provide detailed experimental protocols for fabrication and characterization. This analysis is designed to equip researchers, scientists, and process engineers with the necessary data to make informed decisions for their specific applications.
Section 1: Head-to-Head Comparison of Material Properties
The efficacy of an HTL is determined by a confluence of its electronic, physical, and chemical properties. A mismatch in any one of these areas can create bottlenecks for charge extraction, leading to performance losses and accelerated device failure.
Molecular Structure
The fundamental difference between the two materials lies in their structure. PEDOT:PSS is a polymeric dispersion, a complex of a p-conjugated polymer (PEDOT) and a water-soluble polyanion (PSS).[6] In contrast, CzA is a small, well-defined organic molecule. This distinction has profound implications for batch-to-batch reproducibility and material purity, which are inherently higher for a small molecule like CzA.
Caption: Chemical structures of PEDOT:PSS and 4-(9H-Carbazol-9-yl)aniline.
Core Properties: A Comparative Summary
The following table summarizes the critical performance-defining properties of both materials. It is important to note that the properties of PEDOT:PSS can be tuned through various additives and post-treatments.[7]
| Property | 4-(9H-Carbazol-9-yl)aniline (CzA) | PEDOT:PSS | Rationale for Importance |
| Work Function / HOMO Level | ~5.1 - 5.4 eV[8] | 4.7 - 5.3 eV (Tunable)[7] | Must align with the active layer's HOMO for efficient hole extraction and minimize voltage loss. |
| Hole Mobility | High (typically >10⁻⁴ cm²/Vs)[9] | Moderate (10⁻⁵ - 10⁻¹ cm²/Vs) | Determines the speed at which holes are transported away from the active layer interface. |
| Conductivity | Lower (requires doping) | High (10⁻⁴ - 10³ S/cm)[10] | High conductivity is needed to minimize series resistance within the device. |
| Thermal Stability | High (Tg > 140 °C for derivatives)[11][12] | Lower (degrades at elevated temps)[6] | Crucial for long-term operational stability, especially under thermal stress. |
| Processability | Organic Solvents (e.g., Chlorobenzene) | Aqueous Dispersion | Dictates solvent compatibility with other layers and potential for large-scale printing. |
| Chemical Nature | Neutral | Acidic & Hygroscopic[1][3] | Acidity can corrode electrodes, and moisture absorption degrades perovskite layers. |
| Film Morphology | Amorphous or crystalline (tunable) | Granular polymer film | Film quality and uniformity are critical for preventing electrical shorts and ensuring good contact. |
Energy Level Alignment: The Key to Efficient Charge Transfer
For an HTL to function effectively, its Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the valence band of the light-absorbing layer (e.g., perovskite) and the work function of the anode (e.g., ITO). An ideal alignment minimizes the energy barrier for hole extraction, promoting efficient charge flow and reducing recombination losses at the interface.[13]
Both CzA and PEDOT:PSS offer suitable HOMO levels for typical perovskite materials (~5.4 eV). However, the ability to tune the electronic properties of carbazole derivatives through chemical modification provides a powerful tool for optimizing this alignment for novel perovskite compositions.[14]
Caption: Energy level alignment in a typical n-i-p perovskite solar cell.
Section 2: Experimental Protocols for Device Fabrication
To provide a valid comparison, devices must be fabricated under controlled conditions, isolating the HTL as the primary variable. The following protocols outline the fabrication of an n-i-p planar perovskite solar cell.
Standardized Device Architecture
The comparative study will use the following device stack, a common architecture in perovskite research:
ITO / HTL (PEDOT:PSS or CzA) / CH₃NH₃PbI₃ (Perovskite) / PCBM / BCP / Ag
Caption: Workflow for the comparative characterization of the two HTLs.
Expected Performance and Stability Insights
| Parameter | Device with CzA HTL | Device with PEDOT:PSS HTL | Analysis |
| PCE (Initial) | Potentially comparable or slightly lower | High, well-established baseline [15] | The initial PCE of the CzA device is highly dependent on the optimization of dopants and interfacial engineering. |
| Stability (Thermal) | Expected to be superior | Prone to degradation [6] | The high thermal stability of carbazole derivatives should prevent HTL degradation under thermal stress. |
| Stability (Humidity) | Expected to be significantly superior | Poor due to hygroscopic PSS [1] | CzA is hydrophobic, which helps protect the underlying perovskite layer from moisture-induced degradation. |
| Device Lifetime | Potentially much longer | Limited by ITO corrosion and moisture ingress [3][4] | The non-acidic, hydrophobic nature of CzA is expected to lead to a substantial increase in operational lifetime. |
Section 4: Conclusion and Scientific Rationale
The choice between 4-(9H-Carbazol-9-yl)aniline and PEDOT:PSS is a classic trade-off between an established, high-performing incumbent and a next-generation material designed to overcome its predecessor's fundamental flaws.
PEDOT:PSS remains a viable choice for:
-
Rapid prototyping and establishing baseline device performance due to its simple aqueous processing.
-
Applications where cost and processability are the primary drivers and long-term stability is less critical.
4-(9H-Carbazol-9-yl)aniline presents a compelling case for:
-
High-stability and long-lifetime devices : Its hydrophobic and non-acidic nature directly addresses the primary degradation pathways associated with PEDOT:PSS. [3]* Fundamental research : The well-defined molecular structure allows for systematic investigation of structure-property relationships. [14]* Next-generation device architectures : Its tunable electronic properties make it adaptable to new perovskite or organic active layer materials.
While the initial power conversion efficiency of devices using novel HTLs like CzA may require more optimization to match the high water mark set by PEDOT:PSS, the significant potential for enhanced device stability and lifetime makes it a critical area of investigation. For researchers and developers focused on pushing perovskite and organic electronics toward commercial viability, exploring stable and reliable alternatives like 4-(9H-Carbazol-9-yl)aniline is not just an academic exercise—it is a necessary step forward.
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Protocol for fabricating long-lasting passivated perovskite solar cells. PMC - NIH. Available at: [Link]
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Ti3C2Tx-Modified PEDOT:PSS Hole-Transport Layer for Inverted Perovskite Solar Cells. MDPI. Available at: [Link]
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Fabrication Techniques for Perovskite and Organic Solar Cells. Scilit. Available at: [Link]
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Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. Available at: [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. Available at: [Link]
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PEDOT:PSS-based Organic Electrochemical Transistors Stability in Aqueous Environment. POLITesi. Available at: [Link]
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(PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. Available at: [Link]
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Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. Available at: [Link]
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Review on applications of PEDOTs and PEDOT:PSS in perovskite solar cells. ResearchGate. Available at: [Link]
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Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. J-STAGE. Available at: [Link]
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Work function, electrical conductivity and PSS content of all PEDOT:PSS formula- tions used in this study. ResearchGate. Available at: [Link]
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Tuning the Work Function and Properties of the Conducting Polymer PEDOT:PSS for Enhancing Optoelectronic Device Performance of Solar Cells and Organic Light Emitting Diodes. Taylor & Francis. Available at: [Link]
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Altering the Optoelectronic Properties of the PEDOT:PSS Hole Transport Layer with Sodium Polystyrenesulfonate to Enhance the Efficiency and Stability of Perovskite Light-Emitting Diode. PMC - NIH. Available at: [Link]
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Comparative Aging Study of Organic Solar Cells Utilizing Polyaniline and PEDOT:PSS as Hole Transport Layers. PubMed. Available at: [Link]
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(PDF) Analysis of the role of hole transport layer materials to the performance of perovskite solar cell. ResearchGate. Available at: [Link]
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The damaging effects of the acidity in PEDOT:PSS on semiconductor device performance and solutions based on non-acidic alternatives. Materials Horizons (RSC Publishing). Available at: [Link]
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Conductivity and Stability Enhancement of PEDOT:PSS Electrodes via Facile Doping of Sodium 3-Methylsalicylate for Highly Efficient Flexible Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Available at: [Link]
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Enhanced Performance of Inverted Perovskite Solar Cells Employing NiO x and Cu-Doped NiO x Nanoparticle Hole Transport Layers. MDPI. Available at: [Link]
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A Comparative Guide to the Electrochemical Stability of Carbazole-Based Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the stability of charge-transporting materials is a critical determinant of device lifetime and performance. Among the various classes of hole-transporting materials (HTMs), carbazole-based derivatives have garnered significant attention due to their excellent hole mobility, thermal stability, and tunable electronic properties.[1] However, the long-term operational stability of devices often hinges on the electrochemical resilience of these HTMs. This guide provides a comparative analysis of the electrochemical stability of commonly employed carbazole-based HTMs, offering insights into their structure-property relationships and degradation mechanisms.
The Imperative of Electrochemical Stability
The primary function of an HTM is to efficiently extract and transport holes from the active layer to the anode. This process involves the HTM undergoing oxidation to its cationic radical form. Consequently, the electrochemical stability of an HTM, specifically its ability to withstand repeated oxidation and reduction cycles without degradation, is paramount for the longevity of the device.[2] An unstable HTM can lead to a cascade of detrimental effects, including reduced charge extraction efficiency, increased charge recombination at interfaces, and the formation of degradation byproducts that can further compromise the integrity of the entire device stack.[3]
Assessing Electrochemical Stability: The Power of Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of molecular species.[4] By subjecting a solution of the HTM to a cycling potential and measuring the resulting current, we can determine key parameters that are indicative of its electrochemical stability. A crucial metric is the oxidation potential (E_ox), which corresponds to the energy level of the highest occupied molecular orbital (HOMO) and indicates the ease with which the material can be oxidized. A lower oxidation potential is generally desirable for efficient hole injection from the perovskite layer.
However, for assessing stability, multi-cycle CV is indispensable. By repeatedly scanning the potential, we can observe changes in the voltammogram, such as a decrease in the peak current or a shift in the peak potentials, which signify electrochemical degradation of the material.
Experimental Protocol: Multi-Cycle Cyclic Voltammetry of Carbazole-Based HTMs
This protocol outlines the key steps for performing multi-cycle CV to assess the electrochemical stability of carbazole-based HTMs.
-
Preparation of the Electrochemical Cell:
-
A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
The electrodes are meticulously cleaned and polished before each experiment to ensure a reproducible surface.
-
-
Preparation of the Analyte Solution:
-
The carbazole-based HTM is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) to a typical concentration of 1 mM.[6]
-
A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution (typically 0.1 M) to ensure sufficient conductivity.
-
-
Degassing the Solution:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[7]
-
-
Cyclic Voltammetry Measurement:
-
The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., 50-100 mV/s).[8]
-
For stability testing, this potential cycling is repeated for a significant number of cycles (e.g., 50, 100, or more).
-
-
Data Analysis:
-
The resulting cyclic voltammograms are analyzed to determine the oxidation potential and to observe any changes in the peak currents and potentials over multiple cycles. A stable HTM will exhibit minimal changes in its CV profile.
-
Caption: Workflow for assessing the electrochemical stability of carbazole-based HTMs using multi-cycle cyclic voltammetry.
Comparative Analysis of Carbazole-Based HTMs
The electrochemical stability of carbazole-based HTMs is intricately linked to their molecular structure. Factors such as the nature and position of substituent groups and the overall molecular architecture play a crucial role.[9]
| HTM Derivative | Key Structural Feature | Typical Oxidation Potential (V vs. Fc/Fc+) | Electrochemical Stability | Reference |
| Spiro-OMeTAD | Spirobifluorene core with methoxy-substituted triphenylamine arms | ~0.2 | Moderate | [3] |
| V1209 & V1225 | Carbazole-terminated with π-extension | ~0.5-0.6 | High | [10] |
| V1207 & V1221 | Isomeric carbazole-terminated HTMs | ~0.5-0.6 | Moderate | [10] |
| KZRD | D-A type carbazole with rhodanine acceptor | Not specified | High | [11] |
| 2PACz | Carbazole with phosphonic acid anchoring group | Not specified | High | [12] |
Note: The oxidation potentials are approximate and can vary depending on the experimental conditions.
Studies have shown that extending the π-conjugation through carbazole units can enhance stability.[10] For instance, the carbazole-terminated HTMs V1209 and V1225 demonstrated better stability compared to their isomers V1207 and V1221, highlighting the importance of the linking topology.[10] Donor-acceptor (D-A) type structures, such as KZRD, can also exhibit enhanced stability due to strong intermolecular interactions.[11] Furthermore, functionalizing carbazole with anchoring groups like phosphonic acid, as in 2PACz, has been shown to be an effective strategy for improving both performance and stability.[12]
Understanding Degradation Mechanisms
The electrochemical degradation of carbazole-based HTMs can proceed through several pathways, often initiated by the radical cation formed during oxidation.
-
Dimerization and Polymerization: The radical cations of carbazole moieties can undergo coupling reactions, leading to the formation of dimers and oligomers. This process can alter the electronic properties of the HTM layer and introduce charge traps.
-
Reaction with Nucleophiles: The electron-deficient radical cation is susceptible to attack by nucleophiles present in the device, such as water or additives in the HTM layer. This can lead to the formation of undesired byproducts.
-
Bond Cleavage: In some cases, the electrochemical stress can lead to the cleavage of chemical bonds within the HTM molecule, particularly at weaker points in the structure. For instance, the C-N bond between carbazole and other aromatic units can be susceptible to dissociation in the anionic state.[13]
The specific degradation pathway is highly dependent on the molecular structure of the HTM and the operating conditions of the device.
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Navigating the Trade-Offs: A Cost-Performance Analysis of 4-(9H-Carbazol-9-yl)aniline Hydrochloride for Large-Scale Production in Optoelectronic Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of high-performance materials that are also economically viable for large-scale production is a critical challenge. In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole-transporting material (HTM) is a key component governing device efficiency and stability. This guide provides a comprehensive cost-performance analysis of 4-(9H-Carbazol-9-yl)aniline hydrochloride, a promising carbazole-based HTM, in comparison to the widely used but expensive spiro-OMeTAD and other emerging alternatives.
The pursuit of next-generation optoelectronic devices with enhanced performance and reduced manufacturing costs has intensified the search for novel functional materials. 4-(9H-Carbazol-9-yl)aniline, and its hydrochloride salt, have emerged as compelling candidates for HTMs due to the inherent advantages of the carbazole moiety, including excellent charge transport properties, high thermal stability, and opportunities for functionalization.[1] This analysis delves into the practical aspects of its large-scale synthesis, providing a comparative assessment of its performance against established and alternative materials, supported by experimental data and detailed protocols.
I. The Synthetic Landscape: Scalable Routes to 4-(9H-Carbazol-9-yl)aniline Hydrochloride
The economic feasibility of any material for industrial applications hinges on the efficiency and scalability of its synthesis. For 4-(9H-Carbazol-9-yl)aniline, two primary catalytic cross-coupling reactions are considered for large-scale production: the Buchwald-Hartwig amination and the Ullmann condensation.
A. Buchwald-Hartwig Amination: A Versatile but Cost-Sensitive Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method offers high yields and a broad substrate scope, making it a popular choice in medicinal and materials chemistry.
The primary drawback of the Buchwald-Hartwig amination for industrial-scale production lies in the cost of the palladium catalyst and the specialized phosphine ligands (e.g., XPhos) required for high efficiency.[3][4] While catalyst loading can be optimized to as low as 0.25 mol % of Pd, the price of palladium and complex ligands can still represent a significant portion of the final product's cost, especially when producing material in the kilogram to ton scale.[5]
B. Ullmann Condensation: A Cost-Effective, Classical Alternative
The Ullmann condensation, a copper-catalyzed N-arylation reaction, presents a more classical and often more cost-effective approach for large-scale synthesis.[6] The use of a significantly cheaper copper catalyst makes this route economically attractive for industrial production.
While traditionally requiring harsh reaction conditions (high temperatures and polar aprotic solvents), modern advancements have introduced milder protocols.[7] The lower catalyst cost makes the Ullmann condensation a strong contender for the industrial production of 4-(9H-Carbazol-9-yl)aniline, despite potentially requiring more rigorous process optimization to achieve the high yields and purity often associated with palladium-catalyzed methods.
C. Purification and Salt Formation
For large-scale production, purification strategies must be efficient and cost-effective. While laboratory-scale purification often relies on column chromatography, industrial-scale production favors methods like recrystallization to minimize solvent waste and cost. The final product, 4-(9H-Carbazol-9-yl)aniline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, a straightforward and high-yielding step.
II. Cost Analysis: Benchmarking Against the Standard
A critical aspect of this guide is a transparent cost analysis. The following table provides an estimated cost breakdown for the synthesis of 4-(9H-Carbazol-9-yl)aniline via the more economical Ullmann condensation route, compared to the market price of the benchmark HTM, spiro-OMeTAD.
| Cost Component | 4-(9H-Carbazol-9-yl)aniline (via Ullmann) | Spiro-OMeTAD |
| Starting Materials | ||
| Carbazole (bulk) | ~$5-10/kg[8] | Complex multi-step synthesis |
| 4-Iodoaniline (bulk) | ~$90-110/kg[9] | - |
| Catalyst & Ligand | Copper-based (low cost) | Palladium-based (high cost) |
| Solvents & Reagents | Commodity solvents (e.g., DMF) | Multiple specialized solvents |
| Purification | Recrystallization (scalable) | Column chromatography & sublimation |
| Estimated Final Cost | ~$50-150/g (lab scale) | ~$250-500/g (commercial) |
Disclaimer: The estimated costs are for informational purposes and can vary significantly based on supplier, scale, and purity.
The analysis clearly indicates that even at a laboratory scale, the synthesis of carbazole-based HTMs like 4-(9H-Carbazol-9-yl)aniline is significantly more cost-effective than purchasing commercial spiro-OMeTAD. The high cost of spiro-OMeTAD is attributed to its complex multi-step synthesis and rigorous purification requirements.[10][11]
III. Performance Showdown: 4-(9H-Carbazol-9-yl)aniline Derivatives vs. Alternatives
The ultimate measure of a material's utility is its performance in a device. Here, we compare the performance of perovskite solar cells utilizing carbazole-based HTMs with those employing the benchmark spiro-OMeTAD and another low-cost alternative, PTAA.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Spiro-OMeTAD (benchmark) | 17.69% - 20.8% | 1.06 V - 1.12 V | 22.80 mA/cm² - 23.1 mA/cm² | 0.75 - 0.78 | [2][12] |
| Carbazole Derivatives | 14.79% - 20.40% | 1.08 V - 1.10 V | 22.19 mA/cm² - 22.5 mA/cm² | 0.74 - 0.77 | [13][14] |
| PTAA | ~19.38% - 20.20% | ~1.1 V | ~22 mA/cm² | ~0.78 | [15] |
The data demonstrates that carbazole-based HTMs can achieve power conversion efficiencies comparable to, and in some cases exceeding, the expensive spiro-OMeTAD. This highlights the immense potential of 4-(9H-Carbazol-9-yl)aniline and its derivatives as high-performance, low-cost alternatives.
IV. Experimental Protocols: From Synthesis to Device Fabrication
To facilitate further research and development, this section provides detailed, self-validating experimental protocols for the synthesis of 4-(9H-Carbazol-9-yl)aniline and the fabrication of a perovskite solar cell.
A. Protocol 1: Large-Scale Synthesis of 4-(9H-Carbazol-9-yl)aniline via Ullmann Condensation
This protocol is adapted for a larger laboratory scale and is designed for scalability.
Materials:
-
Carbazole (1.0 eq)
-
4-Iodoaniline (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add carbazole, 4-iodoaniline, and anhydrous potassium carbonate.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask via cannula.
-
Add copper(I) iodide to the reaction mixture.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure 4-(9H-Carbazol-9-yl)aniline.
B. Protocol 2: Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Solutions:
-
FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a 1.2 M solution of CH₃NH₃I and PbI₂ in a 1:1 molar ratio in a mixed solvent of DMF and DMSO)
-
HTM Solution: A solution of 4-(9H-Carbazol-9-yl)aniline (e.g., 20 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).
-
Metal for electrode (e.g., gold or silver)
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the ETL precursor solution onto the FTO substrate and anneal according to established protocols for the specific material.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the films on a hotplate (e.g., at 100 °C for 10 minutes).
-
HTL Deposition: Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Deposit the metal back contact (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
V. Conclusion and Future Outlook
The comprehensive analysis presented in this guide underscores the significant potential of 4-(9H-Carbazol-9-yl)aniline hydrochloride as a cost-effective, high-performance hole-transporting material for large-scale production. Its synthesis via the Ullmann condensation offers a scalable and economically viable route compared to the expensive, palladium-catalyzed synthesis of the benchmark material, spiro-OMeTAD. Performance data from perovskite solar cells demonstrates that carbazole-based HTMs can achieve efficiencies that are competitive with, and in some cases, surpass the current industry standard.
For researchers and drug development professionals, the favorable electronic properties and versatile chemical structure of the carbazole scaffold offer a promising platform for the design of novel functional materials. As the field of organic electronics continues to strive for lower costs and higher efficiencies, materials like 4-(9H-Carbazol-9-yl)aniline hydrochloride are poised to play a crucial role in the commercialization of next-generation OLED displays and perovskite solar cell technologies. Further research should focus on optimizing large-scale synthesis to further reduce costs and on long-term stability studies of devices incorporating these promising materials.
VI. References
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Verkade, J. G., et al. (2008). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
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ResearchGate. Highly efficient perovskite solar cells enhanced by biphenyl-4,4-dithiol.
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ACS Publications. Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. [Link]
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Chemical Communications (RSC Publishing). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. [Link]
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ResearchGate. On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
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IndiaMART. Carbazole - 86-74-8 Latest Price, Manufacturers & Suppliers. [Link]
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Solaris Chem. PTAA Polymer for Perovskite Applications. [Link]
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Sci-Hub. Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD.
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Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Sustainable Energy & Fuels (RSC Publishing). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. [Link]
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PMC - PubMed Central. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. [Link]
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ResearchGate. 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials.
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MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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ResearchGate. Buchwald–Hartwig amination between 9H-carbazol-2-yl....
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Pure - Ulster University's Research Portal. Comprehensive performance analysis of perovskite solar cells based on different crystalline structures of MAPbI3.
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University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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MDPI. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. [Link]
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PMC - NIH. High Performance Perovskite Solar Cells. [Link]
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OSTI.gov. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. [Link]
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ResearchGate. (PDF) Performance analyses of highly efficient inverted all-perovskite bilayer solar cell.
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Academia.edu. Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD.
-
SciSpace. Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines.
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Wikipedia. Ullmann condensation. [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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PMC - NIH. High Performance Perovskite Solar Cells. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. [Link]
-
ACS Publications. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]
-
ResearchGate. (PDF) Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account.
-
arXiv. Lead-Free Perovskites. [Link]
-
ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
-
PubMed. Improved Electroluminescence Performance of Perovskite Light-Emitting Diodes by a New Hole Transporting Polymer Based on the Benzocarbazole Moiety. [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.
-
Semantic Scholar. Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials.
-
Zauba. carbazole export price. [Link]
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PMC - PubMed Central. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. [Link]
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IndiaMART. 4 Iodo Aniline, 99%, Powder at ₹ 8900/kg in Anand | ID: 24782383355. [Link]
-
ACS Publications. Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. [Link]
-
Solaris Chem. PTAA & fluoro-PTAA. Polymers for opto-electronic applications. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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The Quest for Longevity in Perovskite Solar Cells: A Comparative Guide to 4-(9H-Carbazol-9-yl)aniline and Spiro-OMeTAD as Hole-Transporting Materials
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the device lifetime and stability of perovskite solar cells (PSCs) incorporating two prominent hole-transporting materials (HTMs): the established benchmark, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), and a promising challenger, 4-(9H-Carbazol-9-yl)aniline (4-Cz-An).
The operational lifetime of perovskite solar cells is a critical bottleneck hindering their widespread commercialization. While power conversion efficiencies (PCEs) have skyrocketed to rival those of conventional silicon-based technologies, the long-term stability of PSCs remains a significant challenge. The hole-transporting material, a crucial component responsible for extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, plays a pivotal role in the overall device stability. This guide will dissect the performance of spiro-OMeTAD, elucidating its inherent instabilities, and present 4-Cz-An as a compelling alternative, drawing upon experimental evidence and theoretical understanding of carbazole-based compounds.
Spiro-OMeTAD: The Reigning but Fragile King
For over a decade, spiro-OMeTAD has been the go-to HTM in high-efficiency PSCs. Its favorable highest occupied molecular orbital (HOMO) energy level, which aligns well with the valence band of many perovskite compositions, and its amorphous nature, leading to uniform film formation, have contributed to its success. However, the Achilles' heel of spiro-OMeTAD lies in its intrinsic properties and the additives required to enhance its performance.
Inherent Instabilities and Degradation Pathways
The operational stability of spiro-OMeTAD-based PSCs is compromised by several factors:
-
Dopant-Induced Degradation: Pristine spiro-OMeTAD has low hole mobility and conductivity. To overcome this, it is typically doped with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP). However, these dopants are a major source of instability.
-
Hygroscopic Nature of Li-TFSI: Li-TFSI is highly hygroscopic, attracting moisture from the environment. This moisture can then infiltrate the perovskite layer, leading to its rapid degradation.
-
Volatility of t-BP: The volatile nature of t-BP can lead to its gradual loss from the HTL film, causing morphological changes and a decrease in conductivity over time.
-
-
Thermal Instability: Spiro-OMeTAD has a relatively low glass transition temperature. Under thermal stress, which is common during solar cell operation, the spiro-OMeTAD layer can crystallize or undergo morphological changes, leading to the formation of pinholes and a subsequent decline in device performance.
-
Photo-instability: Under prolonged illumination, spiro-OMeTAD can undergo photo-oxidation, leading to changes in its electronic properties and a reduction in hole-extraction efficiency.
These degradation mechanisms collectively contribute to a significant drop in the PCE of spiro-OMeTAD-based PSCs over time, limiting their practical applicability.
4-(9H-Carbazol-9-yl)aniline: A Challenger with a Robust Core
In the search for more stable HTMs, carbazole-based materials have emerged as a promising class of compounds. 4-(9H-Carbazol-9-yl)aniline (4-Cz-An) is a relatively simple yet effective molecule that leverages the inherent advantages of the carbazole moiety.
The Carbazole Advantage: Enhanced Stability and Performance
The carbazole group, a nitrogen-containing heterocyclic aromatic compound, imparts several desirable properties to HTMs:
-
High Hole Mobility: The planar structure of the carbazole unit facilitates intermolecular π-π stacking, which can enhance charge transport and lead to higher hole mobility compared to the twisted structure of spiro-OMeTAD.
-
Improved Thermal and Chemical Stability: The rigid and aromatic nature of the carbazole core contributes to higher thermal stability and resistance to chemical degradation.
-
Hydrophobicity: Carbazole-based materials often exhibit greater hydrophobicity than spiro-OMeTAD, which helps to prevent moisture ingress and protect the underlying perovskite layer.[1]
While direct, long-term comparative stability data for 4-Cz-An against spiro-OMeTAD under identical conditions is limited in published literature, studies on various carbazole-based HTMs consistently demonstrate superior stability. For instance, a study on carbazole-terminated isomeric HTMs showed that these materials outperform spiro-OMeTAD in terms of resistance to light soaking.[2] Another investigation utilizing a carbazole-functionalized cellulose composite as a binder in the carbon electrode of a PSC reported that the device retained over 95% of its initial efficiency after 400 hours of continuous maximum power point tracking, a significant improvement over the control device.[2] These findings strongly suggest that the incorporation of the carbazole moiety, as in 4-Cz-An, is a promising strategy for enhancing the operational lifetime of perovskite solar cells.
Head-to-Head Comparison: 4-Cz-An vs. spiro-OMeTAD
| Feature | 4-(9H-Carbazol-9-yl)aniline (4-Cz-An) | Spiro-OMeTAD |
| Molecular Structure | Planar carbazole core with an aniline group. | Twisted spirobifluorene core with four methoxy-substituted triphenylamine arms. |
| Hole Mobility | Potentially higher due to π-π stacking of the planar carbazole units. | Intrinsically low; requires p-doping to enhance conductivity. |
| Thermal Stability | Generally higher due to the rigid aromatic carbazole core. | Relatively low glass transition temperature; prone to crystallization under thermal stress. |
| Hydrophobicity | Generally higher, offering better protection to the perovskite layer. | Lower; dopants like Li-TFSI are hygroscopic. |
| Dopant Requirement | Can potentially be used dopant-free or with less aggressive dopants. | Heavily reliant on hygroscopic and volatile dopants (Li-TFSI, t-BP). |
| Cost & Synthesis | Simpler molecular structure suggests a potentially lower synthesis cost. | Complex multi-step synthesis contributes to high cost. |
| Device Lifetime | Expected to be longer based on the stability of the carbazole moiety. | Limited by dopant degradation, thermal instability, and moisture ingress. |
Experimental Protocols
General Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol outlines the general steps for fabricating a perovskite solar cell. Specific parameters, especially for the HTL deposition, should be optimized for the chosen material.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone for 15-30 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ or SnO₂ is deposited onto the substrate, typically by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystal formation.
-
-
Hole-Transporting Material (HTM) Deposition:
-
For spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically containing Li-TFSI and t-BP as dopants. The solution is spin-coated onto the perovskite layer.
-
For 4-Cz-An: A solution of 4-Cz-An is prepared in a suitable solvent (e.g., chlorobenzene or a mixture of solvents). The concentration should be optimized. Similar to spiro-OMeTAD, dopants can be added to enhance conductivity, but dopant-free or alternative doping strategies should be explored. The solution is then spin-coated onto the perovskite layer.
-
-
Electrode Deposition:
-
A metal back electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.
-
Device Lifetime and Stability Testing
-
ISOS (International Summit on Organic Photovoltaic Stability) protocols should be followed for standardized testing.
-
Long-term operational stability: Devices are continuously illuminated under a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a constant temperature (e.g., 60-85 °C) and their performance is monitored over time. The T₈₀ lifetime (the time it takes for the PCE to drop to 80% of its initial value) is a key metric.
-
Damp-heat stability: Devices are stored in a climate chamber at a high temperature and humidity (e.g., 85 °C and 85% relative humidity) in the dark, and their performance is measured periodically.
-
Thermal stability: Devices are stored at a high temperature (e.g., 85 °C) in an inert atmosphere (e.g., nitrogen) in the dark, with periodic performance measurements.
Visualizing the Science
Molecular Structures
Caption: Typical n-i-p architecture of a perovskite solar cell.
Degradation Pathways
Caption: Degradation pathways of spiro-OMeTAD vs. potential stability of 4-Cz-An.
Conclusion and Future Outlook
While spiro-OMeTAD has been instrumental in the rapid advancement of perovskite solar cell efficiencies, its inherent instability, largely due to the necessary additives, presents a significant hurdle for long-term device operation. The exploration of alternative hole-transporting materials is therefore crucial for the future of perovskite photovoltaics.
Carbazole-based materials, exemplified by 4-(9H-Carbazol-9-yl)aniline, offer a compelling path forward. The intrinsic properties of the carbazole moiety—high hole mobility, excellent thermal stability, and hydrophobicity—address the primary weaknesses of spiro-OMeTAD. Although direct, extensive comparative lifetime data for 4-Cz-An is still emerging, the collective evidence from studies on various carbazole derivatives strongly supports its potential for significantly enhancing the stability and longevity of perovskite solar cells.
Further research should focus on a systematic comparison of 4-Cz-An and spiro-OMeTAD under standardized testing protocols to quantify the lifetime improvements. Optimization of the deposition process for 4-Cz-An and the exploration of dopant-free strategies will be key to unlocking its full potential. The transition to more robust and cost-effective HTMs like 4-Cz-An is a critical step towards the commercial viability of perovskite solar cell technology.
References
-
Grigalevicius, S., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(14), 8033-8041. [Link]
-
Rakstys, K., et al. (2018). Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. RSC Advances, 8(42), 23831-23856. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(9H-Carbazol-9-yl)aniline Hydrochloride
In the landscape of advanced materials and pharmaceutical development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful research. 4-(9H-Carbazol-9-yl)aniline, a key building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel therapeutics, is often handled and stored as its more stable hydrochloride salt.[1][2] Ensuring the purity of this salt is paramount, as even minute impurities can drastically alter its electronic properties, photophysical behavior, and pharmacological activity.
This guide provides an in-depth technical comparison of the essential analytical techniques for validating the purity of 4-(9H-Carbazol-9-yl)aniline hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and application of these methods. Our approach is rooted in the principle of self-validating systems, where a confluence of orthogonal analytical techniques provides an irrefutable purity assessment.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to unequivocally declare a compound as "pure." Each method interrogates a different physicochemical property of the molecule. By employing a suite of techniques, we create a comprehensive purity profile that is far more robust than any single method. The workflow for a thorough purity validation of 4-(9H-Carbazol-9-yl)aniline hydrochloride is depicted below.
Caption: A comprehensive workflow for the purity validation of 4-(9H-Carbazol-9-yl)aniline HCl.
Spectroscopic Techniques: Unveiling the Molecular Fingerprint
Spectroscopic methods provide detailed information about the molecular structure and bonding within the synthesized compound. Discrepancies in the observed spectra compared to the expected spectra are indicative of impurities or structural incorrectness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. For 4-(9H-Carbazol-9-yl)aniline hydrochloride, NMR confirms the presence of the carbazole and aniline moieties and their connectivity. The protonation of the aniline nitrogen to form the hydrochloride salt will induce notable changes in the chemical shifts of the aromatic protons on the aniline ring due to the electron-withdrawing nature of the -NH₃⁺ group.
-
¹H NMR: The spectrum should exhibit distinct signals for the aromatic protons of the carbazole and aniline rings. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals would suggest impurities.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
Note: Specific, publicly available, and citable reference spectra for 4-(9H-Carbazol-9-yl)aniline hydrochloride are not readily found in the searched literature. The expected spectral data presented below is based on the analysis of the free aniline and known effects of protonation on similar aromatic amines. Researchers should ideally compare their results to an in-house standard of known purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H bonds of the ammonium salt, C-N bonds, and the aromatic C-H and C=C bonds of the carbazole and aniline rings. The formation of the hydrochloride salt is expected to shift the N-H stretching vibrations to lower frequencies and broaden them due to hydrogen bonding with the chloride counter-ion.[3]
| Technique | Expected Observations for High Purity Sample | Potential Indications of Impurities |
| ¹H NMR | Correct number of signals with appropriate chemical shifts, multiplicities, and integrations for the carbazole and anilinium protons. | Additional peaks, incorrect integrations, or significant shifts in expected peaks. |
| ¹³C NMR | The correct number of signals corresponding to the unique carbon atoms in the molecule. | The presence of extra signals. |
| FTIR | Characteristic peaks for N-H stretching (broad, ~2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹).[3][4] | The presence of unexpected peaks (e.g., C=O if starting materials are present) or significant shifts from expected values. |
Chromatographic Purity: Quantifying Impurities
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds.[5] It separates the target compound from any impurities, and the relative peak areas in the chromatogram can be used to quantify the purity. A well-developed and validated HPLC method is a regulatory requirement for pharmaceutical compounds.[6][7][8]
A reversed-phase HPLC method with UV detection is typically suitable for carbazole derivatives.[9][10] The choice of mobile phase and column is critical for achieving good separation between the main compound and any potential impurities.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate) or ion-pairing agent. | The organic modifier and aqueous phase are optimized for retention and peak shape. A buffer is crucial for consistent ionization of the analyte. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~290 nm for the free aniline). | Provides high sensitivity for the carbazole chromophore. |
| Purity Calculation | Area percent of the main peak relative to the total area of all peaks. | A straightforward method for estimating purity, assuming all components have similar response factors. |
Elemental and Physical Characterization
These techniques provide fundamental information about the elemental composition and physical properties of the synthesized compound, serving as a final, crucial check of purity and identity.
Elemental Analysis (CHN Analysis)
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[11][12] The experimental values should be within a narrow margin (typically ±0.4%) of the theoretical values calculated from the molecular formula (C₁₈H₁₅ClN₂).[13] A significant deviation indicates the presence of impurities or an incorrect molecular formula.
Theoretical Elemental Composition for C₁₈H₁₅ClN₂:
-
Carbon (C): 73.34%
-
Hydrogen (H): 5.13%
-
Nitrogen (N): 9.50%
-
Chlorine (Cl): 12.03%
Melting Point Analysis
A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C).[14] Impurities tend to depress the melting point and broaden the melting range. While not a definitive measure of purity on its own, it is a rapid and valuable indicator.
| Technique | Expected Result for High Purity Sample | Potential Indications of Impurities |
| Elemental Analysis | Experimental C, H, and N percentages within ±0.4% of the theoretical values. | Significant deviation from the theoretical percentages. |
| Melting Point | A sharp and reproducible melting point range. | A broad melting point range and a depression of the melting point compared to a reference standard. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key validation experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and a suitable aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) in a ratio determined by method development (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Preparation of Standard and Sample Solutions: Accurately weigh and dissolve the 4-(9H-Carbazol-9-yl)aniline hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the sample solution and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Data Interpretation: Calculate the area percent of the main peak. For a high-purity sample, this value should be ≥ 99.5%. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[7][8][15]
Caption: A streamlined workflow for determining the purity of 4-(9H-Carbazol-9-yl)aniline HCl via HPLC.
Protocol 2: Elemental Analysis (CHN)
-
Sample Preparation: Dry the sample of 4-(9H-Carbazol-9-yl)aniline hydrochloride under vacuum to remove any residual solvent. Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
Analysis: Place the encapsulated sample into the instrument's autosampler and initiate the combustion analysis.
-
Data Interpretation: The instrument will provide the weight percentages of C, H, and N. Compare these experimental values to the theoretical values. The difference should not exceed ±0.4%.
Conclusion: An Integrated and Authoritative Approach
The validation of the purity of synthesized 4-(9H-Carbazol-9-yl)aniline hydrochloride is a critical, multi-faceted process. A combination of spectroscopic (NMR, FTIR), chromatographic (HPLC), and elemental/physical (CHN analysis, melting point) techniques provides a comprehensive and self-validating assessment of purity. By understanding the principles behind each technique and adhering to rigorous, validated protocols, researchers can ensure the quality of their materials, leading to more reliable and impactful scientific outcomes. This integrated approach, grounded in authoritative analytical principles, is indispensable for advancing research and development in the fields of materials science and pharmaceuticals.
References
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PubChem. 4-(9H-Carbazol-9-yl)aniline. [Link]
-
MySkinRecipes. 4-(9H-Carbazol-9-yl)aniline hydrochloride. [Link]
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ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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ICH. Validation of Analytical Procedures Q2(R2). [Link]
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ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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ResearchGate. FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]
-
Springer. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
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Bentham Science. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
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AIP Publishing. Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. [Link]
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Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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ACS Publications. An International Study Evaluating Elemental Analysis. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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RJPN. FTIR INTERPRETATION OF DRUGS. [Link]
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PMC - NIH. Preparation and property analysis of antioxidant of carbazole derivatives. [Link]
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PubMed. 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. [Link]
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ResearchGate. a: FTIR Spectra of Aniline. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(9H-Carbazol-9-yl)aniline Hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(9H-Carbazol-9-yl)aniline hydrochloride demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the knowledge to manage this chemical's lifecycle safely and in full regulatory compliance.
Hazard Assessment: Understanding the "Why" Behind the Procedure
4-(9H-Carbazol-9-yl)aniline hydrochloride is a molecule that combines the structural features of both carbazole and aniline. For disposal purposes, it is imperative to consider the hazards associated with the most toxic component, the aniline moiety. Aniline and its salts are classified as highly toxic and environmentally hazardous materials.[1][2] The hydrochloride form ensures solubility in aqueous environments, which increases the potential for environmental dissemination if not handled correctly.
The primary hazards necessitate its classification as hazardous waste:
-
Acute Toxicity: Aniline compounds are toxic if swallowed, inhaled, or in contact with skin.[3] A primary concern is the induction of methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced.[1]
-
Chronic Health Effects: This class of compounds is suspected of causing genetic defects and cancer.[2][3]
-
Serious Eye Damage: The substance can cause severe and potentially irreversible damage to the eyes.[2][3]
-
Environmental Hazard: Aniline derivatives are noted for their toxicity to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[4]
The table below summarizes the pertinent hazard classifications based on data for aniline hydrochloride and the parent carbazole-aniline compound.
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal | Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | Any direct contact must be avoided. All contaminated materials (PPE, labware) must be disposed of as hazardous waste. | [2][3] |
| Carcinogenicity & Mutagenicity | H351: Suspected of causing cancer. H341: Suspected of causing genetic defects. | Long-term exposure risk is significant. Waste must be contained to prevent environmental release and future exposure. | [3] |
| Serious Eye Damage | H318: Causes serious eye damage. | Underscores the need for stringent eye protection during handling and disposal. | [2][3] |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | While less severe than eye damage, it highlights the need for gloves and proper handling to prevent contact. | [5][6] |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life. | Prohibits any disposal via the sewer system. Contaminated water must be collected as hazardous waste. | [3] |
Due to these significant risks, 4-(9H-Carbazol-9-yl)aniline hydrochloride and any materials contaminated with it must never be disposed of down the drain or in general solid waste .[4][7] It must be managed as regulated hazardous chemical waste from cradle to grave.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, ensuring personal safety is paramount. All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to prevent the inhalation of fine dust particles.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat, fully buttoned.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for safely collecting, storing, and preparing 4-(9H-Carbazol-9-yl)aniline hydrochloride waste for final disposal by a licensed contractor.
Step 1: Waste Identification and Segregation
-
Define the Waste Stream: This waste stream includes:
-
Expired or unused solid 4-(9H-Carbazol-9-yl)aniline hydrochloride.
-
Any labware heavily contaminated with the compound (e.g., weighing boats, spatulas).
-
Contaminated disposables such as pipette tips, gloves, and absorbent pads used during handling or spill cleanup.
-
Solutions containing the dissolved compound.
-
-
Segregate Meticulously: Do not mix this waste with other chemical waste streams.[8] It is particularly important to keep it separate from strong oxidizing agents to prevent potentially violent reactions.[1][9]
Step 2: Waste Containerization
-
Select the Right Container: Use a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[7][8] For liquid waste, ensure the container is compatible.
-
Label Correctly and Clearly: The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "4-(9H-Carbazol-9-yl)aniline hydrochloride".
-
The associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Keep the Container Closed: The container must be securely closed at all times, except when actively adding waste. This minimizes the risk of spills and exposure.
Step 3: Temporary On-Site Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin or tray. This prevents the spread of material in case of a primary container failure.
-
Store Away from Incompatibles: Ensure the storage location is away from oxidizing agents, acids, and sources of ignition.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Procedures: The EHS office will provide specific instructions for waste pickup and will manage the transfer to a licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration for the destruction of toxic organic compounds.
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. For a large spill, evacuate the area and contact your EHS emergency line.
-
Control and Ventilate: Ensure the area is well-ventilated by keeping the fume hood active. Remove any potential ignition sources from the area.[1][8]
-
Contain the Spill: If it is safe to do so, prevent the further spread of the material.
-
Cleanup (Small, Manageable Spills Only):
-
For solid spills , carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust .[8]
-
For liquid spills , cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[1][4] Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent (as recommended by your safety protocol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, wipes) are considered hazardous waste and must be placed in the sealed waste container.[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing materials related to 4-(9H-Carbazol-9-yl)aniline hydrochloride.
Caption: Disposal workflow for 4-(9H-Carbazol-9-yl)aniline hydrochloride.
References
-
Safety Data Sheet: Aniline . (n.d.). SIA Toolbox. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Aniline hydrochloride . (2024, May 7). PENTA. Retrieved from [Link]
-
Safety Data Sheet: Aniline . (n.d.). Carl Roth. Retrieved from [Link]
-
4-(9H-Carbazol-9-yl)aniline . (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Aniline hydrochloride . (n.d.). Carl Roth. Retrieved from [Link]
-
Gai, Z., Yu, B., & Li, S. (2017). Properties, environmental fate and biodegradation of carbazole . AMB Express, 7(1), 120. Retrieved from [Link]
-
4-(9H-carbazol-9-yl)aniline . (n.d.). Boron Molecular. Retrieved from [Link]
-
Documents Related to the Hazardous Waste Listing of Dyes and Pigments . (n.d.). US EPA. Retrieved from [Link]
-
Aniline Standard Operating Procedure . (n.d.). Washington State University. Retrieved from [Link]
-
Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles . (2026, January 22). Organic Letters. Retrieved from [Link]
-
Aniline - Incident management . (n.d.). GOV.UK. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 4-(9H-Carbazol-9-yl)aniline Hydrochloride
This document provides essential safety protocols and procedural guidance for the handling of 4-(9H-Carbazol-9-yl)aniline hydrochloride. As a research chemical with a complex hazard profile, a comprehensive understanding of its constituent parts is critical for ensuring laboratory safety. This guide moves beyond a simple checklist to provide a deep, reasoned framework for risk mitigation, empowering researchers to work with confidence and security.
Immediate Hazard Briefing: A Synthesized Risk Profile
Based on this analysis, 4-(9H-Carbazol-9-yl)aniline hydrochloride must be treated as a substance that is:
-
Acutely Toxic: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosive/Irritant: Capable of causing serious eye damage and skin irritation.[3][4]
-
A Suspected Carcinogen and Mutagen: Poses a long-term risk of causing cancer and genetic defects.[1][2]
-
A Potential Sensitizer: May cause an allergic skin reaction.[1][2]
-
A Target Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[1][2]
This synthesized hazard profile necessitates strict adherence to the engineering controls and personal protective equipment (PPE) protocols outlined below.
The Foundation of Safety: Hazard Causality
Understanding why this compound is hazardous is the cornerstone of effective safety. The required PPE is a direct response to the risks posed by its chemical structure.
-
Aniline Hydrochloride Moiety: Aniline and its salts are notoriously toxic, readily absorbed through the skin, and are classified as suspected carcinogens and mutagens.[1][2] They are known to cause damage to organs with repeated exposure.[1][2] The hydrochloride salt, when in contact with moisture, can create a corrosive acidic environment.[4][5]
-
Carbazole Moiety: Carbazole and some of its derivatives are also suspected carcinogens and mutagens.[6] While carbazole itself is noted as a skin and eye irritant, certain substituted polycyclic aromatic hydrocarbons (PAHs) can carry significant health risks.[7]
-
Physical Form: As a solid powder, the primary exposure risks during handling (e.g., weighing, transferring) are inhalation of fine particulates and contamination of skin and surfaces.[8]
This multi-faceted hazard profile dictates a multi-layered PPE approach.
The Mandatory PPE Ensemble
All handling of 4-(9H-Carbazol-9-yl)aniline hydrochloride must be performed within a certified chemical fume hood to contain dust and potential vapors. The following PPE is the minimum requirement for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Protects against splashes of solvents during dissolution and prevents airborne powder from reaching the eyes. The hydrochloride salt can cause severe, irreversible eye damage.[1][2][9] |
| Hand Protection | Double-gloving: an inner nitrile glove covered by a second, thicker, chemical-resistant nitrile or neoprene glove. | The dual-glove system provides robust protection against the high toxicity and dermal absorption risk of the aniline component.[1][10] Nitrile offers good resistance to a range of chemicals. Regularly inspect outer gloves for any signs of degradation or contamination. |
| Body Protection | A buttoned, long-sleeved Nomex® or similar flame-resistant lab coat. A disposable chemical-resistant apron should be worn over the lab coat during liquid transfers. | Protects skin from contact with the powder and potential splashes. Avoids contamination of personal clothing.[11][12] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a glovebox, even within a fume hood, to prevent inhalation of fine particulates. | Given the acute toxicity and suspected carcinogenicity, minimizing inhalation exposure is critical.[1][5] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.[9] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills. Porous shoes (e.g., athletic sneakers) are prohibited.[13] |
Procedural Discipline: Safe Handling Protocols
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. Follow this sequence precisely.
Caption: PPE Donning and Doffing Workflow.
Handling Solid Compound (Weighing and Transfers)
-
Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with disposable, absorbent bench paper.
-
Weighing: Use an analytical balance inside the fume hood or a glove box. If the balance is outside the hood, weigh the compound in a sealed container. Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
-
Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Post-Handling: After transfer, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder. Dispose of the cloth as hazardous waste.
Dissolution and Liquid Handling
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling. If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent vapor release.
-
Liquid Transfers: Use a syringe or pipette for liquid transfers. Ensure the receiving vessel is stable and properly labeled.
Emergency Response: Spill Management
Small spills of the solid compound inside a fume hood should be managed immediately.
Caption: Spill Response Protocol for 4-(9H-Carbazol-9-yl)aniline hydrochloride.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.
Decontamination and Disposal Plan
-
PPE Disposal: All disposable PPE, including gloves, bench paper, and disposable aprons, must be collected in a labeled hazardous waste container immediately after use.[14]
-
Equipment Decontamination: Non-disposable equipment (glassware, spatulas) should be decontaminated by rinsing with a suitable solvent in the fume hood. The solvent rinsate must be collected as hazardous waste.
-
Chemical Waste: All waste containing 4-(9H-Carbazol-9-yl)aniline hydrochloride (solid or in solution) must be disposed of through your institution's hazardous waste program.[14] Do not pour it down the drain.[8] Label waste containers clearly with the full chemical name.
By adhering to these rigorous, evidence-based protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride.
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Aniline hydrochloride.
- Sigma-Aldrich. (n.d.). 4-(9H-Carbazol-9-yl)aniline.
- SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
- PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline.
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- New Jersey Department of Health. (2001, March). Hazard Summary: 7H-DIBENZO (c,g) CARBAZOLE.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Carbazole.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet: Carbazole.
- Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
- Scribd. (n.d.). Hydrochloric Acid Safety Guide.
- Fisher Scientific. (2010, May 17). Safety Data Sheet: Aniline hydrochloride.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Vanderbilt University. (2018, February 27). Standard Operating Procedure: Hydrochloric Acid.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
